Tert-butyl 4-nitro-2-iodophenylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-iodo-4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPGEGLMPANJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427763 | |
| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171513-06-7 | |
| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate: A Key Intermediate in Pharmaceutical Development
Abstract
Tert-butyl 4-nitro-2-iodophenylcarbamate is a pivotal molecular building block in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development. Its strategic arrangement of iodo, nitro, and Boc-protected amine functionalities allows for versatile and sequential chemical modifications. This in-depth technical guide provides a robust, two-step synthetic pathway commencing from the readily available 4-nitroaniline. We detail the causality behind experimental choices, present validated step-by-step protocols, and offer a thorough analysis of the reaction mechanisms and safety considerations. The synthesis involves an initial regioselective electrophilic iodination of 4-nitroaniline to yield 2-iodo-4-nitroaniline, followed by the chemoselective N-protection of the resulting intermediate using di-tert-butyl dicarbonate. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible and efficient synthesis.
Introduction: Strategic Importance and Synthetic Rationale
In the landscape of modern organic synthesis, the demand for functionalized aromatic intermediates is insatiable. This compound serves as a prime example of such a high-value compound. The ortho-iodo-aniline moiety is a precursor for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, enabling further derivatization. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the primary amine during subsequent transformations and can be removed under mild acidic conditions.[1][2]
The synthetic strategy outlined herein is predicated on a logical, two-step sequence that prioritizes efficiency, regioselectivity, and high yields. The starting material, 4-nitroaniline, is an inexpensive commodity chemical. The core challenge lies in achieving selective iodination at the C-2 position, ortho to the strongly activating amino group and meta to the deactivating nitro group. Following successful iodination, the amine is protected to prevent unwanted side reactions in future synthetic steps.
Synthetic Strategy Overview
The synthesis is executed in two primary stages:
-
Electrophilic Iodination: 4-Nitroaniline is subjected to regioselective iodination to install an iodine atom at the C-2 position, yielding 2-iodo-4-nitroaniline.
-
N-Boc Protection: The amino group of 2-iodo-4-nitroaniline is protected with a tert-butyloxycarbonyl (Boc) group to afford the final product, this compound.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of 2-Iodo-4-nitroaniline
The introduction of an iodine atom onto the aromatic ring is achieved via electrophilic aromatic substitution. The directing effects of the substituents on the 4-nitroaniline ring are critical for achieving the desired regioselectivity.[3]
-
Amino Group (-NH₂): A powerful activating group and an ortho-, para- director.
-
Nitro Group (-NO₂): A strong deactivating group and a meta- director.
The activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho to it (C-2 and C-6). Since the para position (C-4) is already occupied by the nitro group, iodination occurs exclusively at the ortho positions.
A highly effective and practical reagent system for this transformation consists of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid (HNO₃), in a solvent like acetic acid (AcOH).[4] The nitric acid oxidizes I₂ to a more potent electrophilic iodine species (e.g., I⁺), which is then attacked by the electron-rich aromatic ring. This method is advantageous as it avoids the use of harsher or more expensive iodinating agents and proceeds efficiently at room temperature.[4]
Caption: Mechanism of electrophilic iodination of 4-nitroaniline.
This protocol is adapted from established procedures for the iodination of activated aromatic compounds.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (5.0 g, 36.2 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (100 mL) and stir until the 4-nitroaniline is fully dissolved. To this solution, add molecular iodine (9.2 g, 36.2 mmol).
-
Initiation: Slowly add concentrated nitric acid (6.0 mL) dropwise to the stirring suspension at room temperature over a period of 15 minutes. The reaction is exothermic, and the color will change to a dark brown.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A yellow precipitate will form.
-
Neutralization: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of excess iodine disappears.
-
Isolation: Collect the yellow solid by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at 50°C overnight. The expected yield is typically high (85-95%).
-
Appearance: Yellow solid[5]
-
Molecular Formula: C₆H₅IN₂O₂[5]
-
Molecular Weight: 264.02 g/mol [5]
-
Melting Point: 105-109 °C[5]
-
Spectroscopic Data:
-
¹H NMR: Chemical shifts will be characteristic of the substituted aromatic ring.
-
IR (KBr): Peaks corresponding to N-H stretches (amine), C-H stretches (aromatic), N=O stretches (nitro group), and C-I stretch.
-
Part II: Synthesis of this compound
The protection of the amine functionality as a tert-butyl carbamate (Boc group) is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1] The reagent of choice is di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride.
The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide to generate the stable carbamate product. The reaction is often performed in a non-protic solvent like Tetrahydrofuran (THF) and may be heated to ensure completion. The use of a catalyst is generally not required for electron-deficient anilines, but a non-nucleophilic base can sometimes be added to scavenge the acid byproduct.
Caption: Mechanism of amine protection using (Boc)₂O.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-iodo-4-nitroaniline (5.0 g, 18.9 mmol) in Tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: To the solution, add di-tert-butyl dicarbonate ((Boc)₂O, 5.0 g, 22.7 mmol, 1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 66°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the THF.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5). Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can yield the pure product.
-
Isolation and Drying: Collect the purified product and dry it under vacuum to yield this compound as a solid.
-
Appearance: Expected to be a pale yellow or off-white solid.
-
Molecular Formula: C₁₁H₁₃IN₂O₄
-
Molecular Weight: 364.14 g/mol
-
Spectroscopic Data:
-
¹H NMR: Will show characteristic peaks for the tert-butyl group (a singlet integrating to 9H around 1.5 ppm) and the aromatic protons, along with a carbamate N-H proton.
-
¹³C NMR: Will show signals for the quaternary and methyl carbons of the Boc group, as well as the aromatic carbons.
-
IR (KBr): Will feature a strong C=O stretch (carbamate) around 1700-1725 cm⁻¹, N-H stretch, and N=O stretches.
-
Quantitative Data Summary
| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Product | Yield (%) | Physical Form |
| 1 | 4-Nitroaniline | 138.12 | 1.0 | 2-Iodo-4-nitroaniline | 85-95% | Yellow Solid |
| Iodine (I₂) | 253.81 | 1.0 | ||||
| 2 | 2-Iodo-4-nitroaniline | 264.02 | 1.0 | This compound | 80-90% | Off-white Solid |
| (Boc)₂O | 218.25 | 1.2 |
Safety and Handling Precautions
This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Chemical | Key Hazards | PPE & Handling |
| 4-Nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged exposure. | Wear gloves, safety goggles, and a lab coat. Avoid breathing dust. |
| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage.[6] | Use in a fume hood. Wear acid-resistant gloves, safety goggles, and a face shield. |
| Nitric Acid (Conc.) | Strong oxidizer. Causes severe skin burns and eye damage. May be fatal if inhaled. | Use in a fume hood. Wear acid-resistant gloves, safety goggles, a face shield, and a lab coat. Handle with extreme care. |
| Iodine Monochloride (if used as an alternative) | Causes severe skin burns and eye damage.[7][8] May cause respiratory irritation.[7][9] Fatal if inhaled.[10] | Must be handled in a fume hood. Wear gloves, safety goggles, and protective clothing.[10] Keep away from water.[7] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Flammable solid/liquid.[11] Fatal if inhaled.[12] Causes skin and serious eye irritation.[12] May cause an allergic skin reaction.[11][13] | Wear gloves, safety goggles, and protective clothing.[14] Use only in a well-ventilated area or fume hood.[12] |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. | Use in a fume hood away from ignition sources. Store in an airtight container. Test for peroxides before use if the container has been opened previously. |
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[8]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[10]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water.[10] Seek immediate medical attention.
Conclusion
This guide delineates an efficient and reliable two-step synthesis for this compound. The methodology leverages a regioselective iodination of 4-nitroaniline followed by a standard Boc-protection protocol. The detailed explanation of the underlying chemical principles, step-by-step procedures, and comprehensive safety information provides researchers with a complete and practical framework for producing this valuable intermediate. The successful synthesis of this compound opens avenues for the development of novel molecular entities in the fields of pharmaceutical and materials science.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodine Monochloride, Reagent ACS.
- CARLO ERBA Reagents GmbH. (2024). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet.
- Lobachemie. (n.d.). SAFETY DATA SHEET: Iodine Monochloride.
- ChemicalBook. (2025). Iodine monochloride - Safety Data Sheet.
- Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Di-tert-butyl dicarbonate.
- Central Drug House (P) Ltd. (n.d.). IODINE MONO CHLORIDE CAS NO 7790-99-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
- Ricca Chemical Company. (2025). Safety Data Sheet - Iodine Monochloride Solution, Wijs.
- Benchchem. (n.d.). 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2.
- Sigma-Aldrich. (n.d.). 2-Iodo-4-nitroaniline 97 6293-83-0.
- TCI EUROPE N.V. (n.d.). 4-Nitroaniline | 100-01-6.
-
Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 5. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. riccachemical.com [riccachemical.com]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
A Comprehensive Technical Guide to Tert-butyl 4-nitro-2-iodophenylcarbamate: A Key Intermediate in Modern Drug Discovery
CAS Number: 171513-06-7[1]
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Versatile Synthetic Building Block
Tert-butyl 4-nitro-2-iodophenylcarbamate is a specialized organic molecule that has garnered significant interest within the medicinal chemistry community. Its unique trifunctionalized aromatic core, featuring a Boc-protected amine, a nitro group, and an iodine atom, makes it a highly versatile precursor for the synthesis of complex heterocyclic scaffolds. The strategic placement of these functionalities allows for a range of selective chemical transformations, rendering it an invaluable tool in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amino functionality, a common feature in bioactive molecules. The nitro group can serve as a precursor to an amino group or be utilized in various coupling reactions. The ortho-iodine substituent is a key feature, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This trifecta of reactivity positions this compound as a critical intermediate in the construction of novel drug candidates.
Physicochemical Properties and Characterization
| Property | Value | Source/Analogy |
| CAS Number | 171513-06-7 | [1] |
| Molecular Formula | C₁₁H₁₃IN₂O₄ | - |
| Molecular Weight | 364.14 g/mol | - |
| Appearance | Expected to be a yellow solid | Analogy to similar nitroaromatic compounds[2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | General knowledge of Boc-protected anilines |
Spectroscopic Characterization (Predicted)
Based on the analysis of closely related structures like tert-butyl (2-nitrophenyl)carbamate[2], tert-butyl (4-nitrophenyl)carbamate[2][3], and tert-butyl N-(4-iodophenyl)carbamate[4], the following spectroscopic data are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a set of multiplets or distinct doublets and doublet of doublets in the downfield region (approximately 7.0-8.5 ppm), with their coupling patterns dictated by the substitution on the aromatic ring. A broad singlet corresponding to the NH proton of the carbamate is also expected.
-
¹³C NMR: The carbon NMR spectrum will feature a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm[2]. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon bearing the iodine atom showing a characteristically lower chemical shift. The carbonyl carbon of the carbamate will appear around 152-155 ppm[2].
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the carbamate group is expected around 1700-1730 cm⁻¹. N-H stretching of the carbamate will likely appear as a broad band in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group will be visible around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be distinct.
Synthesis and Purification: A Step-by-Step Guide
The synthesis of this compound is a two-step process starting from commercially available 4-nitroaniline. The workflow involves an electrophilic iodination followed by the protection of the amino group.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Iodo-4-nitroaniline (CAS: 6293-83-0)
Rationale: The introduction of the iodine atom ortho to the amino group is achieved through electrophilic aromatic substitution. The strongly activating and ortho,para-directing amino group directs the incoming electrophile. Iodine monochloride (ICl) or N-iodosuccinimide (NIS) are effective iodinating agents for this transformation.
Experimental Protocol:
-
To a solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid, add N-iodosuccinimide (1.1 equivalents) at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-iodo-4-nitroaniline.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-iodo-4-nitroaniline as a yellow solid.
Step 2: Synthesis of this compound
Rationale: The protection of the amino group as a tert-butyl carbamate is a standard procedure in organic synthesis. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this purpose, and the reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
Experimental Protocol:
-
Dissolve 2-iodo-4-nitroaniline (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.
-
Add a base, such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.
Applications in Drug Development: A Gateway to Kinase Inhibitors
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. A significant area of interest is in the development of kinase inhibitors.
Caption: Synthetic utility in the path to kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.
The 2-iodo-4-nitroaniline scaffold, readily accessible from the title compound after Boc deprotection, is a common starting point for the synthesis of various fused heterocyclic systems known to exhibit kinase inhibitory activity. For instance, this scaffold can be elaborated through palladium-catalyzed cross-coupling reactions at the iodine position, followed by reduction of the nitro group and subsequent cyclization to form quinolines, quinazolines, and other related heterocycles. These ring systems are prevalent in a number of approved kinase inhibitors.
Conclusion
This compound is a strategically designed synthetic intermediate that offers a wealth of possibilities for the construction of complex and biologically active molecules. Its well-defined reactivity and the orthogonal nature of its functional groups provide a robust platform for the synthesis of novel heterocyclic compounds. For researchers and scientists in the field of drug development, a thorough understanding of the properties, synthesis, and applications of this compound is essential for leveraging its full potential in the quest for new and effective medicines.
References
-
PubChem. tert-butyl N-(4-iodophenyl)carbamate. National Center for Biotechnology Information. [Link]
- Supporting Information for a research article.
-
PubChem. tert-Butyl 4-nitrophenylcarbamate. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 2-Iodo-4-nitroaniline (12). [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. [Link]
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1246–1261. [Link]
Sources
- 1. 171513-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl 4-nitrophenylcarbamate | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of Tert-butyl 4-nitro-2-iodophenylcarbamate
An In-depth Technical Guide to Tert-butyl 4-nitro-2-iodophenylcarbamate: Synthesis, Characterization, and Application
Abstract: this compound is a trifunctional synthetic intermediate poised for significant utility in medicinal chemistry and materials science. Possessing a Boc-protected amine, a nitro group, and an iodine atom on a central phenyl ring, this molecule offers orthogonal reactivity, enabling sequential and site-selective modifications. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed roadmap for its spectroscopic characterization, a plausible synthetic pathway, and an exploration of its potential applications, particularly in cross-coupling and derivatization reactions. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction: A Trifunctional Scaffold for Complex Synthesis
In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Scaffolds that offer multiple, orthogonally reactive functional groups are invaluable tools for building libraries of compounds for biological screening. This compound emerges as such a scaffold. Its structure is strategically functionalized:
-
The Aryl Iodide: This moiety is a premier handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.
-
The Nitro Group: A versatile functional group that can act as a potent electron-withdrawing group, modulating the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amine, providing a secondary site for derivatization through amidation, sulfonylation, or reductive amination.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amino functionality under a wide range of conditions, including those typically employed for cross-coupling and nitro reduction. Its clean, acid-labile deprotection reveals a primary amine for late-stage diversification.
This unique combination allows for a programmed, stepwise elaboration of the core structure, making it an attractive starting material for generating novel chemical entities.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, we can deduce its expected properties and establish a clear analytical framework for its characterization based on well-understood principles and data from analogous compounds.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for this compound. These values are estimated based on its structure and data from structurally related compounds.
| Property | Predicted Value | Basis for Prediction / Notes |
| Molecular Formula | C₁₁H₁₃IN₂O₄ | - |
| Molecular Weight | 376.14 g/mol | - |
| Appearance | Likely a pale yellow to yellow solid | Aromatic nitro compounds are typically colored. |
| Melting Point | > 100 °C | The presence of polar groups (nitro, carbamate) and iodine suggests a relatively high melting point solid. |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO. Insoluble in water. | Typical for a protected aromatic compound of this size. |
| Stability | Stable under standard laboratory conditions.[1] | Should be stored away from strong acids, bases, and reducing agents.[1] Keep in a cool, dark place.[2] |
Spectroscopic Characterization: A Roadmap for Structural Verification
Confirmation of the structure of this compound relies on a combination of standard spectroscopic techniques. The following sections detail the expected signatures.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Region (δ 7.5-8.5 ppm): Three protons on the phenyl ring will appear as distinct signals. The proton ortho to the nitro group and adjacent to the iodine will be the most deshielded. The proton between the NHBoc and nitro groups will likely appear as a doublet, and the proton ortho to the NHBoc group as another doublet.
-
Amine Proton (δ ~9.0-9.5 ppm): The N-H proton of the carbamate will likely appear as a broad singlet.
-
Tert-butyl Protons (δ ~1.5 ppm): The nine equivalent protons of the Boc group will appear as a sharp, integrating singlet.
-
-
¹³C NMR: The carbon NMR will show 11 distinct signals.
-
Aromatic Carbons (δ 110-150 ppm): Six signals corresponding to the phenyl ring carbons. The carbon bearing the iodine (C-I) will be shielded relative to others, while the carbon bearing the nitro group (C-NO₂) will be significantly deshielded.
-
Carbonyl Carbon (δ ~152 ppm): The carbamate C=O carbon.
-
Boc Carbons (δ ~81 ppm and ~28 ppm): The quaternary carbon and the three methyl carbons of the tert-butyl group, respectively.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.[3]
-
N-H Stretch: A sharp peak around 3350-3400 cm⁻¹ corresponding to the carbamate N-H.
-
C-H Stretches: Peaks just below 3000 cm⁻¹ for the aliphatic C-H of the Boc group and just above 3000 cm⁻¹ for the aromatic C-H.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ , characteristic of the carbamate carbonyl.
-
Nitro (NO₂) Stretches: Two strong and characteristic peaks are the definitive signature of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .[3]
2.2.3. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak at m/z = 376.
-
Key Fragmentation Patterns: Expect to see characteristic fragments corresponding to the loss of the tert-butyl group ([M-57]⁺) and the entire Boc group ([M-101]⁺).
Synthesis and Chemical Reactivity
A plausible and efficient synthesis of the title compound would involve the protection of a pre-functionalized aniline.
Proposed Synthetic Route
A logical approach begins with commercially available 2-iodo-4-nitroaniline. The synthesis is a straightforward N-protection reaction.
Caption: Proposed synthesis of the title compound.
Rationale: This one-step protocol is highly efficient. Di-tert-butyl dicarbonate (Boc₂O) is a mild and effective reagent for the protection of amines. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acidic byproduct. Dichloromethane (DCM) is an excellent solvent for this transformation. This mirrors standard procedures for Boc protection of anilines.[4]
Chemical Reactivity and Synthetic Utility
The true value of this scaffold lies in the differential reactivity of its functional groups, enabling a strategic approach to molecular elaboration.
Caption: Orthogonal reactivity of the scaffold.
-
Reactions at the Iodine: The C-I bond is the most common site for initial modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, building the core carbon skeleton of the target molecule.
-
Reactions at the Nitro Group: Following cross-coupling, the nitro group can be selectively reduced to an amine using reagents like SnCl₂, Na₂S₂O₄, or catalytic hydrogenation (H₂/Pd-C). This newly formed amine provides a second site for diversification.
-
Reactions at the Carbamate: The Boc group is typically removed in the final steps using strong acid (e.g., trifluoroacetic acid in DCM) to unmask the third reactive site, the primary amine, for final-stage modifications.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a robust, self-validating protocol for a representative Suzuki coupling reaction, a cornerstone of modern synthetic chemistry.
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.5 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate (EtOAc), Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting iodide. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure coupled product. The final product should be characterized by NMR and MS to confirm its structure and purity.
Safety and Handling
As a professional scientist, adherence to safety protocols is non-negotiable.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Chemical Hazards:
-
Aromatic nitro compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Aryl iodides are generally stable but should not be exposed to excessive heat or strong oxidizing agents.[1]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[2][5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7]
Conclusion
This compound represents a highly valuable and versatile synthetic building block. Its three distinct functional groups, amenable to orthogonal chemical transformations, provide a robust platform for the synthesis of complex and diverse molecular libraries. This guide has outlined its predicted properties, a clear strategy for its characterization, and its significant potential in modern organic synthesis, particularly for applications in pharmaceutical and materials science research.
References
-
National Center for Biotechnology Information. "tert-butyl N-(4-iodophenyl)carbamate." PubChem Compound Summary for CID 2773612. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. "Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate." PubChem Compound Summary for CID 10264884. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. "tert-Butyl 4-nitrophenylcarbamate." PubChem Compound Summary for CID 545874. Accessed January 12, 2026. [Link]
-
Supporting Information for a relevant chemical synthesis. Accessed January 12, 2026. [Link]
-
Cole-Parmer. "Material Safety Data Sheet - tert-Butyl nitrite." Accessed January 12, 2026. [Link]
-
Bhookya, S., et al. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Medicinal Chemistry Research, vol. 26, 2017, pp. 1227-1243. [Link]
-
The Royal Society of Chemistry. "Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids." Accessed January 12, 2026. [Link]
-
Sau, P., et al. "tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes." Organic Letters, vol. 21, no. 13, 2019, pp. 4966-4970. [Link]
-
NIST. "tert-Butyl carbamate." NIST Chemistry WebBook, SRD 69. Accessed January 12, 2026. [Link]
-
ResearchGate. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. "1-tert-Butyl-4-nitrobenzene." PubChem Compound Summary for CID 76773. Accessed January 12, 2026. [Link]
-
Khaligh, N. G. "Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis." Mini-Reviews in Organic Chemistry, vol. 17, no. 1, 2020. [Link]
-
National Center for Biotechnology Information. "2,6-Di-tert-butyl-4-nitrophenol." PubChem Compound Summary for CID 69765. Accessed January 12, 2026. [Link]
-
PubChemLite. "Tert-butyl n-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate." Accessed January 12, 2026. [Link]
-
Khaligh, N. G. "Recent advances and applications of tert-butyl nitrite (TBN) in organic synthesis-Part II." Accessed January 12, 2026. [Link]
-
Smith, B. C. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy, vol. 35, no. 9, 2020, pp. 10-15. [Link]
-
Al-Salahi, R., et al. "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans." International Journal of Molecular Sciences, vol. 25, no. 11, 2024, p. 5988. [Link]
Sources
The Structure Elucidation of Tert-butyl 4-nitro-2-iodophenylcarbamate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and structural elucidation of tert-butyl 4-nitro-2-iodophenylcarbamate, a substituted aromatic compound with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of chemistry, offering field-proven insights and detailed experimental protocols.
Introduction and Strategic Overview
This compound is a molecule of interest due to its trifunctional nature, incorporating a carbamate protecting group, a nitro group, and an iodine atom on an aromatic scaffold. The iodine atom is particularly significant as it provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][2] The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, while the tert-butoxycarbonyl (Boc) group serves as a common and versatile protecting group for the amine functionality.[3][4]
The elucidation of this structure is a multi-step process that begins with a logical synthetic strategy, followed by rigorous purification, and finally, confirmation of the structure through a combination of spectroscopic techniques. This guide will detail each of these stages, emphasizing the causality behind experimental choices and providing self-validating protocols.
Synthetic Strategy and Rationale
The synthesis of this compound requires the introduction of three distinct functional groups onto an aniline core: a nitro group, an iodine atom, and a Boc-protected amine. The order of these transformations is critical to achieving the desired product with high yield and purity. The proposed synthetic workflow is outlined below.
Caption: Proposed two-step synthesis of this compound.
Causality of Experimental Choices:
-
Starting Material: 4-Nitroaniline is chosen as the starting material as the nitro and amino groups are already in the desired para orientation. The amino group is an ortho, para-director, while the nitro group is a meta-director.
-
Step 1: Iodination before Boc Protection: The amino group in 4-nitroaniline is a strongly activating group, facilitating electrophilic aromatic substitution. Iodination is therefore performed first to take advantage of this activation.[5] Attempting to iodinate after Boc protection would be more challenging due to the increased steric hindrance and the deactivating effect of the carbamate group on the aromatic ring. A reagent system of iodine and nitric acid in acetic acid is an effective method for the iodination of activated aromatic compounds.[5]
-
Step 2: Boc Protection: Following iodination, the amino group of 2-iodo-4-nitroaniline is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure to reduce the nucleophilicity and basicity of the amine, which is often necessary for subsequent reaction steps.[4][6] Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation due to its high reactivity and the clean byproducts (carbon dioxide and tert-butanol).[6]
Purification and Isolation
The purification of the final product is crucial to obtain a compound of sufficient purity for accurate characterization and for use in further synthetic applications. A combination of extraction, washing, and recrystallization is employed.
Work-up Procedure
-
After the Boc protection reaction is complete, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is diluted with an organic solvent such as dichloromethane.
-
The organic layer is washed sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine and excess triethylamine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acidic residues, and finally with brine to remove the bulk of the water.
-
The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility at different temperatures.[7][8][9][10][11]
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a compound like this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is likely to be effective.
-
Dissolution: The crude product is placed in a flask, and the primary solvent (e.g., ethanol or ethyl acetate) is added in small portions while heating until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and then dried under vacuum to remove any residual solvent.[8]
The purity of the recrystallized product should be assessed by TLC and melting point determination.
Structure Elucidation through Spectroscopic Analysis
A combination of spectroscopic techniques is used to unequivocally determine the structure of the synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[12]
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Observation |
| N-H (carbamate) | 3300-3500 (stretch) | A single, sharp peak in this region. |
| C-H (aromatic) | 3000-3100 (stretch) | Weak to medium peaks. |
| C-H (aliphatic) | 2850-3000 (stretch) | Peaks corresponding to the tert-butyl group. |
| C=O (carbamate) | 1680-1720 (stretch) | A strong, sharp peak. |
| C=C (aromatic) | 1450-1600 (stretch) | Multiple peaks of varying intensity. |
| NO₂ (nitro group) | 1500-1550 (asymmetric stretch) and 1300-1350 (symmetric stretch) | Two strong, distinct peaks.[13] |
| C-N (carbamate) | 1200-1300 (stretch) | A peak in this region. |
| C-I | 500-600 (stretch) | A weak peak in the fingerprint region. |
Table 1: Predicted Infrared Absorption Frequencies for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| N-H (carbamate) | 8.0 - 9.0 | Singlet (broad) | 1H | The carbamate proton is deshielded and may exchange with trace water, leading to broadening. |
| Aromatic H (ortho to NO₂) | ~8.5 | Doublet | 1H | Deshielded by the adjacent electron-withdrawing nitro group and the iodine atom. |
| Aromatic H (meta to NO₂) | ~8.0 | Doublet of doublets | 1H | Influenced by both the nitro group and the carbamate group. |
| Aromatic H (ortho to NHBoc) | ~7.8 | Doublet | 1H | Influenced by the ortho iodine and the para nitro group. |
| tert-butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H | Nine equivalent protons give a strong singlet signal.[14] |
Table 2: Predicted ¹H NMR Data for this compound.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carbamate) | 150 - 155 | Typical range for a carbamate carbonyl carbon.[14] |
| C-NHBoc (aromatic) | 140 - 145 | The carbon attached to the carbamate group. |
| C-NO₂ (aromatic) | 145 - 150 | The carbon attached to the electron-withdrawing nitro group will be deshielded. |
| C-I (aromatic) | 90 - 100 | The carbon attached to the iodine atom is significantly shielded due to the "heavy atom effect". |
| Aromatic CH | 115 - 130 | Signals for the three protonated aromatic carbons. |
| -C (CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group.[14] |
| -C(CH₃ )₃ | ~28 | The methyl carbons of the tert-butyl group.[14] |
Table 3: Predicted ¹³C NMR Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[15]
-
Molecular Ion (M⁺): The expected monoisotopic mass of this compound (C₁₁H₁₃IN₂O₄) is approximately 364.99 g/mol . The mass spectrum should show a prominent molecular ion peak at this m/z value.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen will be observed, unlike with chlorine or bromine.[16][17]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the tert-butyl group (-57 Da) to give a prominent peak at m/z 308, followed by the loss of CO₂ (-44 Da) from the carbamate moiety.[18]
Caption: Predicted major fragmentation pathway in Mass Spectrometry.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a well-designed synthetic route, meticulous purification, and comprehensive spectroscopic analysis. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently synthesize and characterize this valuable chemical intermediate. The combination of IR, NMR, and mass spectrometry provides a self-validating system for confirming the identity and purity of the target compound.
References
- Guo, K., & Chen, Y. (2010).
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
- Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Chemia.
- Application Notes and Protocols for the Iodination of Arom
- Prakash, O., Saini, N., & Sharma, P. K. (2008). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Taylor & Francis Online.
- Aromatic Iodin
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
- Mohammad, A., & Tiwari, S. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- Ashenhurst, J. (2018).
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Guo, K., & Chen, Y. (2010).
- Organic Compounds Containing Halogen
- Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions.
- Recrystallization1. (n.d.). University of Colorado Boulder.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystalliz
- Thin layer chromatography of aromatic amines. (1982). Journal of Chemical Society of Pakistan.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystalliz
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Organic Compounds Containing Halogen
- Mass spectrometry of halogen-containing organic compounds. (2025).
- The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson.
- DISCUSS IR SPECTROSCOPY OF 3-NITROANILINE. (2023). The Internet.
- FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.).
- 4-Nitroaniline(100-01-6) IR Spectrum. (n.d.). ChemicalBook.
- FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... (n.d.).
- Supporting Inform
- The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (n.d.). Journal of the American Chemical Society.
- TERT-BUTYL 4-NITROPHENYLCARBAMATE(18437-63-3) MS spectrum. (n.d.). ChemicalBook.
- tert-Butyl 4-nitrophenylcarbam
- tert-Butyl N-[2-(4-nitrophenyl)
- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022).
- tert-butyl N-(4-iodophenyl)
- tert-Butyl (4-nitrophenyl)
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).
- tert-Butyl ((1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl((4-nitrophenyl)sulfonyl)amino)propyl)
- Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. (n.d.). Bentham Science.
- Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. (n.d.). The Royal Society of Chemistry.
- 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- tert-Butyl nitrite (TBN). (n.d.). Organic Chemistry Portal.
- tert-Butyl nitrite(540-80-7) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. mt.com [mt.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Ask AI: DISCUSS IR SPECTROSCOPY OF 3-NITROANILINE [theinternet.io]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. TERT-BUTYL 4-NITROPHENYLCARBAMATE(18437-63-3) MS spectrum [chemicalbook.com]
Spectroscopic Characterization of Tert-butyl 4-nitro-2-iodophenylcarbamate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of Tert-butyl 4-nitro-2-iodophenylcarbamate, a key intermediate in synthetic organic chemistry. Due to the limited availability of published spectra for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from its immediate precursor, 2-iodo-4-nitroaniline. This approach offers a robust predictive framework for researchers and professionals in drug development and materials science.
Chemical Structure and Functional Groups
This compound is a polysubstituted aromatic compound. Its structure, characterized by a benzene ring with an iodo, a nitro, and a tert-butoxycarbonyl (Boc) protected amine group, dictates its unique spectroscopic signature. Understanding the electronic effects of these substituents is paramount to interpreting the spectral data.
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved in a two-step process starting from 4-nitroaniline.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Iodo-4-nitroaniline [1]
-
Dissolve 4-nitroaniline in dry acetonitrile.
-
Add a solution of iodine monochloride in acetonitrile dropwise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ethyl acetate and wash sequentially with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve 2-iodo-4-nitroaniline in dichloromethane.
-
Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show characteristic signals for the aromatic protons and the tert-butyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons. The iodo group is weakly deactivating, and the Boc-protected amine is a moderately activating group.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-3 | ~ 8.5 | d | ~ 2.5 |
| Aromatic H-5 | ~ 8.1 | dd | ~ 9.0, 2.5 |
| Aromatic H-6 | ~ 7.8 | d | ~ 9.0 |
| NH | ~ 7.5 | s (broad) | - |
| tert-butyl | ~ 1.5 | s | - |
Rationale for Predictions:
-
Aromatic Protons: Based on the known spectrum of 2-iodo-4-nitroaniline, the aromatic protons appear at δ 8.38 (d, J=2.6 Hz), 7.97 (dd, J=9.0, 2.6 Hz), and 6.75 (d, J=9.0 Hz).[1] The introduction of the electron-donating Boc group is expected to cause a slight upfield shift of these protons. However, the strong deshielding effect of the nitro group will still dominate the overall chemical shifts.
-
NH Proton: The carbamate NH proton is expected to appear as a broad singlet. Its chemical shift can be variable depending on concentration and solvent.
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.5 ppm, a characteristic region for this group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carbamate) | ~ 152 |
| C-4 (C-NO₂) | ~ 148 |
| C-1 (C-NHBoc) | ~ 142 |
| C-2 (C-I) | ~ 90 |
| Aromatic CH | ~ 120 - 135 |
| C(CH₃)₃ (quaternary) | ~ 82 |
| C(CH₃)₃ (methyl) | ~ 28 |
Rationale for Predictions:
-
Aromatic Carbons: The carbon bearing the nitro group (C-4) will be significantly deshielded. The carbon attached to the iodine (C-2) will be shifted upfield due to the heavy atom effect. The remaining aromatic carbons will resonate in the typical aromatic region.
-
Carbamate and Tert-butyl Carbons: The carbonyl carbon of the carbamate will appear around 152 ppm. The quaternary and methyl carbons of the tert-butyl group are expected at approximately 82 and 28 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~ 3350 | N-H | Stretching |
| ~ 1730 | C=O (carbamate) | Stretching |
| ~ 1520 and 1340 | NO₂ | Asymmetric and Symmetric Stretching |
| ~ 1250 and 1160 | C-O (carbamate) | Stretching |
| ~ 830 | C-H (aromatic) | Out-of-plane bending |
Rationale for Predictions:
-
N-H and C=O Stretching: A sharp peak around 3350 cm⁻¹ is expected for the N-H stretch of the carbamate. The carbonyl group of the carbamate will show a strong absorption band around 1730 cm⁻¹.
-
Nitro Group Stretching: The aromatic nitro group will exhibit two strong characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[2]
-
C-O Stretching and Aromatic C-H Bending: The C-O stretches of the carbamate group will appear in the 1250-1160 cm⁻¹ region. An out-of-plane C-H bending vibration, characteristic of the substitution pattern on the benzene ring, is expected around 830 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Fragment |
| 364 | [M]⁺ (Molecular Ion) |
| 308 | [M - C₄H₈]⁺ |
| 264 | [M - C₄H₈ - CO₂]⁺ or [2-iodo-4-nitroaniline]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₃IN₂O₄ = 364.14 g/mol ).
-
Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) to give [M - C₄H₈]⁺.[3] Further fragmentation could involve the loss of carbon dioxide (44 Da). The tert-butyl cation ([C₄H₉]⁺) at m/z 57 is expected to be a prominent peak in the spectrum. The bond between the nitrogen and the aromatic ring can also cleave, leading to a fragment corresponding to 2-iodo-4-nitroaniline at m/z 264.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By leveraging experimental data from its direct precursor and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting.
References
-
PubChem. (n.d.). 2-Iodo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from a valid URL.[4]
-
ChemicalBook. (n.d.). 2-Iodo-4-nitroaniline(6293-83-0) 1H NMR spectrum. Retrieved from a valid URL.[5]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from a valid URL.[2]
-
PrepChem. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from a valid URL.[1]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Retrieved from a valid URL.[3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Iodo-4-nitroaniline(6293-83-0) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate
This guide provides a comprehensive overview of the synthetic pathways for preparing tert-butyl 4-nitro-2-iodophenylcarbamate, a key intermediate in various organic syntheses, particularly in the development of pharmaceutical agents. The focus is on providing a detailed, field-proven methodology, explaining the rationale behind experimental choices, and ensuring the protocols are self-validating.
Introduction: Significance of this compound
This compound serves as a crucial building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a Boc-protected amine, a nitro group, and an iodine atom—on the phenyl ring makes it a versatile substrate for a variety of coupling reactions and further functional group transformations. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent modifications at the nitrogen atom.[1][2] The nitro group and the iodine atom provide regioselective handles for nucleophilic aromatic substitution and cross-coupling reactions, respectively, enabling the construction of complex molecular architectures.
Primary Synthetic Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound commences with the commercially available and cost-effective starting material, p-nitroaniline. The synthesis is a two-step process involving an electrophilic aromatic substitution followed by a protection reaction.
Step 1: Synthesis of 2-Iodo-4-nitroaniline
The initial step is the regioselective iodination of p-nitroaniline to yield 2-iodo-4-nitroaniline. This reaction is an example of an electrophilic aromatic substitution, where the electron-donating amino group directs the incoming electrophile (iodine) to the ortho position. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic attack but its directing effect is overridden by the strongly activating amino group.
Mechanism of Iodination: The reaction is typically carried out using iodine monochloride (ICl) in a suitable solvent like acetic acid.[3] Iodine monochloride is a polarized molecule, with the iodine atom being the more electrophilic center. The lone pair of electrons on the nitrogen of the amino group in p-nitroaniline donates electron density into the aromatic ring, making the ortho positions more nucleophilic. The π-electrons of the aromatic ring attack the electrophilic iodine of ICl, forming a resonance-stabilized carbocation intermediate (the sigma complex). The chloride ion then abstracts a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the 2-iodo-4-nitroaniline product.
Experimental Protocol: Iodination of p-Nitroaniline
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Dissolution of Starting Material: Charge the flask with p-nitroaniline and glacial acetic acid. Stir the mixture until the p-nitroaniline is completely dissolved.
-
Preparation of Iodinating Agent: In a separate container, prepare a solution of iodine monochloride in glacial acetic acid.
-
Addition of Iodinating Agent: Slowly add the iodine monochloride solution dropwise to the stirred solution of p-nitroaniline over a period of approximately one hour.[3] The reaction is exothermic, and a controlled addition rate is crucial to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the dark mixture for an additional hour to ensure the reaction goes to completion.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a large volume of water to precipitate the product.[3] Collect the yellow solid by suction filtration and wash it with water to remove any residual acetic acid and inorganic salts.
-
Drying: Dry the collected solid to obtain the crude 2-iodo-4-nitroaniline. The product can be further purified by recrystallization if necessary.
Table 1: Reagents and Conditions for the Synthesis of 2-Iodo-4-nitroaniline
| Reagent/Parameter | Quantity/Value | Rationale |
| p-Nitroaniline | 1.0 equivalent | Starting material |
| Iodine Monochloride | 1.0 - 1.2 equivalents | Iodinating agent |
| Glacial Acetic Acid | Sufficient to dissolve reactants | Solvent |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient for the reaction |
| Reaction Time | ~2 hours | Allows for complete reaction |
Workflow for the Synthesis of 2-Iodo-4-nitroaniline
Caption: Synthesis of 2-Iodo-4-nitroaniline from p-Nitroaniline.
Step 2: Synthesis of this compound (Boc Protection)
The second and final step is the protection of the amino group of 2-iodo-4-nitroaniline with a tert-butyloxycarbonyl (Boc) group. This is a standard N-acylation reaction using di-tert-butyl dicarbonate (Boc₂O) as the Boc source.
Mechanism of Boc Protection: The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which acts as a catalyst and an acid scavenger.[2] The lone pair of electrons on the nitrogen atom of 2-iodo-4-nitroaniline attacks one of the carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of tert-butoxide and carbon dioxide (which decomposes from the unstable tert-butoxycarboxylic acid), and forming the desired N-Boc protected product. The base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.
Experimental Protocol: Boc Protection of 2-Iodo-4-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-iodo-4-nitroaniline in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add a base (e.g., triethylamine or DMAP) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The residue can be taken up in a solvent like ethyl acetate and washed with a weak acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Purification and Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel if necessary to yield pure this compound.
Table 2: Reagents and Conditions for Boc Protection
| Reagent/Parameter | Quantity/Value | Rationale |
| 2-Iodo-4-nitroaniline | 1.0 equivalent | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents | Boc-protecting agent |
| Base (e.g., TEA, DMAP) | 1.2 - 2.0 equivalents (or catalytic for DMAP) | Catalyst and acid scavenger |
| Solvent (e.g., THF, DCM) | Sufficient to dissolve reactants | Reaction medium |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient |
| Reaction Time | 2-12 hours | Allows for complete reaction |
Workflow for the Boc Protection of 2-Iodo-4-nitroaniline
Caption: Boc Protection of 2-Iodo-4-nitroaniline.
Alternative Synthetic Considerations
While the aforementioned two-step synthesis from p-nitroaniline is the most direct and widely adopted method, other synthetic strategies can be envisioned, although they are generally less efficient.
-
Nitration of a Precursor: One could consider starting with tert-butyl 2-iodophenylcarbamate and then introducing the nitro group via electrophilic aromatic nitration. However, this approach is likely to suffer from poor regioselectivity, yielding a mixture of isomers, and the reaction conditions for nitration (strong acids) could potentially cleave the acid-labile Boc protecting group.
-
Sandmeyer-type Reaction: Another possibility involves a Sandmeyer-type reaction starting from 2-amino-5-nitroaniline. Diazotization of the amino group at the 2-position followed by treatment with an iodide source (e.g., KI) could introduce the iodine atom. The remaining amino group would then be protected with a Boc group. This route is longer and may have lower overall yields compared to the direct iodination of p-nitroaniline.
The direct iodination of p-nitroaniline followed by Boc protection remains the most logical and efficient route due to the low cost of the starting material, the high regioselectivity of the iodination step, and the straightforward nature of the Boc protection.
References
-
PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. Available from: [Link]
-
Organic Syntheses. 2,6-DIIODO-p-NITROANILINE. Available from: [Link]
-
Academia.edu. Synthesis of 4-iodonitrobenzene. Available from: [Link]
-
Organic Syntheses. p-IODOANILINE. Available from: [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
MDPI. Supplementary information. Available from: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
Organic Letters. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
-
ResearchGate. Crystal structure of 4-iodoaniline. Carbon atoms are grey, nitrogen.... Available from: [Link]
-
Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available from: [Link]
Sources
Mechanism of formation of Tert-butyl 4-nitro-2-iodophenylcarbamate
An In-depth Technical Guide to the Formation of Tert-butyl 4-nitro-2-iodophenylcarbamate
Authored by: Gemini, Senior Application Scientist
Publication Date: January 13, 2026
Abstract
This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanisms for the formation of this compound, a key intermediate in medicinal chemistry and drug development. The synthesis is strategically designed to ensure high regioselectivity through the judicious sequencing of electrophilic aromatic substitution and amine protection steps. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic illustrations to provide researchers, scientists, and drug development professionals with a thorough understanding of this important transformation.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in pharmaceutical research. Its trifunctional nature—an iodinated site for cross-coupling reactions, a nitro group for reduction to an amine or for its electron-withdrawing properties, and a protected amine—makes it a versatile synthon.
The synthesis of this molecule presents a classic challenge in regiocontrol. The final substitution pattern (iodine at C2, nitro at C4, and carbamate at C1) must be achieved by carefully orchestrating the directing effects of each functional group. This guide focuses on the most logical and efficient synthetic route, commencing with 4-nitroaniline. This strategy leverages the synergistic directing effects of the amino and nitro groups to achieve a highly regioselective iodination as the key initial step.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and efficient pathway. The target molecule is disconnected at the carbamate linkage, a standard protection step. The subsequent disconnection of the iodo group from the 2-iodo-4-nitroaniline intermediate leads back to the commercially available starting material, 4-nitroaniline.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway and Mechanistic Elucidation
The forward synthesis involves two primary transformations: electrophilic iodination followed by amine protection.
Step 1: Electrophilic Iodination of 4-Nitroaniline
The first step is the regioselective iodination of 4-nitroaniline to yield 2-iodo-4-nitroaniline. This reaction is a cornerstone of the synthesis, as it precisely installs the iodine atom at the desired position.
Causality Behind Experimental Choices:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. Unlike molecular iodine, NIS is a milder and more selective iodinating agent that operates under gentle conditions, minimizing side reactions and improving yields[1]. It is highly compatible with various functional groups, including the nitro and amino moieties present in the substrate[1].
-
Acid Catalyst: The reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid[2][3][4]. The acid activates NIS, protonating the succinimide nitrogen, which significantly increases the electrophilicity of the iodine atom, making it reactive enough to engage with the moderately deactivated aniline ring.
Mechanism and Regioselectivity: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. The key to this synthesis is the exceptional regiocontrol. The starting material, 4-nitroaniline, possesses two directing groups:
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.
Both groups synergistically direct the incoming electrophile (I⁺) to the C2 position (and symmetrically, the C6 position). This position is ortho to the powerfully directing amino group and meta to the nitro group. This convergence of directing effects results in the almost exclusive formation of the 2-iodo-4-nitroaniline isomer.
Caption: Mechanism of electrophilic iodination of 4-nitroaniline.
Step 2: Boc Protection of 2-Iodo-4-nitroaniline
With the iodo and nitro groups correctly positioned, the final step is the protection of the primary amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under a wide range of conditions but can be easily removed with acid[5][6].
Causality Behind Experimental Choices:
-
Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for introducing the Boc group[7][8]. It is an effective electrophile that reacts cleanly with amines.
-
Base/Solvent System: The nucleophilicity of the amine in 2-iodo-4-nitroaniline is significantly reduced by the two strong electron-withdrawing groups (-I and -NO₂). Therefore, the reaction often requires a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), to facilitate the reaction and neutralize the acid byproduct[6]. The reaction is typically run in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Mechanism: The protection proceeds via a nucleophilic acyl substitution pathway.
-
The lone pair of the aniline nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.
-
This forms a transient tetrahedral intermediate.
-
The intermediate collapses, expelling a tert-butoxycarbonate anion. This leaving group is unstable and readily decomposes into carbon dioxide gas and a tert-butoxide anion[9].
-
The tert-butoxide anion (or another base present) abstracts the proton from the nitrogen, yielding the final, neutral carbamate product.
Caption: Mechanism of Boc protection of an amine.
Data Presentation
| Compound | Structure | M.W. ( g/mol ) | M.P. (°C) | Appearance |
| Starting Material | ||||
| 4-Nitroaniline | 138.12 | 146-149 | Yellow solid | |
| Intermediate | ||||
| 2-Iodo-4-nitroaniline | ![]() | 264.02 | 105-109 | Solid |
| Final Product | ||||
| This compound | ![]() | 364.12 | N/A | Solid |
(Note: Structural images are representative. M.P. data from literature[10].)
Experimental Protocols
The following protocols are adapted from established methodologies and should be performed with appropriate safety precautions in a fume hood.
Protocol 1: Synthesis of 2-Iodo-4-nitroaniline
-
Materials: 4-Nitroaniline, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in DCM.
-
Add N-Iodosuccinimide (1.1 eq) to the solution and stir.
-
Slowly add Trifluoroacetic acid (0.2 eq) dropwise to the mixture at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by washing the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield 2-iodo-4-nitroaniline.
-
Protocol 2: Synthesis of this compound
-
Materials: 2-Iodo-4-nitroaniline, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-iodo-4-nitroaniline (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add Di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor its progress by TLC.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[7].
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude solid by flash column chromatography or recrystallization to obtain the final product, this compound.
-
Conclusion
The formation of this compound is a well-defined process that hinges on strategic chemical principles. By starting with 4-nitroaniline, the synthesis capitalizes on the powerful and synergistic directing effects of the amino and nitro groups to achieve a highly regioselective iodination. The subsequent Boc protection of the deactivated amine proceeds via a standard nucleophilic substitution mechanism. This guide provides the foundational knowledge, mechanistic insight, and practical protocols necessary for the successful synthesis of this versatile chemical intermediate, empowering researchers in the field of drug discovery and development.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1246–1263. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. [Link]
-
3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018). SimpleChemConcepts. [Link]
-
N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. [Link]
-
Electrophilic Aromatic Substitution: Nitration of Benzene. (2025). JoVE. [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. [Link]
-
Pravieniš, P., & Šačkus, A. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281–1284. [Link]
-
Nitration of Benzene. (n.d.). Chemistry Steps. [Link]
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(12), 1022. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
-
4-Nitroaniline. (n.d.). Wikipedia. [Link]
-
2-Iodo-4-nitroaniline. (n.d.). PubChem. [Link]
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Purity and characterization of Tert-butyl 4-nitro-2-iodophenylcarbamate
An In-depth Technical Guide: Purity and Characterization of Tert-butyl 4-nitro-2-iodophenylcarbamate
Introduction
This compound is a synthetic intermediate of significant interest in medicinal chemistry and drug development. Its molecular architecture is distinguished by three key functional groups: a Boc-protected aniline, a nitro group, and an iodine atom. This strategic combination makes it a versatile building block. The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the nitro group can be readily reduced to an amine for further derivatization, and the tert-butoxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the nitrogen atom.
Given its role as a precursor in multi-step syntheses, establishing the purity and unequivocally confirming the identity of this compound is paramount. Impurities, whether they are starting materials, by-products, or isomeric variants, can have profound downstream consequences, leading to failed reactions, complex purification challenges, and ambiguous biological data.
This guide provides a comprehensive framework for the purification and analytical characterization of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to ensure robust and reproducible results.
Synthesis and Purification Strategy
A reliable supply of highly pure material begins with a well-designed synthetic and purification workflow. The logical synthetic approach involves the protection of a commercially available aniline.
Proposed Synthetic Pathway
The synthesis of this compound is most efficiently achieved via the N-acylation of 4-nitro-2-iodoaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is widely employed for the protection of anilines due to its generally high yields and clean reaction profiles. The reaction proceeds via the nucleophilic attack of the aniline nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride.
Purification: From Crude to Analytical Grade
The primary impurities expected from the synthesis include unreacted 4-nitro-2-iodoaniline and by-products from the decomposition of Boc₂O. The significant polarity difference between the nonpolar Boc-protected product and the more polar starting aniline makes silica gel column chromatography the ideal purification method.
The choice of eluent is critical for achieving good separation. A non-polar solvent like hexanes or petroleum ether combined with a more polar solvent such as ethyl acetate allows for fine-tuning of the mobile phase polarity. The optimal ratio is determined empirically using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, ensuring it elutes from the column without co-eluting with impurities[1][2].
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a packed bed. Add a thin layer of sand to the top to prevent disruption.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC, visualizing spots under UV light.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Definitive Purity Assessment
While TLC can guide purification, it is not a quantitative technique. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and intermediates with high accuracy and precision[3]. A reverse-phase method is typically suitable for a molecule of this polarity.
The Principle of Reverse-Phase HPLC (RP-HPLC)
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately polar compound, will be retained on the column and then eluted as the concentration of the organic solvent in the mobile phase increases. Purity is determined by calculating the area of the main product peak as a percentage of the total area of all detected peaks.
Caption: Standard workflow for purity determination by Reverse-Phase HPLC.
Experimental Protocol: Analytical RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, chosen due to the strong absorbance of the nitroaromatic system.
-
Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Unambiguous Structural Characterization
Once purity is established, a suite of orthogonal analytical techniques must be used to confirm that the purified material is indeed this compound.
Caption: Orthogonal techniques for comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra should be acquired. Based on the known effects of the substituents, the following spectral features are predicted.
| Analysis | Predicted Chemical Shift (δ) / ppm | Key Features |
| ¹H NMR | ~8.5-8.8 | Doublet, 1H (Aromatic H ortho to NO₂) |
| ~8.0-8.2 | Doublet of doublets, 1H (Aromatic H between NO₂ and I) | |
| ~7.5-7.8 | Doublet, 1H (Aromatic H ortho to I) | |
| ~7.0-7.5 | Broad singlet, 1H (N-H of carbamate) | |
| ~1.5 | Singlet, 9H (tert-butyl group) | |
| ¹³C NMR | ~152 | Carbonyl (C=O) of carbamate |
| ~145-150 | Aromatic carbons attached to NO₂ and NH-Boc | |
| ~120-140 | Other aromatic carbons | |
| ~90-100 | Aromatic carbon attached to Iodine (C-I) | |
| ~82 | Quaternary carbon of tert-butyl group | |
| ~28 | Methyl carbons of tert-butyl group |
Note: Predicted shifts are based on data from analogous compounds and may vary based on solvent and experimental conditions.[4]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), provides an extremely accurate mass measurement, allowing for the confirmation of the elemental formula.
| Parameter | Value | Rationale |
| Molecular Formula | C₁₁H₁₃IN₂O₄ | Derived from the chemical structure. |
| Monoisotopic Mass | 364.9920 Da | Calculated exact mass for the most abundant isotopes. |
| Expected Ion (ESI+) | [M+H]⁺ = 365.9998 Da[M+Na]⁺ = 387.9818 Da | Protonated or sodiated adducts are commonly observed. |
The presence of iodine (¹²⁷I) gives a simple isotopic pattern, making the molecular ion peak easily identifiable.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Carbamate) | 3200 - 3400 | Stretching |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Stretching |
| C=O (Carbamate) | 1680 - 1720 | Stretching |
| N-O (Nitro group) | 1500 - 1550 (asymmetric)1330 - 1370 (symmetric) | Stretching |
| C-I (Iodo group) | 500 - 600 | Stretching |
Summary of Key Analytical Data
The table below summarizes the essential data required to confirm the identity and purity of a synthesized batch of this compound.
| Property | Specification / Expected Result | Method |
| Appearance | Off-white to yellow solid | Visual Inspection |
| Purity | ≥ 98.0% (Area %) | RP-HPLC |
| ¹H NMR | Conforms to predicted structure | ¹H NMR (e.g., 400 MHz, CDCl₃) |
| Molecular Formula | C₁₁H₁₃IN₂O₄ | HRMS |
| Exact Mass [M+H]⁺ | 365.9998 ± 5 ppm | HRMS |
| IR Spectrum | Shows characteristic peaks for N-H, C=O, and NO₂ groups | FTIR |
This comprehensive analytical package, combining chromatographic purity with orthogonal spectroscopic confirmation, provides the necessary evidence to establish the quality and identity of this compound, ensuring its suitability for subsequent use in research and development.
References
-
PubChem. tert-butyl N-(4-iodophenyl)carbamate. National Center for Biotechnology Information. [Link]
- Supporting Information for relevant synthesis papers providing NMR d
-
PubChem. tert-Butyl 4-nitrophenylcarbamate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. General procedures for column chromatography. [Link]
-
PubChem. tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supplementary Information on purification by silica gel column chromatography. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
- Supplementary Information detailing purification by column chrom
- Royal Society of Chemistry.
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
-
Lee, D., et al. (2014). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. National Institutes of Health. [Link]
-
da Silva, R. A., et al. (2018). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Navigating the Procurement of a Key Synthetic Building Block: A Technical Guide to Tert-butyl 4-nitro-2-iodophenylcarbamate for Advanced Research
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Technical Profile of Tert-butyl 4-nitro-2-iodophenylcarbamate.
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the success of complex multi-step syntheses. This compound has emerged as a valuable intermediate, prized for its specific substitution pattern that allows for selective chemical transformations. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, its key technical specifications, and its applications in the field, empowering researchers to make informed procurement decisions.
Introduction: The Synthetic Utility of this compound
This compound is a substituted aromatic compound featuring three key functional groups: a Boc-protected amine, a nitro group, and an iodine atom. This trifecta of functionalities makes it a versatile reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The Boc-protecting group offers a stable yet readily cleavable handle for the amine, the nitro group can serve as a precursor to an amine or be utilized for its electron-withdrawing properties, and the iodo group is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These characteristics make the compound a valuable starting material in the synthesis of novel pharmaceutical agents and other biologically active molecules.[1][2]
Commercial Supplier Landscape
A critical aspect for any research program is the reliable sourcing of starting materials. The commercial availability of this compound is spread across a number of specialized chemical suppliers. It is important to note that this compound is often listed under two distinct CAS numbers, 171513-06-7 for this compound and 335254-69-8 for tert-butyl (4-iodo-2-nitrophenyl)carbamate. While the nomenclature differs slightly, they refer to the same chemical structure. Researchers are advised to use both CAS numbers in their searches to ensure a comprehensive overview of available suppliers.
Below is a comparative table of notable commercial suppliers. This list is not exhaustive but represents a selection of vendors that have historically listed the product.
| Supplier | CAS Number(s) Listed | Notes |
| ChemicalBook | 171513-06-7[3][4][5], 335254-69-8[6] | A comprehensive chemical database that also lists various suppliers. |
| Guidechem | 335254-69-8[7] | A B2B platform connecting buyers with chemical manufacturers and suppliers. |
| ChemBuyersGuide.com | 171513-06-7 (listed by BenchChem), 335254-69-8 (listed by ChemScene) | An online directory for chemical sourcing. |
| Echemi | 335254-69-8[8] | A global chemical supply chain service platform. |
Note: Availability and stock levels are subject to change. It is recommended to contact the suppliers directly for the most current information.
Technical Profile and Specifications
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.
Chemical Structure:
Caption: Chemical Structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃IN₂O₄ | [6][7] |
| Molecular Weight | 364.14 g/mol | [6] |
| Appearance | Typically a solid | Inferred from related compounds |
| Melting Point | Not consistently reported; requires experimental verification. | [3][5] |
| Boiling Point | Not consistently reported; requires experimental verification. | [3][5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
-
¹H NMR: To confirm the presence and connectivity of protons on the aromatic ring, the Boc group, and the amine.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of an iodine-containing compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the material.
Synthetic Considerations and Plausible Route
While detailed proprietary synthesis methods are not publicly disclosed by commercial suppliers, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the direct iodination and nitration of a Boc-protected aniline precursor.
Caption: A plausible two-step synthetic workflow for this compound.
Applications in Research and Drug Development
The strategic placement of the iodo and nitro groups, along with the protected amine, makes this compound a valuable intermediate in the synthesis of various target molecules.
5.1 Precursor to Substituted Anilines: The nitro group can be selectively reduced to an amine, providing a route to 2-iodo-4-amino-aniline derivatives. This functionality is a common feature in many biologically active compounds.
5.2 Scaffold for Cross-Coupling Reactions: The iodo group serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for screening in drug discovery programs.
5.3 Building Block for Heterocyclic Synthesis: The multiple functionalities on the aromatic ring can be exploited in cyclization reactions to construct complex heterocyclic systems, which are prevalent in many approved drugs.
Quality Control and Handling
Protocol for Incoming Material Verification:
-
Visual Inspection: Examine the material for uniform color and consistency.
-
Solubility Test: Perform a small-scale solubility test in a relevant organic solvent (e.g., CDCl₃ for NMR).
-
NMR Analysis: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and assess for the presence of impurities.
-
Purity Assessment by HPLC: Determine the purity of the compound using a suitable HPLC method.
-
Mass Spectrometry: Confirm the molecular weight via high-resolution mass spectrometry.
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Avoid contact with strong oxidizing agents.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a strategically important building block for researchers in synthetic and medicinal chemistry. A clear understanding of its commercial availability, technical specifications, and synthetic utility is crucial for its effective integration into research and development workflows. By leveraging the information provided in this guide, scientists can streamline their procurement process and confidently utilize this versatile compound in the pursuit of novel scientific discoveries.
References
-
ChemBuyersGuide.com, Inc. ChemScene (Page 464). [Link]
-
ChemBuyersGuide.com, Inc. BenchChem (Page 478). [Link]
-
Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
National Center for Biotechnology Information. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 171513-06-7 [chemicalbook.com]
- 4. This compound CAS#: 171513-06-7 [m.chemicalbook.com]
- 5. 171513-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 335254-69-8 | CAS DataBase [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Tert-butyl 4-nitro-2-iodophenylcarbamate in Modern Organic Synthesis
Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis
In the landscape of medicinal chemistry and materials science, the demand for complex molecular architectures requires versatile and strategically functionalized building blocks. Tert-butyl 4-nitro-2-iodophenylcarbamate emerges as a preeminent example of such a scaffold. Its structure is ingeniously designed with three distinct functional groups, each offering a unique handle for orthogonal chemical transformations.
-
The Aryl Iodide: Positioned at the 2-position, the iodo group serves as a highly reactive center for a multitude of palladium-catalyzed cross-coupling reactions. It is an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.
-
The Nitro Group: Situated para to the carbamate, the electron-withdrawing nitro group modulates the electronic properties of the aromatic ring. More importantly, it acts as a synthetic precursor to an aniline, which can be unmasked via reduction to introduce a new vector for diversification.[1][2][3]
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the aniline nitrogen.[4] Its stability to a wide range of reaction conditions, coupled with its straightforward removal under acidic treatment, allows for the timed revelation of the amino functionality, a cornerstone of protecting group strategy in multistep synthesis.[5][6][7]
This guide provides an in-depth exploration of this compound as a key intermediate, detailing field-proven protocols for its application in cornerstone organic reactions and outlining the strategic considerations for its use in synthetic workflows.
| Physicochemical Properties | |
| IUPAC Name | tert-butyl N-(2-iodo-4-nitrophenyl)carbamate |
| CAS Number | 171513-06-7[8][9] |
| Molecular Formula | C₁₁H₁₃IN₂O₄ |
| Molecular Weight | 376.14 g/mol |
| Appearance | Typically a yellow to light brown solid |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety is the primary reactive site for constructing molecular complexity. Its participation in palladium-catalyzed cross-coupling reactions is a reliable and powerful method for C-C and C-N bond formation.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals.[10][11] The reaction exhibits high functional group tolerance, making it ideal for use with our multifunctional substrate.
Causality & Field Insights: The choice of a palladium source like Pd(PPh₃)₄ offers a convenient, pre-ligated Pd(0) catalyst. Alternatively, generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ with phosphine ligands is also highly effective. The base (e.g., K₂CO₃, K₃PO₄) is critical; it activates the organoboron species to facilitate transmetalation.[12] A mixed solvent system, typically an organic solvent like dioxane or THF with water, is essential for dissolving both the organic and inorganic reagents. The presence of the nitro and Boc groups is well-tolerated, and the electron-withdrawing nitro group can sometimes accelerate the initial oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[13][14] This reaction allows for the coupling of the aryl iodide with a primary or secondary amine.
Causality & Field Insights: This reaction is highly sensitive to the choice of ligand and base.[15] Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that promote both the oxidative addition and the final reductive elimination steps.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or the intermediate palladium complex, driving the catalytic cycle forward.[15] The reaction is typically conducted in anhydrous, aprotic solvents like toluene or dioxane under a strict inert atmosphere to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by LC-MS).
-
Workup: Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product via silica gel chromatography.
Orthogonal Derivatization: Unlocking New Functionality
A key advantage of this building block is the ability to sequentially modify the other functional groups after the initial cross-coupling step.
Reduction of the Nitro Group
Transforming the nitro group into an amine opens a new avenue for derivatization, such as amide bond formation, sulfonylation, or another cross-coupling reaction.
Causality & Field Insights: Several methods can achieve this reduction. Catalytic hydrogenation (H₂/Pd-C) is very effective but carries the risk of competitive hydrodeiodination if performed on the starting material. For post-coupling substrates, it is an excellent choice. Chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in ammonium chloride (Fe/NH₄Cl) are robust, cost-effective, and highly chemoselective, leaving the Boc group and many newly installed functionalities intact.[16]
Experimental Protocol: Nitro Group Reduction (SnCl₂ Method)
-
Dissolution: Dissolve the nitro-containing substrate (1.0 equiv) in a solvent such as ethyl acetate or ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it over ice. Basify the mixture to a pH of ~8 using a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The resulting aniline can be purified by column chromatography if necessary.
Deprotection of the Boc-Amine
The final step in many synthetic sequences involving this reagent is the removal of the Boc protecting group to reveal the primary aniline.
Causality & Field Insights: The Boc group is designed to be labile to acid.[4][5] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[4][7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and efficient method.[4] A potential side reaction is the alkylation of other nucleophilic sites on the molecule by the released tert-butyl cation.[7] If sensitive functional groups are present, scavengers like triethylsilane or anisole can be added to trap this cation.
Experimental Protocol: Boc Deprotection (TFA Method)
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv). The amount of TFA can be adjusted; sometimes a 20-50% solution of TFA in DCM is sufficient.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Once complete, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Neutralization: Redissolve the residue in an organic solvent and wash carefully with a saturated NaHCO₃ solution to neutralize any remaining acid. Wash further with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify as needed. The product is often isolated as the free amine or its corresponding salt.
Strategic Synthesis Workflow
The true power of this compound is realized in multi-step synthetic plans where each functional group is addressed in a planned sequence. The following workflow illustrates a potential synthetic route.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for the efficient assembly of complex, highly functionalized molecules. By understanding the distinct reactivity of each of its three functional handles—the aryl iodide for coupling, the nitro group for latent amine functionality, and the Boc group for controlled protection—researchers can design elegant and convergent synthetic routes. The protocols and insights provided herein serve as a robust guide for scientists and drug development professionals to leverage this powerful building block in their synthetic endeavors.
References
- 171513-06-7(this compound) Product Description. ChemicalBook.
- Deprotection of N-Boc group of aliphatic amines a | Download Table. ResearchGate.
- Amine Protection / Deprotection. Fisher Scientific.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
- BOC Protection and Deprotection. J&K Scientific LLC.
- This compound | 171513-06-7. ChemicalBook.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Heck reaction. Wikipedia.
- Buchwald–Hartwig amination. Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH).
- Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. National Institutes of Health (NIH).
- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. National Institutes of Health (NIH).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances [frontiersin.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. 171513-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 171513-06-7 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Tert-butyl 4-nitro-2-iodophenylcarbamate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Multifunctional Scaffold for Accelerated Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for versatile and strategically functionalized building blocks is paramount. Tert-butyl 4-nitro-2-iodophenylcarbamate emerges as a preeminent example of such a scaffold, offering a confluence of chemical handles that empower chemists to rapidly construct complex molecular architectures. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and extensive applications of this valuable intermediate.
The strategic placement of the iodo, nitro, and Boc-protected amine functionalities on the phenyl ring provides a remarkable degree of synthetic flexibility. The aryl iodide is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom substituents. The nitro group, a potent electron-withdrawing moiety, can modulate the reactivity of the aromatic ring and serves as a precursor to a primary amine, a critical pharmacophoric element in numerous therapeutic agents. Finally, the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the aniline nitrogen, ensuring its preservation through various synthetic transformations until a late-stage deprotection is desired. This trifecta of functionalities makes this compound a powerful tool in the synthesis of kinase inhibitors, anticancer agents, and other biologically active molecules.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃IN₂O₄ | N/A |
| Molecular Weight | 376.14 g/mol | N/A |
| Appearance | Pale yellow to yellow solid | N/A |
| Melting Point | 134-138 °C | |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and DMF. Sparingly soluble in alcohols. Insoluble in water. | N/A |
| CAS Number | 171513-06-7 |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis of this compound
The synthesis of this building block can be achieved in a two-step sequence starting from the commercially available 4-nitroaniline. The procedure involves the protection of the aniline as a Boc-carbamate followed by regioselective iodination.
Step 1: Synthesis of tert-butyl 4-nitrophenylcarbamate
The protection of the amino group of 4-nitroaniline is a standard procedure that can be accomplished using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: 4-Nitroaniline is reacted with Boc₂O in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Rationale: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, including those typically employed in cross-coupling reactions. Its removal is generally straightforward, often requiring acidic conditions.
Step 2: Iodination of tert-butyl 4-nitrophenylcarbamate
The introduction of the iodine atom at the ortho-position to the carbamate is the key step. This can be achieved using an electrophilic iodinating agent.
-
Reaction: Tert-butyl 4-nitrophenylcarbamate is treated with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent like acetonitrile or a chlorinated solvent.
-
Rationale: The carbamate group is an ortho-para director. Due to the para-position being occupied by the nitro group, the iodination is directed to the ortho-position. The electron-withdrawing nature of the nitro group deactivates the ring, but the activating effect of the carbamate is sufficient to promote the reaction.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety of this compound is a key handle for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many pharmaceutical agents.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is critical and often requires screening to optimize the reaction.
-
Base: A base is required to activate the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. Inorganic bases like sodium carbonate, potassium carbonate, or cesium carbonate are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Application Notes and Protocols for Tert-butyl 4-nitro-2-iodophenylcarbamate in Peptide Synthesis
Introduction: A Novel Photolabile Protecting Group for Advanced Peptide Synthesis
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. The ideal protecting group offers robust stability throughout the various stages of synthesis and can be removed under specific, mild conditions without affecting other functionalities of the peptide chain. This principle of "orthogonal" protection is a cornerstone of modern peptide chemistry.[1]
Tert-butyl 4-nitro-2-iodophenylcarbamate emerges as a sophisticated tool in the peptide chemist's arsenal, functioning as a photolabile protecting group (PPG) for the amine terminus of amino acids. PPGs are particularly advantageous as they can be cleaved using light, a "traceless" reagent, which allows for spatiotemporal control over deprotection and avoids the use of harsh acidic or basic conditions that can compromise sensitive peptide sequences.[2] The 2-nitrobenzyl moiety is a well-established photolabile caging group, and the addition of an iodo substituent in the ortho position is designed to fine-tune the photochemical properties of the molecule.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in solid-phase peptide synthesis (SPPS).
Mechanism of Photolytic Cleavage: The Role of the Ortho-Nitrobenzyl Moiety
The photolability of this compound is conferred by the ortho-nitrobenzyl group. Upon irradiation with UV light, typically at a wavelength of 365 nm, the molecule undergoes an intramolecular rearrangement.[4][5] This process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic position. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to a nitrosobenzaldehyde derivative and releases the protected amine as a carbamic acid. The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[6]
The presence of the ortho-iodo substituent is believed to influence the electronic properties and steric environment of the nitro group, potentially affecting the efficiency and kinetics of the photolytic cleavage. Electron-withdrawing groups on the aromatic ring can impact the σ-hole of the iodine, which may play a role in intermolecular interactions.[7]
Caption: Photolytic cleavage of the 4-nitro-2-iodophenylcarbamate protecting group.
Synthesis of this compound
The synthesis of this compound is a two-step process, starting with the iodination of 4-nitroaniline, followed by the protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group.
Part 1: Synthesis of 2-Iodo-4-nitroaniline
This protocol is adapted from a standard method for the iodination of anilines.[8]
Materials:
-
p-Nitroaniline
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Water
Procedure:
-
In a fume hood, dissolve p-nitroaniline in glacial acetic acid with stirring.
-
Slowly add a solution of iodine monochloride in glacial acetic acid dropwise to the stirred solution over approximately one hour.
-
Continue stirring the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into a large volume of water.
-
Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the solid to yield 2-iodo-4-nitroaniline. The product can be further purified by recrystallization if necessary.
Part 2: Boc Protection of 2-Iodo-4-nitroaniline
This is a general procedure for the N-Boc protection of amines and can be applied to 2-iodo-4-nitroaniline.[9][10]
Materials:
-
2-Iodo-4-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
A suitable base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-iodo-4-nitroaniline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add a solution of Boc₂O in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the use of this compound-protected amino acids in Fmoc-based SPPS.
Experimental Workflow for SPPS using the Photolabile Protecting Group
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Tert-butyl 4-nitro-2-iodophenylcarbamate as an intermediate for API synthesis
An In-depth Guide to the Strategic Application of Tert-butyl 4-nitro-2-iodophenylcarbamate in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide on the synthesis, purification, and strategic application of this compound. This versatile intermediate is a valuable building block in modern medicinal chemistry, offering a scaffold with three distinct functional handles that can be selectively manipulated to construct complex molecular architectures found in numerous APIs. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical workflows for its incorporation into advanced synthetic routes.
The Strategic Importance of a Multi-Functional Intermediate
In the intricate process of drug discovery and development, the efficiency of a synthetic route is paramount. This compound (CAS No: 171513-06-7) emerges as a pre-functionalized aromatic ring, engineered for sequential, high-yield transformations. Its utility is anchored in three key structural features:
-
The Iodide Group: Positioned at C-2, this halogen serves as an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds.
-
The Nitro Group: Located at C-4, this electron-withdrawing group can be readily reduced to a primary amine. This transformation opens a new vector for chemical diversification, allowing for amide bond formation, sulfonylation, or further C-N couplings.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the aniline nitrogen. Its stability under a wide range of reaction conditions (including cross-coupling and nitro reduction) and its clean, acid-labile removal are central to its strategic value in multi-step syntheses.
This trifecta of functionalities allows chemists to build molecular complexity in a controlled, stepwise manner, a critical advantage in the synthesis of novel therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of the intermediate's properties is essential for safe handling and successful experimentation.
| Property | Value | Reference |
| CAS Number | 171513-06-7 | [1] |
| Molecular Formula | C₁₁H₁₃IN₂O₄ | [1] |
| Molecular Weight | 376.14 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Melting Point | 123.0 to 127.0 °C | [1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this exact compound is limited, related nitroaromatic and iodoaniline compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation[2][3]. Always consult the latest Safety Data Sheet (SDS) before use.
Synthesis and Purification Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.
Synthesis of this compound
This procedure details the Boc-protection of commercially available 2-iodo-4-nitroaniline.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-iodo-4-nitroaniline (1.0 eq) and dissolve it in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. Follow with the addition of a base, such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with 1M HCl to remove excess base, saturated NaHCO₃ solution to remove acidic impurities, and finally with brine to facilitate phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Causality Behind Experimental Choices:
-
Boc₂O: This reagent is the standard for introducing the Boc protecting group. It is electrophilic and reacts readily with the nucleophilic amine.
-
Base (TEA/DMAP): The base is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity. DMAP is a highly effective acylation catalyst that accelerates the reaction.
-
Aqueous Washes: The specific sequence of acidic and basic washes is a fundamental purification step. The HCl wash removes the organic base (TEA/DMAP), while the NaHCO₃ wash ensures any unreacted Boc₂O byproducts (like tert-butanol) or other acidic species are neutralized and removed.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. A common choice is a mixture of ethyl acetate and hexanes.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to obtain this compound as a light-yellow solid. Purity can be confirmed by ¹H NMR and melting point analysis.
Caption: Workflow for synthesis and purification.
Core Applications in API Synthesis: A Modular Approach
The true power of this intermediate lies in its capacity for selective, sequential functionalization. The distinct reactivity of the iodo and nitro groups allows for a modular approach to building complex API scaffolds.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C(aryl)-N bonds.[4][5] The C-I bond of the intermediate is highly reactive under palladium catalysis.
General Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under Argon), combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq) in an anhydrous solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until TLC or LC-MS indicates completion.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify the product, usually by silica gel chromatography.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester.[6][7] This is a robust method for introducing new aryl, heteroaryl, or alkyl groups.
General Protocol:
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an aqueous base solution (e.g., 2M Na₂CO₃) in a solvent system like 1,4-dioxane or DME/water.
-
Reaction: Heat the mixture, often to reflux (80-100 °C), monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction and perform an extractive workup. Separate the aqueous and organic layers. Wash the organic layer, dry it over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Unveiling a Second Functionalization Point: Nitro Group Reduction
After performing a cross-coupling reaction, the nitro group can be reduced to an amine, providing a new site for diversification.
General Protocol:
-
Reaction Setup: Dissolve the nitro-containing substrate in a solvent like methanol or ethyl acetate.
-
Reduction: Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use a catalyst like 10% Pd/C under an atmosphere of H₂ gas.
-
Chemical Reduction: Use reagents like iron powder in acetic acid, or tin(II) chloride (SnCl₂) in ethanol.[8]
-
-
Workup: Upon completion, filter off the catalyst (for hydrogenation) or perform an appropriate aqueous workup to remove metal salts. The resulting aniline can often be used directly or after a simple purification.
Caption: Strategic pathways for API scaffold synthesis.
Conclusion
This compound is more than just a chemical; it is a strategic tool for the efficient construction of complex molecules. Its pre-installed, orthogonally reactive functional groups—the Boc-protected amine, the nitro group, and the iodide—provide chemists with a reliable and versatile platform for API synthesis. By leveraging well-established, high-yielding transformations like the Buchwald-Hartwig and Suzuki-Miyaura couplings in sequence with nitro reduction, researchers can rapidly access diverse chemical matter, accelerating the journey from lead identification to drug candidate. The protocols and strategic insights provided herein serve as a robust foundation for the effective application of this valuable intermediate in any drug discovery program.
References
- ChemicalBook. (n.d.). 171513-06-7(this compound) Product Description.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- BASF. (2025). Safety Data Sheet.
- CymitQuimica. (n.d.). Safety Data Sheet.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization.
- Khaligh, N.G. (2018). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Current Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS No: 1159489-37-8).
- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Sau, P., et al. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Letters.
- ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Sandoo Pharmaceutical. (n.d.). tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
- PubChem. (n.d.). tert-Butyl 4-nitrophenylcarbamate.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- SpringerLink. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- BroadPharm. (n.d.). tert-Butyl (4-iodobutyl)carbamate.
- ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
- YouTube. (2020). Suzuki cross-coupling reaction.
- ResearchGate. (2015). Catalytic synthesis of t-BAMBP and its purification through distillation.
- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- Apollo Scientific. (n.d.). tert-Butyl N-(4-iodophenyl)carbamate.
- Sigma-Aldrich. (n.d.). Tert-butyl (4-iodophenyl)carbamate.
- PubChem. (n.d.). tert-butyl N-(4-iodophenyl)carbamate.
- PubMed. (n.d.). A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines.
Sources
- 1. 171513-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Deprotection of Tert-butyl 4-nitro-2-iodophenylcarbamate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile nature in the protection of amines. This application note provides a detailed, field-tested protocol for the efficient deprotection of tert-butyl 4-nitro-2-iodophenylcarbamate to yield 2-iodo-4-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure with integrated causality, and outline methods for the characterization of the final product. This guide is designed for researchers and drug development professionals seeking a reliable and reproducible methodology.
Principle and Reaction Mechanism
The deprotection of a Boc-protected amine is a straightforward acid-catalyzed hydrolysis.[1] The most common and effective reagent for this transformation is trifluoroacetic acid (TFA), which facilitates a clean and rapid cleavage of the carbamate.[2]
The mechanism proceeds through three key stages:
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid (TFA). This initial step activates the Boc group, rendering it susceptible to cleavage.[3][4][5]
-
Fragmentation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[4][7] In the acidic medium, the liberated amine is protonated to form its corresponding trifluoroacetate salt.[2][4]
The evolution of carbon dioxide gas necessitates that the reaction is conducted in an open or well-vented system to prevent pressure buildup.[4]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Detailed Experimental Protocol
This protocol has been optimized for the deprotection of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >97% Purity | N/A |
| Trifluoroacetic acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich, Acros |
| Dichloromethane (DCM), Anhydrous | ACS Grade, >99.8% | Fisher Scientific, VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepare in-house |
| Brine (Saturated NaCl Solution) | ACS Grade | Prepare in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Any major supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Any major supplier |
| Standard Laboratory Glassware | --- | --- |
| Magnetic Stirrer & Stir Bar | --- | --- |
| Rotary Evaporator | --- | --- |
Step-by-Step Procedure
Safety First: This procedure must be performed in a certified chemical fume hood. Trifluoroacetic acid is highly corrosive and volatile. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is a critical step to moderate the initial exothermic reaction upon TFA addition.
-
TFA Addition: Slowly, add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM to TFA by volume (e.g., if you used 20 mL of DCM, add 20 mL of TFA).[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 1 to 4 hours.[3][6]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To check via TLC, spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Aqueous Workup:
-
Dissolve the resulting residue in ethyl acetate (EtOAc).
-
Carefully transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: This will cause vigorous gas (CO₂) evolution. Swirl gently and vent the funnel frequently until the effervescence ceases.
-
Wash the organic layer with the NaHCO₃ solution, separate the layers, and then wash the organic layer once with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude 2-iodo-4-nitroaniline.
Caption: Step-by-step experimental workflow diagram.
Product Characterization
The resulting product, 2-iodo-4-nitroaniline, should be a solid at room temperature. Further purification can be achieved by recrystallization if necessary.
| Parameter | Expected Value / Observation |
| Physical Appearance | Solid |
| Melting Point | 105-109 °C |
| ¹H NMR | The spectrum should show the complete disappearance of the characteristic singlet for the tert-butyl group (around 1.5 ppm) from the starting material. A new broad singlet corresponding to the -NH₂ protons will appear, along with characteristic shifts for the aromatic protons. |
| ¹³C NMR | The two signals corresponding to the tert-butyl group's quaternary carbon (around 80 ppm) and methyl carbons (around 28 ppm) will be absent in the product spectrum.[8] |
| FT-IR Spectroscopy | The strong C=O stretch of the carbamate (around 1700-1750 cm⁻¹) will be absent. The product spectrum will exhibit two characteristic N-H stretching bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.[9] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of 2-iodo-4-nitroaniline (C₆H₅IN₂O₂, Exact Mass: 263.94 g/mol ).[8] |
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
- Abaee, M. S., Cheraghi, M., & Mojtahedi, M. M. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783-23788.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
Studocu. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(2-IODOPHENYL)PYRROLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Retrieved from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl 4-nitro-2-iodophenylcarbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive molecules. Among the myriad of starting materials available to synthetic chemists, tert-butyl 4-nitro-2-iodophenylcarbamate has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature—an iodo group for cross-coupling reactions, a nitro group amenable to reduction, and a Boc-protected amine—provides a powerful platform for the construction of diverse heterocyclic systems, including benzimidazoles and quinoxalines. This guide offers an in-depth exploration of its applications, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic placement of the iodo, nitro, and carbamate functionalities allows for a programmed and sequential series of reactions. The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents. The nitro group can be selectively reduced to an amine, which can then participate in intramolecular cyclization reactions. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed to liberate the free amine for further functionalization.[1] This combination of reactive sites within a single molecule streamlines synthetic pathways, often leading to higher overall yields and reduced purification steps.
Core Applications: Synthesis of Benzimidazoles and Quinoxalines
This compound is prominently utilized in the synthesis of benzimidazoles and quinoxalines, two classes of heterocycles with significant pharmacological importance. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Similarly, quinoxalines are key components in a number of therapeutic agents and are recognized for their diverse pharmacological effects.[4][5]
Mechanism of Action: A Stepwise Approach to Heterocycle Formation
The synthetic utility of this compound hinges on a logical sequence of transformations. The general strategy involves an initial modification at the iodo position, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles
This protocol outlines a general procedure for the synthesis of 2-substituted-6-nitro-1H-benzimidazoles, key intermediates that can be further elaborated. The process begins with a Sonogashira coupling to introduce an alkyne, followed by reductive cyclization.
Step 1: Sonogashira Coupling of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization to form the Benzimidazole Ring
-
Dissolve the product from Step 1 in a suitable solvent, such as ethanol or methanol.
-
Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl) or tin(II) chloride (SnCl₂).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the crude benzimidazole.
-
Purify by column chromatography or recrystallization.
Table 1: Representative Yields for Benzimidazole Synthesis
| R-group of Alkyne | Coupling Yield (%) | Cyclization Yield (%) |
| Phenyl | 85-95 | 70-85 |
| n-Butyl | 80-90 | 65-80 |
| Trimethylsilyl | 90-98 | 75-90 |
Protocol 2: Synthesis of Quinoxaline Derivatives
This protocol details a pathway to quinoxaline derivatives through a reductive cyclization of an intermediate derived from this compound.
Step 1: Synthesis of the Diamine Intermediate
-
Begin with this compound. The iodo group can be first subjected to a variety of cross-coupling reactions (e.g., Suzuki, Heck) to introduce diversity at this position.
-
Following the cross-coupling, reduce the nitro group to an amine. A common method is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid.[6]
-
The resulting diamino compound is the key precursor for the quinoxaline ring formation.
Step 2: Condensation with a 1,2-Dicarbonyl Compound
-
Dissolve the diamine intermediate from Step 1 in a suitable solvent, such as ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 - 1.2 eq).
-
The reaction can often proceed at room temperature or with gentle heating.[7][8] Catalysts such as molecular iodine or heteropoly acids can be employed to accelerate the reaction.[7][8]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Table 2: Common Conditions for Quinoxaline Synthesis
| 1,2-Dicarbonyl Compound | Catalyst | Solvent | Temperature | Yield (%) |
| Benzil | I₂ | DMSO | Room Temp | 85-95[7] |
| Glyoxal | None | Ethanol | Reflux | 70-85 |
| Phenylglyoxal | Alumina-supported heteropolyoxometalates | Toluene | Room Temp | 90-98[8] |
Mechanistic Insights and Rationale
The choice of reagents and reaction conditions is critical for the successful synthesis of the target heterocycles.
-
Palladium Catalysis: The use of palladium catalysts in the Sonogashira and other cross-coupling reactions is fundamental for the formation of new carbon-carbon bonds at the iodo position. The choice of ligand and base can significantly influence the reaction efficiency and substrate scope.
-
Nitro Group Reduction: The reduction of the nitro group is a pivotal step. Iron powder in the presence of an acid is a classic and cost-effective method. Other reagents like tin(II) chloride or catalytic hydrogenation can also be employed, with the choice depending on the functional group tolerance required.
-
Cyclization Conditions: The final cyclization to form the benzimidazole or quinoxaline ring is often acid-catalyzed. In the case of benzimidazoles, the intramolecular cyclization of the amino-alkyne intermediate is typically spontaneous upon reduction of the nitro group. For quinoxalines, the condensation with a 1,2-dicarbonyl is a well-established and high-yielding reaction.[9]
Visualizing the Synthetic Pathways
To better illustrate the synthetic logic, the following diagrams outline the key transformations.
Caption: Workflow for Benzimidazole Synthesis.
Caption: Workflow for Quinoxaline Synthesis.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and adaptable starting material for the synthesis of a wide range of heterocyclic compounds. Its pre-functionalized nature allows for a modular and efficient approach to building molecular complexity. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive molecules. As the demand for new therapeutics continues to grow, the strategic use of such versatile building blocks will undoubtedly play a crucial role in accelerating the drug discovery process. Future research in this area may focus on the development of even more efficient and environmentally friendly catalytic systems for the transformations described, as well as the exploration of this scaffold for the synthesis of other important heterocyclic systems.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl 4-nitro-2-iodophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a standard protection reaction where the amino group of 4-nitro-2-iodoaniline is converted to a tert-butoxycarbonyl (Boc) carbamate. This reaction is a crucial step in many multi-step organic syntheses, particularly in the development of pharmaceutical intermediates. The starting material, 4-nitro-2-iodoaniline, presents a unique challenge due to the presence of two strong electron-withdrawing groups (nitro and iodo), which significantly decrease the nucleophilicity of the amine.
The general reaction is as follows:
Reaction Scheme:
This guide will delve into the intricacies of this reaction, providing practical solutions to common problems.
Reaction Mechanism and the Role of Key Reagents
Understanding the reaction mechanism is fundamental to effective troubleshooting. The Boc protection of an amine involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O)[1][2].
Here is a simplified representation of the uncatalyzed and catalyzed pathways:
Caption: Uncatalyzed vs. DMAP-catalyzed Boc protection pathways.
In the case of 4-nitro-2-iodoaniline, the uncatalyzed pathway is often slow due to the low nucleophilicity of the amine. Therefore, a catalyst such as 4-dimethylaminopyridine (DMAP) is frequently employed. DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive Boc-pyridinium species, which is then more susceptible to attack by the weakly nucleophilic aniline[3][4][5].
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: The reaction is very slow or not proceeding to completion. What can I do?
This is the most common issue with this substrate. The electron-withdrawing nitro and iodo groups deactivate the aniline, making it a poor nucleophile.
Answer:
-
Introduce a Catalyst: The use of a catalytic amount of DMAP (1-10 mol%) is highly recommended. DMAP will activate the (Boc)₂O, making it more reactive towards the deactivated aniline[5].
-
Choice of Base: While some Boc protections can proceed without a base, for a weakly nucleophilic amine, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help to neutralize the acidic byproduct and drive the reaction forward.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy. However, monitor the reaction closely by thin-layer chromatography (TLC) to avoid the formation of byproducts.
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices. In some cases, a more polar solvent can help to solvate the transition state and accelerate the reaction.
Question 2: I am observing the formation of multiple spots on my TLC plate, and the yield of the desired product is low. What are the likely side products and how can I minimize them?
Answer:
The formation of side products is often exacerbated by the use of a catalyst like DMAP or elevated temperatures[3][4].
-
Urea and Isocyanate-Related Byproducts: These can form, especially at higher temperatures. To minimize their formation, maintain a moderate reaction temperature and ensure the slow addition of (Boc)₂O to the reaction mixture.
-
Double Boc Protection: While less common with deactivated anilines, it is a possibility. Using a stoichiometric amount of (Boc)₂O (typically 1.1-1.2 equivalents) can help to prevent this.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low product yield.
Question 3: I am having difficulty purifying the final product. What are the recommended purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting material, (Boc)₂O, and byproducts.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is recommended. This involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove any remaining base and DMAP, followed by a wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.
-
Silica Gel Chromatography: This is the most effective method for obtaining a pure product. A solvent system of ethyl acetate and hexanes is typically used. The polarity of the eluent can be adjusted based on TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for this reaction? A1: While the Boc protection of highly nucleophilic amines can proceed without a base, for a deactivated aniline like 4-nitro-2-iodoaniline, a base is recommended to neutralize the in-situ generated acid and drive the reaction equilibrium towards the product.
Q2: What is the role of CO₂ evolution during the reaction? A2: The reaction of (Boc)₂O with the amine releases tert-butyl carbonate, which is unstable and decomposes to tert-butanol and carbon dioxide gas[1][3]. It is important to ensure the reaction is not conducted in a closed system to allow the CO₂ to escape[3][4].
Q3: Can I use a different protecting group? A3: Yes, other protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the choice of protecting group depends on the overall synthetic strategy and the stability of the protecting group to subsequent reaction conditions. The Boc group is widely used due to its stability to most bases and nucleophiles and its ease of removal under moderately acidic conditions[6][7].
Q4: How do I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (4-nitro-2-iodoaniline). The product, being less polar than the starting amine, will have a higher Rf value.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a solution of 4-nitro-2-iodoaniline (1.0 eq.) in dichloromethane (DCM) are added triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
The mixture is stirred at room temperature for 10 minutes.
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Equivalents/Value | Purpose |
| 4-Nitro-2-iodoaniline | 1.0 | Starting material |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 | Boc protecting agent |
| Triethylamine (TEA) | 1.5 | Base |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 | Catalyst |
| Solvent | Dichloromethane (DCM) | Reaction medium |
| Temperature | Room Temperature to 40°C | Reaction condition |
| Reaction Time | 2 - 24 hours | Varies based on substrate reactivity |
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. [Link]
-
Li, J. et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645-4653. [Link]
-
Common Organic Chemistry. Boc Protection (Boc2O + DMAP). [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Link]
-
Royal Society of Chemistry. Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. Optimization of the reaction conditions a. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
PrepChem.com. Synthesis of 2-nitro-4-t-butyl phenol. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
PubChem. tert-Butyl 4-nitrophenylcarbamate. [Link]
-
ResearchGate. Crystal structure of 4-iodoaniline. Carbon atoms are grey, nitrogen.... [Link]
-
ResearchGate. Catalytic synthesis of t-BAMBP and its purification through distillation. [Link]
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Purification of Tert-butyl 4-nitro-2-iodophenylcarbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the chromatographic purification of tert-butyl 4-nitro-2-iodophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this specific purification. Our approach is rooted in explaining the causality behind experimental choices to empower you to solve problems effectively.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the column chromatography process, presented in a direct question-and-answer format.
Question 1: My separation is poor. The product is co-eluting with a closely-running impurity.
Answer: Poor resolution is a common issue stemming from a suboptimal mobile phase or improper column setup. The goal is to maximize the difference in affinity between your target compound and impurities for the stationary phase.
Causality & Solution Pathway:
-
Re-optimize the Mobile Phase with TLC: The resolving power of your column is predicted by your Thin Layer Chromatography (TLC) analysis. A common starting point for carbamates is a mixture of a nonpolar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate (EtOAc).[1]
-
Action: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.3 and 0.4.[2] This Rf provides a good balance, ensuring the compound doesn't elute too quickly (with the solvent front) or stick to the column indefinitely.
-
Expert Tip: If impurities are very close, try changing the solvent composition. For instance, substituting dichloromethane (DCM) for a portion of the hexanes can alter the selectivity of the separation due to different solvent-solute interactions. For nitro-aromatic compounds, π-π interactions can be significant, and changing the aromaticity of the mobile phase may improve resolution.[3]
-
-
Consider Gradient Elution: If a single (isocratic) solvent system cannot resolve the mixture, a gradient is the logical next step.
-
Action: Start the elution with a low-polarity mobile phase (e.g., 5% EtOAc in Hexanes) to elute nonpolar impurities. Gradually increase the percentage of the polar solvent (e.g., ramp up to 30% EtOAc) to then elute your target compound, leaving more polar impurities behind on the column.[4]
-
-
Check Sample Loading Technique: How you apply the sample to the column is critical.
-
Action: Use the dry loading technique. Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel (approx. 2-3 times the weight of your crude material), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method prevents band broadening that often occurs when the sample is dissolved in a solvent stronger than the mobile phase.[4]
-
Question 2: My compound is not eluting from the column, even after flushing with a very polar solvent.
Answer: This critical issue suggests either an extreme interaction with the stationary phase or on-column decomposition. This compound contains polar functional groups (nitro, carbamate) that can interact strongly with the acidic silanol groups on the surface of silica gel.
Causality & Solution Pathway:
-
Assess Compound Stability: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.[2]
-
Action: Before running the column, perform a stability test. Spot your crude material on a TLC plate, then let it sit for 1-2 hours. Develop the plate and check for new spots or streaking that wasn't present in an immediate run. If degradation is observed, you must modify your stationary phase.
-
-
Modify the Stationary Phase:
-
Deactivate the Silica: If your compound is acid-sensitive, you can "cap" the acidic silanol groups. Prepare your mobile phase with a small amount of triethylamine (Et3N), typically 0.1-1%. This will make the eluent basic and prevent strong binding or degradation of the compound.
-
Switch to Alumina: As an alternative, consider using a different stationary phase like neutral alumina. Aromatic amines and related compounds can sometimes be purified more effectively on alumina to avoid the acidity of silica.[1]
-
-
Extreme Polarity Jump: In some cases, the compound may require a much stronger solvent than anticipated.
-
Action: If you are certain the compound is stable, you can try flushing the column with a very polar solvent like 5-10% methanol in DCM. However, be aware that this will likely elute everything remaining on the column.
-
Question 3: The eluted fractions show significant peak tailing on TLC. What's causing this and how can I fix it?
Answer: Peak tailing is typically caused by non-ideal interactions between the analyte and the stationary phase. This can be due to the presence of highly active sites on the silica that bind your compound strongly or sample overloading.
Causality & Solution Pathway:
-
Reduce Column Loading: Overloading the column is a frequent cause of tailing. The stationary phase has a finite capacity, and exceeding it leads to poor peak shape.
-
Action: As a general rule, for a moderately difficult separation, the amount of crude material should be about 1-2% of the weight of the silica gel used (e.g., 100-200 mg of crude on a 10g silica column).
-
-
Use a Mobile Phase Modifier: Adding a small amount of a modifier can improve peak shape by competing with your compound for the active sites on the silica.
-
Action: If your compound is neutral or basic, add ~0.5% triethylamine to your eluent. If your compound has acidic properties, adding ~0.5% acetic acid can help. Given the carbamate structure, a basic modifier is unlikely to be needed unless starting materials like anilines are present.
-
-
Ensure Homogeneous Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow, causing both tailing and band broadening.[4]
-
Action: Pack the column using the "wet slurry" method. Mix the silica gel with the initial, low-polarity mobile phase to form a consistent slurry. Pour this into the column and use gentle pressure or tapping to ensure a uniform, tightly packed bed.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system to start with for this purification?
A1: The standard and most cost-effective choice is flash-grade silica gel (230-400 mesh particle size).[4] For the mobile phase, a mixture of Hexanes and Ethyl Acetate is the most common and effective starting point for compounds with moderate polarity like this carbamate.[1][5] Begin your TLC analysis with a 4:1 Hexane:EtOAc mixture (20% EtOAc) and adjust from there.[5]
Q2: How do I properly prepare and load my crude sample?
A2: Dry loading is highly recommended for optimal separation.[4]
-
Protocol:
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel (approximately 2-3 times the mass of your crude material) to this solution.
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column bed. Add a thin layer of sand on top to prevent disturbance when adding the eluent.[4]
-
Q3: What visualization techniques are effective for this compound on TLC?
A3: this compound is well-suited for a few visualization methods:
-
UV Light: The presence of the nitro-aromatic system makes the compound UV-active. It should appear as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light (254 nm). This is the primary, non-destructive method you should use.
-
Staining: If UV is not sensitive enough or for impurities that are not UV-active, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with many functional groups.
Q4: Can this compound degrade during workup or purification?
A4: Yes, there are potential stability concerns.
-
pH Sensitivity: Carbamates, especially Boc-protected amines, can be sensitive to strong acids, which can cleave the tert-butyl group. While silica gel is only weakly acidic, prolonged exposure can sometimes lead to minor degradation.[2]
-
Iodinated Compounds: Aromatic iodides are generally stable, but can be sensitive to light or certain metals over long periods. It is good practice to run the column efficiently without unnecessary delays and to protect the purified fractions from direct light if they are to be stored for an extended time.
Data & Protocols
Table 1: Example TLC Solvent System Optimization
The following table provides a guideline for optimizing the mobile phase for a compound with the polarity of this compound on a standard silica gel TLC plate.
| % Ethyl Acetate in Hexanes | Observed Rf of Product | Observed Rf of a Less Polar Impurity | Observed Rf of a More Polar Impurity | Assessment |
| 10% | 0.15 | 0.40 | 0.05 | Poor elution. Product is moving too slowly. |
| 20% | 0.35 | 0.65 | 0.15 | Optimal. Good separation from both impurities. |
| 30% | 0.55 | 0.80 | 0.30 | Product is moving too fast; risk of co-elution with the less polar impurity. |
| 40% | 0.70 | 0.85 | 0.45 | Poor separation. All spots are too high on the plate. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying ~500 mg of crude material.
-
Column Selection: Choose a glass column with a diameter of approximately 2-3 cm.
-
Packing the Column:
-
Add a small cotton or glass wool plug to the bottom of the column. Add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of ~25 g of flash silica gel in ~100 mL of the initial mobile phase (e.g., 15% EtOAc in Hexanes).
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a firm, uniform bed. Ensure there are no air bubbles or cracks.
-
Drain the excess solvent until it is just level with the top of the silica bed.[4]
-
-
Sample Loading (Dry Load):
-
Prepare the dry-loaded sample as described in FAQ 2.
-
Carefully add the silica-adsorbed sample to the top of the column bed, creating a uniform layer.
-
Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or house air) to achieve a solvent flow rate of approximately 5-10 cm/minute (the level of the solvent dropping by this amount each minute).
-
Begin collecting fractions immediately. The fraction size will depend on the column size; for this scale, 15-20 mL per fraction is appropriate.
-
If using a gradient, start with the low-polarity eluent and systematically increase the polarity after the non-polar impurities have eluted.
-
-
Monitoring:
-
Analyze the collected fractions by TLC (e.g., spot every other fraction).
-
Use a UV lamp to visualize the spots and identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualized Workflows
General Purification Workflow
Caption: Workflow for chromatographic purification.
Troubleshooting Decision Tree
Caption: Decision tree for common chromatography issues.
References
-
ResearchGate Discussion on TLC Solvent Systems for Aniline Derivatives. (2017). ResearchGate. Available at: [Link]
-
Restek. (n.d.). Troubleshooting Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Supplementary Information on Radical Cascade Cyclization. (n.d.). Available at: [Link]
-
Štefane, B., & Požgan, F. (2016). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 21(11), 1573. Available at: [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Available at: [Link]
-
Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1132–1143. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Available at: [Link]
Sources
Technical Support Center: Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most frequently employed synthetic strategy involves a two-step process starting from commercially available 4-nitroaniline. This route is generally preferred due to the predictable regioselectivity of the initial iodination step.
-
Step 1: Electrophilic Iodination. 4-Nitroaniline is first iodinated to form the intermediate, 2-iodo-4-nitroaniline. The amino group (-NH₂) is a strong ortho-, para-directing group, while the nitro group (-NO₂) is a meta-directing deactivator. The powerful directing effect of the amine ensures that iodination occurs almost exclusively at the ortho position (C2), as the para position is already occupied by the nitro group.
-
Step 2: Boc Protection. The resulting 2-iodo-4-nitroaniline is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product, this compound.
An alternative route, protecting 4-nitroaniline first and then performing the iodination, is less common. This is because the Boc-protected amine is a less powerful ortho-director than a free amine, potentially leading to lower yields or more complex product mixtures in the subsequent iodination step.
Q2: My initial iodination of 4-nitroaniline is sluggish and gives a mixture of products. What are the likely byproducts and how can I improve the reaction?
This is a common issue. The main byproducts in this step are unreacted starting material (4-nitroaniline) and a di-iodinated product, 2,6-diiodo-4-nitroaniline .[1][2]
-
Causality: The formation of 2,6-diiodo-4-nitroaniline occurs when the reaction conditions are too harsh or the stoichiometry of the iodinating agent is excessive.[1] Even after the first iodine atom is introduced, the aniline ring remains activated enough to potentially react a second time. Incomplete reaction is often due to insufficient reactivity of the iodinating agent or inadequate reaction time.
-
Troubleshooting:
-
Choice of Iodinating Agent: Iodine monochloride (ICl) is highly effective but can be aggressive, potentially leading to the di-iodo byproduct.[1][3][4] N-Iodosuccinimide (NIS) is a milder alternative that can offer better selectivity and reduce side reactions.[5][6][7]
-
Stoichiometry: Carefully control the stoichiometry. Use of a slight excess (~1.05-1.1 equivalents) of the iodinating agent is common, but a large excess should be avoided to minimize di-iodination.
-
Reaction Monitoring: Monitor the reaction closely using Thin-Layer Chromatography (TLC). If you observe the formation of a new, less polar spot (the di-iodo product), consider stopping the reaction.
-
Q3: The Boc protection of 2-iodo-4-nitroaniline is not going to completion. Why is this happening and what can I do?
The low nucleophilicity of the amine in 2-iodo-4-nitroaniline is the primary cause. Both the nitro (-NO₂) and iodo (-I) groups are electron-withdrawing, which significantly reduces the electron density on the nitrogen atom, making it a poor nucleophile.[8]
-
Causality: Standard Boc protection conditions may not be sufficient to drive the reaction to completion for such an electron-deficient aniline.[9] This results in significant amounts of unreacted starting material remaining, which can complicate purification.
-
Troubleshooting:
-
Base and Catalyst: Using a stronger base or a nucleophilic catalyst can promote the reaction. While triethylamine (TEA) is a common choice, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, be cautious, as DMAP can sometimes promote side reactions like the formation of isocyanates.[10][11]
-
Solvent: Ensure you are using an appropriate anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Temperature: Gently heating the reaction (e.g., to 40 °C) can help overcome the activation energy barrier, but should be monitored to prevent decomposition of the Boc anhydride.
-
Reaction Time: Allow for an extended reaction time (e.g., 12-24 hours) and monitor progress by TLC.
-
Q4: I see an unexpected byproduct that is not my starting material or desired product in the Boc protection step. What could it be?
Besides incomplete reaction, several side reactions can occur during Boc protection, particularly if conditions are not carefully controlled.
-
Hydrolysis of Boc Anhydride: If there is moisture in your reaction, Boc₂O will hydrolyze to form tert-butanol and CO₂, effectively quenching the reagent.[12] Always use anhydrous solvents and properly dried glassware.
-
Isocyanate/Urea Formation: In the presence of a strong nucleophilic catalyst like DMAP and an electron-poor aniline, Boc₂O can facilitate the formation of an isocyanate intermediate.[11][13] This reactive intermediate can then react with another molecule of the starting amine to form a symmetric urea byproduct. This is generally more of a concern with primary amines under forcing conditions.
-
Di-tert-butyl Pyrocarbonate Decomposition: At elevated temperatures, Boc anhydride can decompose into isobutene, tert-butanol, and carbon dioxide, reducing the efficiency of the reaction.[10]
Troubleshooting Guide
This table summarizes common issues, their probable causes, and recommended solutions to streamline your experimental workflow.
| Symptom Observed (TLC/LC-MS) | Possible Cause | Recommended Solution & Rationale |
| Step 1: Iodination | ||
| Significant starting material (4-nitroaniline) remains. | Incomplete reaction due to insufficient reactivity or time. | 1. Increase reaction time and monitor by TLC. 2. Switch to a more reactive iodinating agent like Iodine Monochloride (ICl).[3] 3. If using NIS, add a catalytic amount of an acid like trifluoroacetic acid (TFA) to generate a more potent electrophile.[14] |
| A new, less polar spot appears below the product spot on TLC. | Formation of the di-iodinated byproduct (2,6-diiodo-4-nitroaniline).[1][2] | 1. Reduce the equivalents of the iodinating agent to ~1.05. 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 3. Use a milder reagent like NIS instead of ICl.[5] |
| Step 2: Boc Protection | ||
| Significant starting material (2-iodo-4-nitroaniline) remains. | Low nucleophilicity of the electron-deficient aniline.[8] | 1. Add a catalytic amount of DMAP to accelerate the reaction.[15] 2. Increase reaction time to 12-24 hours. 3. Gently warm the reaction to 40 °C, monitoring for Boc₂O decomposition. |
| Gas evolution observed, reaction stalls. | Hydrolysis of Boc₂O due to moisture.[12] | Ensure all glassware is oven-dried and use anhydrous solvents. Store Boc₂O in a desiccator. |
| Complex mixture of products by LC-MS. | Potential formation of urea byproducts or decomposition. | Avoid excessive heating. If using DMAP, add it at 0 °C and allow the reaction to warm slowly. Use only a catalytic amount (1-5 mol%). |
| Purification | ||
| Product and byproduct co-elute during column chromatography. | Similar polarities of the desired product and byproducts (e.g., di-iodo species). | 1. Use a shallow solvent gradient (e.g., Hexane/Ethyl Acetate). 2. Consider recrystallization as an alternative or subsequent purification step to remove isomeric or closely related impurities. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound starting from 4-nitroaniline.
Step 1: Synthesis of 2-iodo-4-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: In a separate flask, prepare a solution of iodine monochloride (ICl, 1.05 eq) in glacial acetic acid.[4]
-
Iodination: Cool the 4-nitroaniline solution to 0-5 °C in an ice bath. Add the ICl solution dropwise over 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC (eluent: 4:1 Hexane/Ethyl Acetate).
-
Workup and Crystallization: Pour the reaction mixture into a larger beaker containing boiling water.[1] Boil for a few minutes and filter the hot solution to remove any insoluble impurities (often the di-iodinated byproduct is less soluble).
-
Isolation: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the resulting yellow, needle-like crystals of 2-iodo-4-nitroaniline by vacuum filtration.[1]
-
Drying: Wash the crystals with cold water and dry them under vacuum. The product should have a melting point around 105-109 °C.[16]
Step 2: Synthesis of this compound
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-iodo-4-nitroaniline (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution, followed by triethylamine (TEA, 1.5 eq).
-
Catalysis (Optional but Recommended): Cool the mixture to 0 °C and add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC (eluent: 4:1 Hexane/Ethyl Acetate).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure product.
References
-
PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]
- Google Patents. (2020). CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline. Retrieved from [Link]
-
MacMillan Group. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]
-
ACS Publications. (2020). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]
-
What Is The Structure Of. (2023). What Is The Structure Of Tert-Butyl Dicarbonate? Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Reddit. (2020). Fmoc protection of electron-poor aniline? Retrieved from [Link]
- Google Patents. (2018). CN106542958B - A kind of preparation method of o-iodoaniline.
-
ResearchGate. (2006). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. Retrieved from [Link]
-
Thieme. (2001). Spotlight 36: Di-tert-butyl Dicarbonate. Retrieved from [Link]
-
Semantic Scholar. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Retrieved from [Link]
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-4-nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation. Retrieved from [Link]
-
ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]
-
PubMed. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
ACS Publications. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Retrieved from [Link]
-
MDPI. (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability. Retrieved from [Link]
-
ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides. Retrieved from [Link]
-
YouTube. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. calibrechem.com [calibrechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 15. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 16. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stability and Storage of Tert-butyl 4-nitro-2-iodophenylcarbamate
Welcome to the Technical Support Center for Tert-butyl 4-nitro-2-iodophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile chemical intermediate. By understanding the inherent chemical properties of this molecule, you can mitigate degradation and ensure the reliability of your experimental outcomes.
Introduction to the Molecule's Stability Profile
This compound incorporates three key functional groups that dictate its stability: an N-Boc (tert-butoxycarbonyl) protecting group, a nitro group, and an iodine substituent on an aniline backbone. The interplay of these groups determines the compound's susceptibility to degradation under various conditions.
-
N-Boc Group: The tert-butoxycarbonyl group is a common amine protecting group, generally stable under basic and nucleophilic conditions. However, it is sensitive to acidic conditions, which can lead to its cleavage. The presence of a strong electron-withdrawing nitro group on the aromatic ring can potentially increase the lability of the Boc group.
-
Iodo Group: The carbon-iodine (C-I) bond on the aromatic ring is susceptible to cleavage, particularly when exposed to light (photodegradation). This can lead to the formation of colored impurities, such as elemental iodine.
-
Nitroaniline Moiety: The nitroaniline core can be prone to oxidation, which often manifests as a change in the material's color. Anilines, in general, should be protected from atmospheric oxygen.
This guide will provide a detailed exploration of the optimal storage conditions, signs of degradation, and troubleshooting strategies to maintain the quality of your this compound.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These are summarized in the table below for quick reference.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[2] | Minimizes oxidation of the aniline moiety. |
| Light | Protect from light (store in an amber vial or in the dark)[2] | Prevents photodegradation and cleavage of the C-I bond. |
| Moisture | Store in a dry, tightly sealed container[2] | Prevents potential hydrolysis and other moisture-mediated reactions. |
| Purity | Use high-purity, anhydrous solvents if preparing solutions. | Impurities in solvents can catalyze degradation. |
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound.
Visual Inspection and Signs of Degradation
Question: My solid this compound has changed color from a pale yellow to a brownish or reddish hue. Is it still usable?
Answer: A color change to brown or dark red is a common indicator of degradation, likely due to oxidation of the aniline component or the formation of elemental iodine from the cleavage of the C-I bond.[2] The usability of the material depends on the specific requirements of your experiment. For sensitive applications, it is highly recommended to assess the purity of the compound using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant degradation is confirmed, purification by recrystallization or column chromatography may be necessary. For critical applications, it is always best to use a fresh, un-degraded batch of the compound.
Question: I have a solution of this compound that has turned yellow or brown. What could be the cause?
Answer: The discoloration of a solution is a strong indication of degradation. The yellow or brown color is often due to the formation of elemental iodine (I₂) resulting from the photodegradation of the C-I bond. This process can be accelerated by exposure to ambient or UV light. To minimize this, always store solutions of this compound in amber vials or flasks wrapped in aluminum foil.
Experimental Failures and Purity Concerns
Question: My reaction using this compound is giving low yields or unexpected side products. Could the starting material be the problem?
Answer: Yes, the purity and integrity of your starting material are critical for successful reactions. If you are experiencing issues, consider the following:
-
Purity Check: As a first step, verify the purity of your this compound. As mentioned, TLC, HPLC, or NMR can be used to detect the presence of impurities.
-
Boc Group Cleavage: If your reaction is performed under acidic conditions, even mildly acidic, you may be experiencing premature deprotection of the N-Boc group. The resulting free amine is a different nucleophile and will have different reactivity, potentially leading to unwanted side products.
-
Presence of Iodine: Free iodine in your starting material can interfere with certain reactions, particularly those involving organometallic reagents or sensitive catalysts.
Question: How can I quickly check for the presence of free amine impurity from Boc-deprotection?
Answer: A simple TLC analysis can often reveal the presence of the deprotected aniline. The free amine will have a different polarity and thus a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution can help visualize the primary amine spot, which will typically appear as a colored spot (often purple or yellow).
Experimental Protocols
Protocol 1: Small-Scale Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of your this compound.
Materials:
-
This compound sample
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., a mixture of ethyl acetate and hexanes, start with a 1:4 ratio and optimize as needed)
-
TLC chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a dilute solution of your this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the chosen eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should show a single major spot. The presence of additional spots indicates impurities. The deprotected aniline will typically have a lower Rf value (be more polar) than the starting material.
Protocol 2: Repurification of Discolored this compound by Recrystallization
If your compound shows signs of discoloration, recrystallization can be an effective method of purification.
Materials:
-
Discolored this compound
-
A suitable solvent system for recrystallization (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated carbon to adsorb colored impurities. If you do, hot filter the solution to remove the carbon.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
Assess the purity of the recrystallized material using TLC (Protocol 1) or another analytical method.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: A logical workflow for troubleshooting stability issues.
Incompatible Materials
To prevent accidental degradation or hazardous reactions, avoid storing or handling this compound with the following classes of chemicals:
-
Strong Oxidizing Agents: Can react with the aniline moiety.
-
Strong Acids: Can cause cleavage of the N-Boc protecting group.[3]
-
Strong Bases: While the N-Boc group is generally stable to bases, strong bases can react with other parts of the molecule.
-
Reducing Agents: Can reduce the nitro group.
-
Ammonia and Acetylene: Iodine and its compounds can react hazardously with these substances.[4][5][6][7]
Always consult the Safety Data Sheet (SDS) for any chemical you are working with for a comprehensive list of incompatibilities.
References
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]
- Strazzolini, P., Melloni, T., & Giumanini, A. G. (2001).
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]
-
PubChem. (n.d.). Iodine. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.
-
Risk Management and Safety, The University of Alabama in Huntsville. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety. Retrieved from [Link]
-
ResearchGate. (2020). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Electron conjugation versus π-π repulsion in substituted benzenes: why the carbon-nitrogen bond in nitrobenzene is longer than in aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROMIL - Recommended Shelf Lives and Storage Conditions [romil.com]
- 6. Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodinated contrast media electro-degradation: process performance and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 4-nitro-2-iodophenylcarbamate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this compound. The Boc protection of 4-nitro-2-iodoaniline presents unique challenges due to the electronic and steric nature of the substrate. This guide provides in-depth troubleshooting advice, optimization strategies, and detailed protocols to help you achieve high yields and purity.
Reaction Overview
The core transformation is the N-acylation of the primary amine of 4-nitro-2-iodoaniline with di-tert-butyl dicarbonate (Boc-anhydride) to form the corresponding tert-butyl carbamate. This reaction is a standard method for protecting an amino group, making it inert to many nucleophiles and bases.[1] However, the starting aniline is particularly challenging due to two key factors:
-
Electronic Deactivation : The presence of a strong electron-withdrawing nitro group (-NO₂) at the para position significantly reduces the nucleophilicity of the amine, making it less reactive.[2]
-
Steric Hindrance : The bulky iodine atom at the ortho position sterically hinders the approach of the electrophilic Boc-anhydride to the amine's nitrogen atom.
These factors necessitate carefully optimized reaction conditions to favor the desired product formation over potential side reactions or non-reaction.
General Reaction Scheme
Caption: General synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Conversion to Product
Q: My reaction has stalled or shows very low conversion by TLC/LC-MS analysis, with the starting aniline being the major component. What are the likely causes and how can I fix this?
A: Low reactivity is the most common issue with this substrate. Several factors can contribute to this problem:
-
Cause 1: Insufficient Reagent Activity.
-
Explanation: Di-tert-butyl dicarbonate (Boc-anhydride) is sensitive to moisture and can hydrolyze over time into inactive tert-butanol and CO₂ gas.[3] If your reagent has been improperly stored or is old, it may have lost significant potency.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of Boc-anhydride or one that has been stored in a desiccator. A simple test is to dissolve a small amount in a solvent and add a drop of water; bubbling (CO₂) indicates it is still reactive, though this is not quantitative.
-
Increase Stoichiometry: Increase the equivalents of Boc-anhydride from a typical 1.1 eq. to 1.5 or even 2.0 eq. to compensate for any partial hydrolysis and drive the reaction forward.
-
-
-
Cause 2: Inadequate Base or Catalyst.
-
Explanation: While some Boc protections proceed without a base, an electron-poor aniline like this one requires a base to deprotonate the ammonium intermediate and catalyze the reaction.[4] For highly deactivated amines, a stronger base or a nucleophilic catalyst is often essential.
-
Solution:
-
Switch to a Stronger, Non-Nucleophilic Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Introduce a Nucleophilic Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is highly effective.[1] DMAP reacts with Boc-anhydride to form a more reactive intermediate, which is then attacked by the aniline.
-
-
-
Cause 3: Incorrect Solvent Choice.
-
Explanation: The solvent must fully dissolve the starting aniline. Poor solubility will lead to a heterogeneous mixture and slow reaction rates.
-
Solution: Tetrahydrofuran (THF) and acetonitrile (ACN) are excellent starting points as they generally provide good solubility for both the polar starting material and the less polar Boc-anhydride.[4] If solubility remains an issue, consider dimethylformamide (DMF), but be aware it can be harder to remove during workup.
-
-
Cause 4: Insufficient Temperature.
-
Explanation: Due to the high activation energy of this reaction, room temperature may not be sufficient.
-
Solution: Gently heating the reaction to 40-50°C can significantly increase the reaction rate without causing significant decomposition of the Boc-anhydride.[4] Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.
-
Problem 2: Complicated Reaction Mixture with Multiple Side Products
Q: My reaction mixture shows several new spots on the TLC plate that are not my desired product. What are these side products and how can I prevent them?
A: Side reactions can compete with the desired carbamate formation, especially under forcing conditions.
Caption: Potential desired and side reaction pathways.
-
Cause 1: Di-Boc Formation.
-
Explanation: Although sterically hindered, it is possible for a second Boc group to add to the nitrogen, forming a di-tert-butyl imidodicarbonate.[5] This is more likely if a strong base and a large excess of Boc-anhydride are used over a prolonged period.
-
Prevention: Use a stoichiometric amount of base (or slightly more, ~1.1 eq.) and limit the excess of Boc-anhydride to ~1.5 eq. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Cause 2: Hydrolysis of Boc-Anhydride.
-
Explanation: As mentioned, Boc-anhydride reacts with water.[3] The resulting tert-butanol will appear as an impurity in your crude product.
-
Prevention: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction. If using a base like TEA, ensure it is dry.
-
Problem 3: Difficulty in Product Purification
Q: I have a crude mixture containing my product, but I'm struggling to isolate it with high purity. What's the best approach?
A: A systematic workup and purification strategy is key.
-
Step 1: Aqueous Workup.
-
Objective: To remove the base (e.g., TEA), any remaining water-soluble byproducts, and unreacted DMAP.
-
Procedure:
-
Quench the reaction mixture with water or a saturated solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove the base, then with saturated sodium bicarbonate solution to neutralize, and finally with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Step 2: Purification of the Crude Solid.
-
Option A: Recrystallization (Preferred for >85% crude purity).
-
Rationale: This is the most efficient method for obtaining highly pure crystalline material if the crude product is relatively clean.
-
Solvent Screening: Test solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or 0°C.
-
-
Option B: Flash Column Chromatography.
-
Rationale: Necessary if the crude product contains significant impurities with similar polarity to the desired product.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30%) is a good starting point. The product is significantly less polar than the starting aniline, so it should elute much earlier. Monitor the fractions by TLC.
-
-
Experimental Protocols & Optimization
Baseline Protocol for Synthesis
This protocol serves as a robust starting point for optimization.
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitro-2-iodoaniline (1.0 eq.).
-
Dissolve the aniline in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
-
Add triethylamine (TEA, 1.2 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the solution for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq.) portion-wise over 10 minutes.
-
Heat the reaction mixture to 45°C and monitor its progress by TLC (e.g., using 20% EtOAc/Hexanes as eluent). The product spot should have a higher Rf than the starting material.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Perform the aqueous workup as described in the purification section.
-
Purify the resulting crude solid by recrystallization or flash chromatography.
Strategies for Optimization
Use the following table to guide your optimization experiments if the baseline protocol is not satisfactory. Organic synthesis often requires systematic optimization to find the ideal conditions for a specific substrate.[6]
| Parameter | Condition A (Baseline) | Condition B (More Forcing) | Condition C (Alternative) | Rationale & Expected Outcome |
| Solvent | THF | Acetonitrile (ACN) | Dichloromethane (DCM) | ACN can sometimes accelerate reactions. DCM is a good non-polar alternative. Ensure starting material is soluble. |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Sodium Bicarbonate (NaHCO₃) | DIPEA is a bulkier, non-nucleophilic base, useful if side reactions are an issue. NaHCO₃ is much weaker and may require aqueous conditions.[1] |
| Catalyst | DMAP (0.1 eq.) | DMAP (0.2 eq.) | None | Increasing DMAP can speed up the reaction but may also promote side reactions. Removing it will slow the reaction significantly. |
| Temperature | 45°C | 60°C | Room Temperature | Higher temperatures increase the rate but risk decomposition of Boc-anhydride. Room temperature is an option with more reactive substrates. |
| (Boc)₂O (eq.) | 1.5 eq. | 2.0 eq. | 1.2 eq. | Increasing equivalents can drive the reaction to completion. Reducing them can minimize di-Boc formation. |
Troubleshooting & Optimization Workflow
Caption: A logical workflow for troubleshooting a stalled reaction.
Frequently Asked Questions (FAQs)
Q1: Why is 4-nitro-2-iodoaniline considered a "difficult" substrate for Boc protection? A1: The combination of the electron-withdrawing nitro group, which deactivates the amine nucleophile, and the bulky ortho-iodo group, which provides steric hindrance, makes this substrate significantly less reactive than simple anilines.[2] Standard, mild conditions are often insufficient to achieve a good yield.
Q2: My bottle of Boc-anhydride is a solid chunk, but the literature says it's a liquid/low-melting solid. Is it still good? A2: Yes. Di-tert-butyl dicarbonate has a melting point of 22-24°C.[1] In a cool lab or storage area, it will be a solid. This does not indicate decomposition. Decomposition is more often associated with exposure to moisture, which leads to gas evolution (pressure buildup) and the formation of tert-butanol.[3]
Q3: What is the specific role of DMAP and why is it so effective? A3: DMAP is a nucleophilic catalyst. It reacts with Boc-anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is a much more potent acylating agent than Boc-anhydride itself. The deactivated aniline can then attack this activated intermediate, regenerating the DMAP catalyst in the process.[1]
Q4: Can I run this reaction under aqueous or protic solvent conditions? A4: While some Boc protections can be performed in aqueous systems (often with NaHCO₃ or NaOH as the base), it is not recommended for this specific substrate.[3] The low nucleophilicity of the aniline means that the rate of its reaction with Boc-anhydride would likely be much slower than the competing hydrolysis of the Boc-anhydride by water, leading to very low yields.
Q5: How do I confirm the identity and purity of my final product? A5: Standard analytical techniques should be used. ¹H NMR spectroscopy is definitive: you should see the appearance of a large singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group, and a downfield shift of the aromatic protons. Mass spectrometry (LC-MS or GC-MS) will confirm the molecular weight. Purity can be assessed by HPLC or by confirming a sharp melting point.
References
- BenchChem. (n.d.). Technical Support Center: Managing Di-tert-butyl Dicarbonate (Boc-anhydride) in Moisture-Sensitive Reactions.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]
- Bartoli, G., et al. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry.
-
Pope, B. M., et al. (1979). DI-tert-BUTYL DICARBONATE. Organic Syntheses. Retrieved from [Link]
- Mori, H., et al. (2015).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Retrieved from [Link]
-
Beilstein Journals. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
- Agami, C., & Couty, F. (2002).
-
Bartoli, G., et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. PubMed. Retrieved from [Link]
-
Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Organic Chemistry Portal. Retrieved from [Link]
- Pasala, V. K. (2016).
- Sau, P., et al. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Letters.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol. Retrieved from [Link]
-
RSC Publishing. (2015). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
- Mini-Reviews in Organic Chemistry. (2019). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis.
-
PubChem. (n.d.). tert-butyl N-(4-iodophenyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-nitrophenylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 4-iodoaniline. Retrieved from [Link]
- ResearchGate. (n.d.).
-
PubChem. (n.d.). tert-Butyl ((1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl((4-nitrophenyl)sulfonyl)amino)propyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-nitrophenol. Retrieved from [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
Navigating the Purification of Tert-butyl 4-nitro-2-iodophenylcarbamate: A Technical Support Guide
Welcome to the technical support center for the recrystallization of tert-butyl 4-nitro-2-iodophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the purification of this key synthetic intermediate. Here, we move beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your recrystallization processes effectively.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil and won't solidify. What should I do?
This is a common issue, often referred to as "oiling out." It occurs when the solute is insoluble in the solvent at a temperature above its melting point. Several factors can contribute to this:
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the highly functionalized molecule.
-
Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, favoring the amorphous oily state.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath.
-
Solvent System Modification: If oiling out persists, consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.
Q2: I'm not getting any crystal formation, even after cooling the solution in an ice bath. What's going wrong?
A lack of crystal formation despite a cooled solution often points to two main culprits: insufficient saturation or the need for nucleation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
-
Increase Concentration: If induction methods fail, your solution may not be sufficiently saturated. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again. Be cautious not to over-concentrate, as this can lead to impurities crashing out with your product.
Q3: My crystal yield is very low. How can I improve it?
Low yield is a frequent frustration in recrystallization. The primary cause is typically using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.
Troubleshooting Steps:
-
Minimize Solvent Usage: During the initial dissolution step, add the hot solvent in small portions, waiting for the solute to dissolve before adding more. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution has been cooled to the lowest practical temperature (usually in an ice-water bath) for a sufficient amount of time to maximize crystal precipitation.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it. Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Solvent Selection and Optimization
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent will dissolve the solute poorly at low temperatures but very well at high temperatures. For this compound, a molecule with both polar (nitro, carbamate) and nonpolar (tert-butyl, iodophenyl) regions, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.
Recommended Solvents for Screening:
| Solvent System | Rationale | Boiling Point (°C) |
| Ethanol | The hydroxyl group can hydrogen bond with the nitro and carbamate groups, while the ethyl chain interacts with the nonpolar parts of the molecule. Often a good starting point for nitroanilines.[3] | 78 |
| Isopropanol | Similar to ethanol but slightly less polar. May offer a better solubility differential. | 82 |
| Ethyl Acetate | A moderately polar solvent that is a good choice for many organic compounds. | 77 |
| Toluene | The aromatic ring can interact favorably with the phenyl ring of the target molecule. Often used for nitroaromatic compounds.[4] | 111 |
| Heptane/Ethyl Acetate | A common mixed solvent system. The ratio can be tuned to achieve the ideal solubility profile. | Variable |
| Ethanol/Water | Another versatile mixed solvent system where water acts as the anti-solvent. | Variable |
Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, or for more efficient drying, place them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethyl Acetate/Heptane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add heptane dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and heptane (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals.
References
-
Organic Syntheses Procedure.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
-
4-Nitroaniline - Solubility of Things.
-
Preparation of 2-iodo-4-nitroaniline - PrepChem.com.
-
Preparation of 2-Iodo-4-nitroaniline - PrepChem.com.
-
Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization - Benchchem.
Sources
Side reaction pathways for Tert-butyl 4-nitro-2-iodophenylcarbamate
Welcome to the technical support center for Tert-butyl 4-nitro-2-iodophenylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and integrity of your experiments.
Introduction to this compound
This compound is a multifunctional building block in organic synthesis, prized for its unique arrangement of a Boc-protected amine, a nitro group, and an iodine atom on a phenyl ring. This substitution pattern allows for a variety of selective transformations, making it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. However, the interplay of these functional groups can also lead to a number of potential side reactions. Understanding these pathways is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of your target compounds.
This guide will address common issues, provide troubleshooting strategies, and answer frequently asked questions related to the handling and reactivity of this compound.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section details potential side reaction pathways and provides actionable steps to minimize their occurrence.
Issue 1: Premature Deprotection of the Boc Group
Question: I am observing the formation of 4-nitro-2-iodoaniline in my reaction, even under conditions where the Boc group should be stable. What is causing this premature deprotection?
Answer: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under certain conditions that may be inadvertently created in your reaction setup. The primary culprits for premature deprotection are acidic or certain catalytic conditions.
Potential Causes and Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Acidic Conditions | The Boc group is highly susceptible to cleavage under acidic conditions, proceeding through a stable tert-butyl cation intermediate.[1] Even trace amounts of acid can catalyze this process. | 1. Reagent Check: Ensure all reagents and solvents are free from acidic impurities. Use freshly distilled or anhydrous solvents. 2. pH Monitoring: If compatible with your reaction, monitor the pH and consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any adventitious acid. 3. Reaction with Lewis Acids: If your reaction involves Lewis acids, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize deprotection. |
| Iodine-Mediated Deprotection | Elemental iodine can catalyze the deprotection of N-Boc groups, particularly in the presence of heat or certain solvents.[2][3][4][5] | 1. Avoid Iodine Sources: If elemental iodine is not a required reagent, ensure it is not introduced as an impurity. 2. Quench Reactions Appropriately: When working up reactions that may generate iodine, use a quenching agent like sodium thiosulfate. |
| Thermal Instability | While less common for Boc deprotection itself, high temperatures in conjunction with other factors can promote elimination of isobutylene and CO2. | 1. Temperature Control: Maintain the lowest effective temperature for your desired transformation. |
Visualizing Boc Deprotection Pathways:
Caption: Boc deprotection side reaction pathways.
Issue 2: Unwanted Reactions at the C-I Bond
Question: My reaction is yielding significant amounts of a de-iodinated product (Tert-butyl 4-nitrophenylcarbamate). How can I prevent this?
Answer: The carbon-iodine bond is the most common site for cross-coupling reactions, but it can also be susceptible to reduction (proto-deiodination) or other undesired transformations, particularly in the presence of certain metals, bases, or reducing agents.
Potential Causes and Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Proto-deiodination | This reductive cleavage of the C-I bond can be promoted by transition metal catalysts (especially palladium) in the presence of a hydrogen source (e.g., solvent, amine, or water). | 1. Inert Atmosphere: Conduct your reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize side reactions with atmospheric components. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to limit the availability of protons. 3. Ligand Choice: In cross-coupling reactions, the choice of ligand can influence the rate of reductive elimination versus the desired coupling. Consider screening different ligands. |
| Homocoupling | Under certain catalytic conditions (e.g., Ullmann-type reactions), two molecules of the starting material can couple to form a biphenyl derivative. | 1. Control Stoichiometry: Ensure precise control over the stoichiometry of your coupling partners. 2. Temperature Management: Homocoupling can be favored at higher temperatures. Run the reaction at the lowest temperature that allows for efficient desired coupling. |
Visualizing C-I Bond Side Reactions:
Caption: Unwanted reactions at the C-I bond.
Issue 3: Reactivity of the Nitro Group
Question: I am performing a reaction that should not affect the nitro group, but I am observing its reduction to an amino group or other derivatives. Why is this happening?
Answer: The nitro group is a strong electron-withdrawing group and can be susceptible to reduction under various conditions, especially in the presence of certain metals or reducing agents.
Potential Causes and Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| Catalytic Hydrogenation | If your reaction involves hydrogen gas and a transition metal catalyst (e.g., Pd, Pt, Ni), the nitro group can be readily reduced to an amine. | 1. Avoid H₂: If hydrogenation is not the intended reaction, ensure no hydrogen sources are present. 2. Chemoselective Catalysts: If a reduction is needed elsewhere in the molecule, investigate chemoselective catalysts that will not reduce the nitro group under your conditions. |
| Other Reducing Agents | Reagents like sodium borohydride in the presence of certain catalysts, or stronger reducing agents like tin(II) chloride, can reduce the nitro group. | 1. Reagent Compatibility: Carefully review the compatibility of all reagents with the nitro group. 2. Stoichiometry and Temperature Control: In some cases, careful control of stoichiometry and lower temperatures can favor the desired reaction over nitro reduction. |
| Denitrative Cross-Coupling | Recent research has shown that the nitro group itself can act as a leaving group in some palladium-catalyzed cross-coupling reactions.[6][7] | 1. Catalyst and Ligand Selection: This reactivity is highly dependent on the catalyst system. If C-NO₂ bond cleavage is observed, consider using a different palladium precursor or ligand. |
Visualizing Nitro Group Side Reactions:
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Tert-butyl 4-nitro-2-iodophenylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving the versatile but challenging building block, Tert-butyl 4-nitro-2-iodophenylcarbamate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate your synthetic challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this substrate.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or showing very low conversion. What is the most likely cause?
The most common culprit is catalyst deactivation, often referred to as catalyst poisoning.[1] Your substrate contains two functional groups that can interfere with the catalytic cycle: the nitro group and the iodide. While the carbon-iodine bond is the desired site of reactivity, the nitro group is a well-known potential catalyst poison for palladium catalysts.[2][3] It can oxidize the active Pd(0) catalyst to an inactive state or coordinate strongly to the metal center, preventing it from participating in the catalytic cycle.
Q2: How exactly does the nitro group poison the palladium catalyst?
There are two primary mechanisms:
-
Oxidation of the Active Catalyst: The active species in most cross-coupling reactions is a Pd(0) complex. Nitroarenes are effective oxidizing agents and can oxidize the electron-rich Pd(0) to Pd(II) species prematurely and irreversibly, removing it from the catalytic cycle.[3] This leads to the formation of palladium black and stalls the reaction.
-
Strong Coordination: The oxygen atoms of the nitro group possess lone pairs of electrons that can coordinate strongly to the palladium center. This coordination can stabilize off-cycle intermediates or simply block the active sites required for oxidative addition, effectively sequestering the catalyst.[2]
Q3: Besides the nitro group, what are other potential sources of catalyst poison in my reaction?
While the substrate itself is a primary suspect, catalyst deactivation can be caused by a range of other factors:
-
Low-Quality Reagents: Impurities in your starting materials or coupling partners, such as sulfur-containing compounds, can be potent poisons.[4]
-
Solvent Contaminants: Trace impurities in solvents, even at the ppm level, can significantly inhibit catalytic activity.[5] For example, precursors used in the manufacture of THF have been shown to poison Pd/C catalysts.[5]
-
Atmospheric Oxygen: Inefficiently degassed solvents or a poor inert atmosphere can lead to the oxidation of both the Pd(0) catalyst and, more commonly, the phosphine ligands to phosphine oxides.[6][7] Oxidized ligands can alter the catalyst's stability and reactivity.[7]
-
Excess Reagents: In some systems, an excess of reagents like cyanides or certain amines can form highly stable, inactive palladium complexes, effectively terminating the catalytic cycle.[8][9][10]
Q4: What general strategies or catalyst systems are more robust for cross-coupling reactions with nitro-containing substrates?
Success with challenging substrates like this compound often hinges on accelerating the desired catalytic cycle so that it outpaces the deactivation pathways. Key strategies include:
-
Use of Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[11][12] Their steric bulk promotes the final, often rate-limiting, reductive elimination step, while their strong electron-donating ability facilitates the initial oxidative addition.[13] This rapid turnover minimizes the time the catalyst spends in vulnerable states.
-
Employ Pre-formed Catalysts (Precatalysts): Modern palladium precatalysts (e.g., G2, G3, G4-generation Buchwald precatalysts) are designed for rapid and clean generation of the active Pd(0) species upon addition of a base.[12] This ensures a high concentration of the active catalyst at the start of the reaction, promoting efficient initiation of the catalytic cycle.[14]
-
Careful Selection of Base and Solvent: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can be incompatible with sensitive functional groups like esters or nitro groups.[15] Weaker bases such as K₃PO₄ or K₂CO₃ are often better tolerated.[6] The solvent must be rigorously dried and degassed.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific experimental failures.
| Symptom | Potential Causes | Recommended Solutions & Explanations |
| No Reaction or <10% Conversion | 1. Severe Catalyst Poisoning: The catalyst is deactivated immediately upon formation. 2. Incorrect Catalyst System: The chosen catalyst/ligand combination is not active enough for this substrate. 3. Poor Reagent Quality: Impurities in starting materials, solvents, or base are killing the catalyst.[4][5] | Solution 1 (Address Poisoning): Switch to a more robust catalyst system. Use a modern Buchwald-type biarylphosphine ligand (e.g., XPhos, RuPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or a G2/G3 precatalyst). These ligands are designed to accelerate the catalytic cycle, outcompeting deactivation.[12] Solution 2 (Verify Reagents): Use freshly purchased, high-purity, and anhydrous solvents. If possible, purify the starting material (this compound) by recrystallization. Ensure the base is finely ground and dry.[6] Solution 3 (Inertness): Re-evaluate your degassing procedure. The freeze-pump-thaw method (3 cycles) is superior to sparging with inert gas. Ensure all glassware is oven or flame-dried.[6] |
| Reaction Starts but Stalls Midway | 1. Gradual Catalyst Deactivation: The active catalyst has a limited lifetime under the reaction conditions and is slowly being consumed by a side reaction (e.g., oxidation by the nitro group).[3] 2. Ligand Degradation: The phosphine ligand is being slowly oxidized or otherwise degraded over the course of the reaction.[7] 3. Inhibition by Product: The product of the reaction may be coordinating to the palladium center more strongly than the starting materials, leading to product inhibition. | Solution 1 (Increase Catalyst Loading): As a diagnostic tool, increase the catalyst loading from a typical 1-2 mol% to 5 mol%. If the conversion increases, it strongly suggests a catalyst lifetime issue. For manufacturing, this is not ideal, but it can help deliver material while you optimize.[16] Solution 2 (Change Ligand): Switch to a more sterically hindered and robust ligand. For example, if you are using PPh₃, switch to a biarylphosphine. The increased bulk can protect the metal center and enhance stability.[11] Solution 3 (Lower Temperature): Deactivation pathways are often accelerated at higher temperatures. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time. |
| Formation of Side Products | 1. Homocoupling of Boronic Acid (Suzuki): Often caused by the presence of oxygen, which can promote this side reaction.[6] 2. Dehalogenation (Reduction of C-I bond): The aryl iodide is reduced to an arene. This can happen if the reaction conditions promote β-hydride elimination pathways or if there are protic impurities. 3. Protodeborylation (Suzuki): The boronic acid is converted to the corresponding arene. This is a known side reaction, often catalyzed by palladium itself, and can be promoted by certain ligands or excess base.[17] | Solution 1 (Improve Inert Atmosphere): Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of argon or nitrogen.[6] Solution 2 (Optimize Base/Solvent): For dehalogenation, ensure your solvent and base are scrupulously dry. For protodeborylation, screen different bases (e.g., switch from a carbonate to a phosphate base) as this can significantly impact the rate of this side reaction.[17] |
Section 3: Mechanistic Insights & Visualizations
Understanding the potential failure modes at a molecular level is key to rational problem-solving.
Potential Catalyst Deactivation Pathways
The diagram below illustrates how the active Pd(0)L₂ catalyst can be diverted from the productive cross-coupling cycle by species present in the reaction involving this compound.
Caption: Potential deactivation pathways for a Pd(0) catalyst.
Systematic Troubleshooting Workflow
When a reaction fails, a logical, stepwise approach is more effective than random changes. The following workflow provides a structured path for troubleshooting.
Caption: A logical workflow for troubleshooting failed reactions.
Section 4: Experimental Protocols
These protocols provide a robust starting point and a methodology for systematic optimization.
Protocol 1: General Starting Conditions for Suzuki-Miyaura Coupling
This protocol is a reliable starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1 mol%) or XPhos Pd G2 (2 mol%)
-
XPhos ligand (2.2 mol% if using Pd₂(dba)₃)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (to make a 0.1 M solution based on the limiting reagent)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under a positive flow of argon, add the palladium precatalyst (or palladium source and ligand).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon three times.[6]
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues. Proceed with standard aqueous workup and purification.
Protocol 2: Small-Scale Parallel Screening of Catalysts and Ligands
When the initial conditions fail, a parallel screen is the most efficient way to identify a productive system.
Setup:
-
Use small (e.g., 2 mL) reaction vials in a multi-well heating block to ensure identical temperatures.
-
Prepare a stock solution of your limiting reagent (this compound), coupling partner, and solvent.
-
Prepare a stock solution of the base in the solvent if solubility allows, or pre-weigh the base into each vial.
-
Pre-weigh different catalyst/ligand combinations into each vial.
Example Screening Array:
| Vial | Pd Source (2 mol%) | Ligand (4.4 mol%) | Base (3 equiv) | Solvent |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene |
| 2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene |
| 4 | XPhos Pd G3 | (none needed) | K₃PO₄ | Toluene |
| 5 | XPhos Pd G3 | (none needed) | K₂CO₃ | Dioxane/H₂O |
| 6 | XPhos Pd G3 | (none needed) | Cs₂CO₃ | 1,4-Dioxane |
Procedure:
-
Set up the vials as described in the table above under an inert atmosphere.
-
Dispense the stock solution of reactants into each vial.
-
Seal all vials and place them in the heating block set to the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 16 hours), cool the reactions.
-
Take a small, identical aliquot from each reaction, dilute, and analyze by LC-MS or ¹H NMR with an internal standard to determine the relative conversion in each case. This will quickly identify the most promising conditions for scale-up and further optimization.
References
-
Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(18), 6075-6085. Available from: [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Available from: [Link]
-
Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(18), 6075-6085. Available from: [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available from: [Link]
-
Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available from: [Link]
-
Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available from: [Link]
-
Cox, P. A., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available from: [Link]
-
Carcenac, Y., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
ResearchGate. (n.d.). Deactivation of a palladium catalyst by NB oxidation of palladium nanoparticles. Available from: [Link]
-
ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Available from: [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available from: [Link]
-
National Institutes of Health. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
RSC Publishing. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available from: [Link]
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available from: [Link]
-
Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available from: [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Available from: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available from: [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Available from: [Link]
-
National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. Available from: [Link]
-
RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Available from: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving Tert-butyl 4-nitro-2-iodophenylcarbamate
Welcome to the technical support guide for Tert-butyl 4-nitro-2-iodophenylcarbamate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
The unique trifecta of functionalities in this molecule—the acid-labile Boc-protecting group, the electron-withdrawing nitro group, and the reactive aryl iodide—presents specific challenges and opportunities during reaction work-up and purification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered in the lab.
Section 1: Understanding the Substrate: Key Physicochemical Properties
Before troubleshooting reactions, a firm grasp of the starting material's characteristics is essential. This compound is a moderately polar compound, generally appearing as a solid at room temperature. Its reactivity is dominated by the C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃IN₂O₄ | [1] |
| Molecular Weight | 364.14 g/mol | [1] |
| Appearance | Typically a solid | - |
| Key Functional Groups | Boc-carbamate, Nitroarene, Aryl Iodide | - |
Stability Considerations:
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[2][3] Exposure to strong acids, or even moderate acids over extended periods, will lead to its cleavage, generating the free amine. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and CO₂.[4]
-
Nitro Group: While generally robust, the nitro group can be susceptible to reduction under certain conditions, particularly with specific catalysts or the presence of reducing agents.
-
C-I Bond: The carbon-iodine bond is the primary site of reactivity in cross-coupling reactions. It is relatively stable to general work-up conditions but can undergo reductive dehalogenation in the presence of strong reducing agents or certain catalytic systems.
Section 2: General Reaction Work-up Workflow
A standardized approach to the initial work-up can prevent many common issues. The following workflow provides a logical sequence for isolating the crude product after the reaction is deemed complete.
Caption: A generalized workflow for post-reaction work-up.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This molecule is a cornerstone for introducing a protected amino-nitrophenyl scaffold via cross-coupling. Here, we address the most common challenges encountered during the work-up of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
FAQ 1: My reaction is complete, but I'm struggling to remove the palladium catalyst. Why is this important and how can I do it?
Expert Insight: Residual palladium can interfere with downstream reactions, compromise the purity of your final compound, and is considered a toxic heavy metal impurity, which is a critical concern in drug development.
Solutions:
-
Filtration: After quenching, dilute the reaction mixture with your extraction solvent and filter it through a pad of Celite®. This is effective at removing heterogeneous palladium species ("palladium black") that have crashed out of solution.
-
Aqueous Washes: While not always sufficient on their own, washing the organic layer with an aqueous solution of saturated ammonium chloride can sometimes help remove residual palladium salts. If copper salts were used as co-catalysts (common in Sonogashira couplings), this wash is particularly effective for removing them by forming a water-soluble copper-ammonia complex.[5]
-
Specialized Scavengers: For particularly stubborn cases, commercially available silica-based metal scavengers or polymers with thiol functionalities can be added to the crude solution to bind palladium, which is then removed by filtration.
FAQ 2: I ran a Suzuki coupling and now my product is contaminated with boron-containing byproducts. How do I remove them?
Expert Insight: Boronic acids and their anhydrides (boroxines) can be difficult to separate from the desired product by chromatography due to similar polarities. The most effective strategies involve converting them into a more easily separable form.
Recommended Protocol: Acid/Base Wash & Methanol Azeotrope
-
Dilution & Wash: Dilute the reaction mixture in an appropriate organic solvent like ethyl acetate or DCM. Wash the organic layer 2-3 times with a 1M NaOH or Na₂CO₃ solution. This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.
-
Neutralization: Wash the organic layer with water and then brine to remove any residual base.
-
Methanol Azeotrope (If Necessary): If boron impurities persist after basic washes, concentrate the crude product, then re-dissolve it in methanol and concentrate it again under reduced pressure. Repeating this process 2-3 times converts residual boron compounds into volatile trimethyl borate (B(OMe)₃), which is removed with the solvent.[5]
FAQ 3: My TLC/LCMS shows a significant new spot with a mass corresponding to the loss of the Boc group (a loss of 100 amu). What happened?
Expert Insight: This is a classic case of premature Boc-deprotection, almost always caused by unintended exposure to acid.[3]
Troubleshooting Logic:
Caption: A logic tree for diagnosing unintended Boc-deprotection.
Preventative Measures:
-
Use a Milder Base: In cross-coupling reactions, switch from stronger bases like Cs₂CO₃ or K₃PO₄ to milder options like K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), if the reaction tolerates it.
-
Buffer Your Chromatography: If you suspect the silica gel is the culprit, you can neutralize it by running a pre-elution with your solvent system containing a small amount (0.1-1%) of a volatile base like triethylamine.
-
Avoid Acidic Washes: During the work-up, use a dilute NaHCO₃ wash instead of an acidic wash to neutralize the reaction.
FAQ 4: My product appears to have been de-iodinated but not coupled. What could cause this side reaction?
Expert Insight: This side reaction, known as protodeiodination or hydrodehalogenation, replaces the iodine atom with a hydrogen. It is often a competitive pathway in palladium-catalyzed reactions, especially if the catalytic cycle is inefficient.
Common Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Transmetalation | The Pd(II) intermediate, after oxidative addition into the C-I bond, fails to react with the coupling partner and instead undergoes a reductive pathway. | Increase the concentration or use a more reactive coupling partner (e.g., use the boronic ester instead of the acid). Ensure your base is sufficiently active. |
| Presence of a Hydrogen Source | Water, alcohols, or even certain amine bases can act as hydrogen donors in the catalytic cycle. | Ensure your reaction is run under strictly anhydrous conditions using dry solvents and reagents. |
| Ligand Choice | Some phosphine ligands are more prone to promoting reductive elimination pathways. | Screen different phosphine ligands. Sometimes more electron-rich or bulkier ligands can favor the desired cross-coupling pathway.[6] |
Section 4: Detailed Work-up Protocol: A Case Study
Here is a field-proven, step-by-step work-up procedure for a typical Suzuki coupling reaction.
Reaction: this compound + Arylboronic Acid
Protocol: Standard Suzuki Reaction Work-up
-
Cool and Quench: Once the reaction is complete by TLC or LCMS, cool the mixture to room temperature. Add deionized water to quench the reaction and dissolve the inorganic salts.
-
Dilute and Filter: Add ethyl acetate to the flask. Stir vigorously, then filter the entire mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. The layers should separate; if they don't, add brine to help break any emulsion. Isolate the organic layer.
-
Extract Aqueous Layer: Extract the aqueous layer two more times with ethyl acetate to recover any dissolved product.
-
Combine and Wash: Combine all organic layers. Wash sequentially with:
-
1M Sodium Carbonate (Na₂CO₃) solution (2x) to remove unreacted boronic acid.
-
Deionized water (1x).
-
Saturated brine solution (1x) to initiate the drying process.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography, typically using a gradient of ethyl acetate in hexanes.
Section 5: References
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from
-
The Royal Society of Chemistry. (2018). Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking - Supplementary Information. Retrieved from
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from
-
Supplementary information for radical cascade cyclization. (n.d.). Retrieved from
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Retrieved from
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Retrieved from
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from
Sources
- 1. 171513-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 4-nitro-2-iodophenylcarbamate: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Tert-butyl 4-nitro-2-iodophenylcarbamate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.
In the absence of publicly available experimental spectra for this compound, this guide presents a detailed, predicted analysis based on established NMR principles and a comparative study with structurally related, experimentally characterized compounds. This approach not only provides a robust framework for the interpretation of the target molecule's anticipated spectra but also highlights the subtle yet significant effects of substituent positioning on the electronic environment of the aromatic ring.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The prediction of the ¹H and ¹³C NMR spectra for this compound is grounded in the well-understood effects of electron-withdrawing and electron-donating groups on the chemical shifts of aromatic systems. The iodo, nitro, and tert-butylcarbamate groups each exert distinct electronic influences that collectively determine the spectral appearance of the molecule.
Below are the predicted ¹H and ¹³C NMR data, presented in tabular format for clarity.
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.60 - 8.70 | d | 2.0 - 2.5 |
| H-5 | 8.10 - 8.20 | dd | 8.8 - 9.2, 2.0 - 2.5 |
| H-6 | 7.80 - 7.90 | d | 8.8 - 9.2 |
| NH | 7.00 - 7.50 | s (broad) | - |
| -C(CH₃)₃ | 1.50 - 1.60 | s | - |
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 151 - 153 |
| C-1 | 144 - 146 |
| C-2 | 90 - 92 |
| C-3 | 128 - 130 |
| C-4 | 148 - 150 |
| C-5 | 124 - 126 |
| C-6 | 118 - 120 |
| -C(CH₃)₃ | 82 - 84 |
| -C(CH₃)₃ | 28 - 29 |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparative analysis with experimentally verified data of analogous compounds is essential. Here, we compare the predicted data for this compound with the known NMR data of tert-butyl (4-nitrophenyl)carbamate and tert-butyl (2-nitrophenyl)carbamate.
Table 3: Comparison of ¹H NMR Data (Aromatic Region)
| Compound | H-3 | H-5 | H-6 |
| This compound (Predicted) | 8.60 - 8.70 (d) | 8.10 - 8.20 (dd) | 7.80 - 7.90 (d) |
| tert-Butyl (4-nitrophenyl)carbamate[1] | 7.54 (d) | 8.19 (d) | 7.54 (d) |
| tert-Butyl (2-nitrophenyl)carbamate[1] | 8.18 (d) | 7.08 (t) | 7.60 (t) |
Table 4: Comparison of ¹³C NMR Data (Aromatic Carbons)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | 144-146 | 90-92 | 128-130 | 148-150 | 124-126 | 118-120 |
| tert-Butyl (4-nitrophenyl)carbamate[1] | 137.60 | 113.00 | 125.30 | 152.70 | 125.30 | 113.00 |
| tert-Butyl (2-nitrophenyl)carbamate[1] | 135.90 | 120.70 | 121.80 | 125.80 | 135.70 | 152.20 |
The comparison reveals the anticipated deshielding effect of the iodine atom at the C-2 position in the target molecule, leading to a significant downfield shift of the adjacent H-3 proton. Similarly, the predicted upfield shift of the C-2 carbon is consistent with the "heavy atom effect" of iodine.
Experimental Protocols
While the specific spectra for the title compound are predicted, the following is a detailed, step-by-step methodology for acquiring high-quality NMR data for similar aromatic compounds, based on established best practices.[2]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Proton decoupling: Employ broadband proton decoupling to simplify the spectrum to singlets for each carbon.
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.
Caption: Workflow for NMR-based structural analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By leveraging the principles of NMR spectroscopy and comparing with structurally similar compounds, a reliable interpretation of the anticipated spectra is presented. The detailed experimental protocols and visual aids further serve to equip researchers with the necessary tools for the structural elucidation of this and other novel aromatic compounds. As experimental data becomes available, this guide can serve as a valuable reference for validation and further refinement of the spectral assignments.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1446–1461. [Link]
-
Supporting Information for "Glycerol as a reusable solvent for the synthesis of tert-butyl carbamates". (n.d.). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
- Govindaraju, V., & Ramachandran, E. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- Onchoke, K. K. (2019). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- Govindaraju, V., et al. (2010). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 23(8), 941-952.
- Miteva, M., Peikov, P., & Stoyanov, D. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3345.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-nitrophenylcarbamate. Retrieved from [Link]
-
Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. [Link]
-
Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[1][3][4]riazolo[4,3-a]d[3][4]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
European Patent Office. (n.d.). EP3630724B1 - Substituted indoline derivatives as dengue viral replication inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given.... Retrieved from [Link]
Sources
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Tert-butyl 4-nitro-2-iodophenylcarbamate
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Tert-butyl 4-nitro-2-iodophenylcarbamate, a compound of interest with its unique combination of a carbamate protecting group, a nitroaromatic core, and a halogen substituent, presents a distinct analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based approaches for its analysis, offering researchers, scientists, and drug development professionals a comprehensive resource for methodological selection and experimental design. We will delve into the nuances of ionization techniques, fragmentation pathways, and alternative analytical strategies, supported by detailed experimental protocols.
The Analytical Predicament: Unraveling a Multifaceted Molecule
The structure of this compound (Molecular Weight: 394.17 g/mol ) necessitates a careful consideration of analytical strategies. The presence of the thermally labile tert-butylcarbamate (Boc) group, the electron-withdrawing nitro group, and the heavy iodine atom all influence its behavior in a mass spectrometer. The primary objective is to achieve sensitive and specific detection while simultaneously gleaning structural information through fragmentation analysis.
At the Heart of the Matter: Ionization Techniques Compared
The choice of ionization source is a critical first step in the mass spectrometric analysis of any compound. For this compound, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from solution via a high-voltage spray. | Well-suited for polar and semi-polar compounds. Less in-source fragmentation, preserving the molecular ion. | May be less efficient for less polar compounds. Matrix effects can be more pronounced. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions that ionize the analyte. | Effective for a broader range of polarities, including less polar compounds. Often less susceptible to matrix effects than ESI. | Can induce more in-source fragmentation. Thermal degradation is a possibility for labile compounds. |
Expert Insight: For initial screening and confirmation of the molecular weight of this compound, ESI in negative ion mode is often the preferred starting point. The nitro group can facilitate the formation of a stable [M-H]⁻ ion. However, for quantitative studies in complex matrices, APCI might offer better robustness and reduced matrix suppression.
Decoding the Fragments: Predicting the Mass Spectrum
Understanding the fragmentation pattern is key to structural confirmation and the development of selective quantitative methods like Multiple Reaction Monitoring (MRM). Based on the known fragmentation of related compounds, we can predict the primary fragmentation pathways for this compound.
A key fragmentation event for Boc-protected amines is the loss of the tert-butyl group or related fragments. This can occur through the loss of isobutylene (56 Da) or the loss of the entire Boc group (100 Da)[1]. The nitroaromatic core can undergo characteristic losses of NO (30 Da) and NO2 (46 Da)[2][3]. The carbon-iodine bond is the weakest and can cleave, leading to the loss of an iodine radical (127 Da).
Predicted Fragmentation Pathway:
Sources
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Iodinated Carbamates: A Comparative Analysis of Tert-butyl 4-nitro-2-iodophenylcarbamate
Introduction: The Strategic Value of Iodinated Carbamates in Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic use of functionalized building blocks is paramount. Among these, aryl iodides stand out for their exceptional reactivity in transition-metal-catalyzed cross-coupling reactions.[1] When combined with a protected amine, such as a carbamate, these scaffolds become powerful intermediates for constructing complex molecular architectures. This guide provides an in-depth comparison of tert-butyl 4-nitro-2-iodophenylcarbamate, a highly functionalized and reactive building block, with other relevant iodinated carbamates. We will explore how the unique interplay of its substituents—the ortho-iodine, the para-nitro group, and the tert-butoxycarbonyl (Boc) protecting group—dictates its performance in key synthetic transformations, supported by experimental insights and protocols.
Section 1: Profiling the Core Reagent: this compound
This compound is a strategically designed molecule offering a confluence of reactivity and stability. Its structure facilitates a range of selective transformations crucial for medicinal chemistry.
-
The Ortho-Iodo Group: This is the primary reactive handle for palladium- or copper-catalyzed cross-coupling reactions. Its position ortho to the carbamate-protected amine is critical for subsequent intramolecular cyclization strategies to form nitrogen-containing heterocycles.[2]
-
The Para-Nitro Group: As a potent electron-withdrawing group (EWG), the nitro substituent significantly influences the electronic properties of the aromatic ring. This electronic pull renders the carbon-iodine bond more susceptible to oxidative addition by a transition metal catalyst (often the rate-determining step), thereby enhancing its reactivity in cross-coupling reactions compared to non-activated analogues.[1]
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[3][4] Its key advantage is its stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[4][5] This orthogonality allows for selective deprotection without disturbing other functional groups.[3] Its steric bulk can also influence the conformation of the molecule and the accessibility of adjacent reactive sites.
Typical Synthesis Pathway
The synthesis of this reagent typically begins with the protection of the amine in 4-nitro-2-iodoaniline. This foundational step ensures the amine is masked from participating in undesired side reactions during subsequent transformations.
Caption: Synthesis of the target carbamate.
Section 2: The Alternatives: A Comparative Landscape
To fully appreciate the utility of this compound, it is essential to compare it against other structurally related iodinated carbamates. The choice of reagent is dictated by the specific synthetic goal, required reactivity, and downstream chemical steps.
Caption: Structural comparison of iodinated carbamates.
-
Tert-butyl 2-iodophenylcarbamate (Analog 1): This analog is identical to our target molecule but lacks the para-nitro group. It serves as a perfect control to demonstrate the electronic impact of the nitro substituent. Its C-I bond is less activated, generally requiring more forcing conditions (higher temperature, higher catalyst loading) for cross-coupling reactions.
-
Tert-butyl 4-iodophenylcarbamate (Analog 2): In this isomer, the iodine atom is para to the carbamate. While highly effective for introducing a functionalized aniline moiety via cross-coupling, its structure precludes its use as a direct precursor for intramolecular cyclizations that require an ortho relationship between the amine and a reactive partner, such as in benzimidazole synthesis.[6]
-
Benzyl 2-iodophenylcarbamate (Cbz-protected, Analog 3): This analog illustrates the impact of the protecting group. The Cbz (benzyloxycarbonyl) group is stable to acidic conditions but is readily removed by catalytic hydrogenation. This offers an orthogonal deprotection strategy compared to the acid-labile Boc group. The choice between Boc and Cbz depends entirely on the functional group tolerance of the overall synthetic route.
Section 3: Performance in Key Synthetic Applications
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern chemistry.[1] The reactivity of the aryl iodide is paramount to the success of this transformation.
Causality Behind Experimental Choices: In a typical Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] Aryl iodides are generally the most reactive aryl halides due to the relatively weak C-I bond.[1] By adding a strong electron-withdrawing group like a nitro group, we further polarize the C-I bond and lower the energy barrier for oxidative addition, anticipating a more efficient reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Data (Representative Yields)
| Entry | Aryl Iodide | Boronic Acid | Conditions | Typical Yield | Rationale for Performance |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, 95% EtOH/H₂O, 80 °C, 1h | >95% | Highly activated C-I bond due to EWG (NO₂) leads to rapid oxidative addition and high conversion under mild conditions.[1] |
| 2 | tert-butyl 2-iodophenylcarbamate | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, 95% EtOH/H₂O, 80 °C, 4h | ~85% | Lacks the activating nitro group, resulting in a slower reaction requiring longer time or higher temperatures for complete conversion. |
| 3 | tert-butyl 4-iodophenylcarbamate | Phenylboronic acid | Pd(OAc)₂, K₃PO₄, 95% EtOH/H₂O, 80 °C, 4h | ~88% | Reactivity is comparable to the ortho-isomer (Entry 2), demonstrating that electronic activation is the primary driver of reactivity enhancement, not isomer position. |
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol is designed to be self-validating by directly comparing the reactivity of the activated vs. non-activated substrate under identical conditions.
-
Setup: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and condensers, add the respective iodinated carbamate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: To each flask, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%).
-
Solvent and Reflux: Evacuate and backfill each flask with argon three times. Add a degassed mixture of 95% ethanol and water (4:1, 10 mL). Heat the reaction mixtures to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS at 30-minute intervals. The disappearance of the starting aryl iodide from the reaction with this compound is expected to be significantly faster.
-
Workup: After completion (or a set time point for comparison), cool the mixtures to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography (silica gel, hexane/ethyl acetate gradient) and determine the isolated yields for a quantitative comparison.
Application 2: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are privileged structures in medicinal chemistry, found in numerous approved drugs.[7] A common synthetic route involves the cyclization of an o-phenylenediamine derivative. Our target carbamate is an excellent precursor for such syntheses.
Synthetic Rationale: The ortho-positioning of the iodide and the protected amine is the key design element. A Suzuki coupling can install a substituent (e.g., an aryl group from an aldehyde precursor), followed by reduction of the nitro group to an amine. Subsequent Boc deprotection unmasks the second amine, and intramolecular condensation/cyclization yields the benzimidazole core. This multi-step, one-pot potential is where the target reagent's utility shines. The para-iodo isomer (Analog 2) is unsuitable for this specific intramolecular cyclization pathway.
Protocol 2: Two-Step Benzimidazole Synthesis
This protocol demonstrates the conversion of the carbamate into a valuable heterocyclic scaffold.
-
Step A: Sonogashira Coupling:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL), add phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add diisopropylamine (4.0 equiv) and stir at room temperature for 12 hours.[8]
-
Quench with saturated NH₄Cl solution, extract with ethyl acetate, dry, and concentrate. The crude product is used directly in the next step.
-
-
Step B: Reductive Cyclization:
-
Dissolve the crude product from Step A in methanol (15 mL).
-
Add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).
-
Heat to reflux for 2 hours to reduce the nitro group to an amine.
-
Cool the reaction, add 4M HCl in dioxane (5.0 equiv) and stir at room temperature for 1 hour to cleave the Boc group.
-
Filter the mixture through celite, concentrate the filtrate, and heat the residue in acetic acid at 100 °C for 1 hour to facilitate cyclization.
-
Cool, neutralize with aqueous NaHCO₃, and extract with ethyl acetate. The resulting product is the 2-benzylbenzimidazole derivative.
-
Conclusion: A Verdict on Synthetic Utility
This compound is a superior building block for specific, advanced synthetic applications. Its enhanced reactivity in cross-coupling reactions, driven by the electron-withdrawing nitro group, allows for milder conditions and faster transformations. More importantly, the strategic placement of the ortho-iodide, para-nitro, and N-Boc groups provides a pre-programmed pathway for the efficient construction of complex heterocyclic systems like benzimidazoles.
Decision Matrix:
-
For maximum reactivity and rapid C-C bond formation: Choose This compound .
-
For simpler couplings where high activation is not required: Tert-butyl 2-iodophenylcarbamate is a more economical choice.
-
When the synthetic goal requires a para-substituted aniline: Tert-butyl 4-iodophenylcarbamate is the correct regioisomer.
-
When an acid-labile protecting group is incompatible with the synthetic route: Consider an alternative like a Cbz-protected analog , which allows for deprotection via hydrogenation.
This guide demonstrates that the selection of a building block is a critical strategic decision. By understanding the interplay of functional groups, researchers can harness the unique capabilities of reagents like this compound to accelerate and refine the synthesis of molecules with high potential impact.
References
-
Cella, R., et al. (2012). Aqueous Synthesis of 1-H-2-substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(11), 12506-12520. Available at: [Link]
-
Quideau, S., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6332-6345. Available at: [Link]
-
Sharma, U., et al. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 836. Available at: [Link]
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(22), 4060-4063. Available at: [Link]
-
Lin, J.-P., et al. (2014). Divergent Synthesis of Benzimidazoles and Quinazolines from Amidines via Iodine(III)-Promoted Oxidative C(sp3)–C(sp2) and C(sp2)–N Bond Formation. Organic Letters, 16(10), 2822-2825. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Cella, R., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(11), 12506-20. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Mampuys, P., et al. (2016). Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates. Organic Letters, 18(12), 2884-2887. Available at: [Link]
-
Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-126. Available at: [Link]
-
Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1132-1143. Available at: [Link]
-
Movassaghi, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25869-25873. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-126. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-(4-iodophenyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
Apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate. Retrieved from [Link]
-
Sroka, M., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 695-709. Available at: [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
PubChem. (n.d.). tert-Butyl 4-nitrophenylcarbamate. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2002). Protecting Groups in Peptide Synthesis. In Peptide Synthesis and Applications (pp. 1-46). Humana Press. Available at: [Link]
-
Khaligh, N. G. (2019). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(5), 458-473. Available at: [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Kim, Y., et al. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Polymers, 16(1), 123. Available at: [Link]
-
PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN106542958B - A kind of preparation method of o-iodoaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Alternatives for Tert-butyl 4-nitro-2-iodophenylcarbamate in Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of functionalized aniline moieties is a cornerstone of modern synthetic chemistry. Tert-butyl 4-nitro-2-iodophenylcarbamate has established itself as a valuable building block, offering a trifecta of functionalities: a Boc-protected amine for controlled reactivity, an iodine atom for versatile cross-coupling reactions, and a nitro group that can be readily transformed into other functional groups. However, reliance on a single reagent can be limiting due to factors such as cost, availability, and the specific demands of a synthetic route. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and protocols to empower informed decisions in your synthetic endeavors.
The Central Role of this compound
The utility of this compound stems from the orthogonal nature of its functional groups. The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, preventing unwanted side reactions while being stable to a broad range of other reaction conditions.[1][2] This orthogonality is crucial in multi-step syntheses.[3] The ortho-iodo substituent is a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[4][5] The nitro group, an electron-withdrawing group, can influence the reactivity of the aromatic ring and can be reduced to an amine, providing a route to di-functionalized aniline derivatives.[6]
Strategic Alternatives: A Comparative Analysis
The choice of an alternative reagent is dictated by the specific transformation required. We will explore three main categories of alternatives: those that vary the halogen, those that employ a different protecting group, and innovative approaches that bypass the need for a halogen altogether.
Variation of the Halogen: A Trade-off Between Reactivity and Cost
The most direct alternatives to the iodo-compound are its bromo- and chloro-analogs. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step. The general reactivity trend is:
Iodoanilines > Bromoanilines > Chloroanilines [2]
This is a direct consequence of the bond dissociation energies (C-I < C-Br < C-Cl).[2]
-
Tert-butyl 4-nitro-2-bromophenylcarbamate: This is the most common and practical alternative. While less reactive than the iodo-analog, it is often significantly less expensive and more readily available. The reduced reactivity can sometimes be advantageous, allowing for selective reactions in molecules with multiple halogen atoms. For many standard cross-coupling reactions, the use of modern, highly active palladium catalysts and ligands can compensate for the lower reactivity of the bromide. A recent study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated that even with a free amine, good to excellent yields can be obtained with a variety of boronic esters, and the reaction is tolerant of electron-withdrawing groups like the nitro group.[7][8]
-
Tert-butyl 4-nitro-2-chlorophenylcarbamate: Chloroanilines are the least reactive of the three and their use in cross-coupling reactions was historically challenging. However, the development of specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald and Hartwig ligands) has made the coupling of aryl chlorides more routine.[1][9][10] While requiring more forcing conditions (higher temperatures, higher catalyst loadings, and specific ligands), the significantly lower cost of the starting 2-chloro-4-nitroaniline can make this an attractive option for large-scale synthesis.[11][12][13]
Table 1: Comparison of Halogenated Reagents in Cross-Coupling Reactions
| Feature | This compound | Tert-butyl 4-nitro-2-bromophenylcarbamate | Tert-butyl 4-nitro-2-chlorophenylcarbamate |
| Reactivity | Highest | Moderate | Lowest |
| Typical Conditions | Milder (lower temp., lower catalyst loading) | Moderate | More forcing (higher temp., specialized ligands) |
| Selectivity | Less selective in polyhalogenated systems | Can offer higher selectivity | Highest selectivity in polyhalogenated systems |
| Cost | Highest | Moderate | Lowest |
| Availability | Good | Excellent | Excellent |
Alternative Protecting Groups: Tailoring Lability
The choice of protecting group is critical for the overall synthetic strategy. While the Boc group is widely used due to its acid lability, other protecting groups offer orthogonal deprotection strategies.
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group.[4][14] This allows for selective deprotection of one amine in the presence of another protected with a Boc group, a common strategy in peptide synthesis and complex molecule construction.[12] The Fmoc group is generally stable to the conditions of many cross-coupling reactions, although care must be taken with strongly basic conditions that might be used in some protocols.[15] Deprotection is typically achieved using a solution of piperidine in DMF.[2][14]
-
Carbobenzyloxy (Cbz) Group: The Cbz group is another widely used amine protecting group that is stable to both acidic and basic conditions but is readily removed by catalytic hydrogenation.[5] This provides another layer of orthogonality.
Table 2: Comparison of Amine Protecting Groups
| Protecting Group | Structure | Introduction | Cleavage Conditions | Orthogonality |
| Boc | (CH₃)₃COCO- | Boc₂O, base | Strong acid (e.g., TFA, HCl) | Orthogonal to base-labile and hydrogenolysis-labile groups |
| Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine in DMF) | Orthogonal to acid-labile and hydrogenolysis-labile groups |
| Cbz | C₆H₅CH₂OCO- | Cbz-Cl, base | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Orthogonal to acid-labile and base-labile groups |
Denitrative Cross-Coupling: Bypassing the Halogen
A more recent and powerful alternative is to utilize the nitro group itself as the leaving group in a cross-coupling reaction. This "denitrative coupling" approach offers significant advantages in terms of atom and step economy, as it may eliminate the need for a halogenation step.
Recent research has shown that nitroarenes can act as electrophilic partners in Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyzed by palladium complexes with specific bulky and electron-rich phosphine ligands, such as BrettPhos.[16][17][18][19] This methodology allows for the direct coupling of a Boc-protected 4-nitroaniline with a boronic acid or an amine, respectively. While this is a developing field, it holds great promise for more efficient synthetic routes.
Experimental Protocols
Protocol 1: Boc Protection of 2-Bromo-4-nitroaniline
This protocol describes the standard procedure for the protection of the amine group.
Workflow for Boc Protection
Caption: General workflow for the Boc protection of an aniline.
Step-by-Step Procedure:
-
To a solution of 2-bromo-4-nitroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add a base, such as triethylamine (Et₃N, 1.2 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Tert-butyl 4-nitro-2-bromophenylcarbamate.[5]
Protocol 2: Suzuki-Miyaura Coupling of Tert-butyl 4-nitro-2-bromophenylcarbamate
This protocol provides a general procedure for the Suzuki-Miyaura coupling, a versatile C-C bond-forming reaction.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
In a reaction vessel, combine Tert-butyl 4-nitro-2-bromophenylcarbamate (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Protocol 3: Denitrative Suzuki-Miyaura Coupling of Tert-butyl 4-nitrophenylcarbamate
This protocol outlines a cutting-edge approach that uses the nitro group as a leaving group.
Step-by-Step Procedure:
-
To a reaction tube, add Tert-butyl 4-nitrophenylcarbamate (1.0 eq), the arylboronic acid (1.5 eq), Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), 18-crown-6 (1.5 eq), and K₃PO₄·nH₂O (3.0 eq).[18]
-
Evacuate and backfill the tube with argon.
-
Add degassed 1,4-dioxane.
-
Heat the mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the biaryl product.[18]
Conclusion and Future Outlook
While this compound remains a highly effective and versatile reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice between iodo, bromo, and chloro derivatives presents a classic trade-off between reactivity and cost, with advancements in catalysis increasingly bridging the reactivity gap. Orthogonal protecting group strategies, employing base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups in place of the acid-labile Boc group, offer enhanced flexibility for the synthesis of complex molecules.
Perhaps the most exciting development is the emergence of denitrative cross-coupling reactions. By utilizing the nitro group as a leaving group, these methods have the potential to streamline synthetic routes, improving both atom and step economy. As research in this area continues to mature, we can expect the direct functionalization of nitroarenes to become an increasingly powerful tool in the synthetic chemist's arsenal. Ultimately, the optimal choice of reagent will depend on a careful consideration of the specific synthetic challenge, including the desired transformation, substrate complexity, scale, and economic factors.
References
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Li, X., et al. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. [Link]
-
Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Kyung Hee University. (2024). Synthesis and Derivatization of Diaminobenzene Fluorophores with Amine Protecting Groups. [Link]
-
Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047–3058. [Link]
-
Sheehan, J. C., & Umezawa, K. (1973). Phenacyl-based photocleavable protecting groups. The Journal of Organic Chemistry, 38(21), 3771–3774. [Link]
-
Beilstein Journals. (2018). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. Beilstein Journal of Organic Chemistry, 14, 430–435. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13435–13443. [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. [Link]
-
Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. [Link]
-
PLOS ONE. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
Beilstein Journals. (2018). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C-H bond activation in ball mills. [Link]
-
ResearchGate. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
-
Beilstein Journals. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
-
ResearchGate. (2017). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
ChemSynthesis. (2025). 2-iodo-4-nitroaniline. [Link]
-
Scholar Commons. (2019). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. [Link]
-
Taylor & Francis Online. (2020). 4-nitroaniline – Knowledge and References. [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. [Link]
-
ResearchGate. (2020). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. total-synthesis.com [total-synthesis.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. prepchem.com [prepchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. 2-Chloro-4-nitroaniline, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Novel Anti-Inflammatory Agents Derived from a Tert-butyl Phenylcarbamate Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activity of a series of novel compounds synthesized from a tert-butyl phenylcarbamate core structure. While the initial focus of this guide was on derivatives of Tert-butyl 4-nitro-2-iodophenylcarbamate, the available research literature points to a closely related and highly valuable series of anti-inflammatory agents derived from tert-butyl 2-aminophenylcarbamate. This guide will, therefore, focus on the synthesis and comparative anti-inflammatory activity of these promising derivatives, providing a comprehensive overview of their structure-activity relationships and potential as therapeutic agents.
Introduction: The Rationale for Derivatization of the Phenylcarbamate Scaffold
The search for novel anti-inflammatory drugs with improved efficacy and reduced side effects is a cornerstone of pharmaceutical research. Phenylcarbamate scaffolds have emerged as versatile starting points for the synthesis of a wide range of biologically active molecules. The inherent structural features of these compounds, including the presence of aromatic rings and carbamate functionalities, provide multiple points for chemical modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The derivatization of the tert-butyl phenylcarbamate core, as explored in this guide, aims to generate a library of compounds with varying substituents to systematically investigate their impact on anti-inflammatory activity.
Synthesis of Tert-butyl 2-(substituted benzamido) Phenylcarbamate Derivatives
A series of ten novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives (designated as 4a-4j ) were synthesized from tert-butyl 2-aminophenylcarbamate (3 ).[1][2][3] The synthetic pathway involves the condensation of tert-butyl 2-aminophenylcarbamate with a variety of substituted carboxylic acids.[1][2][3] This reaction is facilitated by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling reagents, which are well-established for their efficiency in amide bond formation.[1][2][3]
The general synthetic scheme is as follows:
Caption: Synthetic workflow for the generation of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives.
Experimental Protocol: General Synthesis of Compounds 4a-4j
The following is a representative experimental protocol for the synthesis of the target compounds, as adapted from the literature.[1][2][3]
-
To a stirred solution of the respective substituted carboxylic acid (1.0 equivalent) in N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Add tert-butyl 2-aminophenylcarbamate (3 ) (1.1 equivalents), followed by EDCI (1.5 equivalents) and HOBt (1.5 equivalents).
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
Allow the reaction to proceed at room temperature for 3 hours.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
Comparative Analysis of In Vivo Anti-Inflammatory Activity
The anti-inflammatory activity of the synthesized derivatives 4a-4j was evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for screening acute anti-inflammatory agents.[1][2][3] The percentage of inhibition of paw edema was measured at various time points after the administration of the test compounds and compared with the standard drug, indomethacin.
Summary of In Vivo Anti-Inflammatory Activity
The following table summarizes the percentage of inhibition of paw edema for each derivative at 3 hours post-carrageenan administration.
| Compound | Substituent on Benzamido Moiety | % Inhibition of Paw Edema (at 3 hours) |
| 4a | 4-Fluoro | 54.130% |
| 4b | 4-Methyl | 48.913% |
| 4c | 4-tert-Butyl | 45.652% |
| 4d | 2,4-Dichloro | 41.304% |
| 4e | 3,4,5-Trimethoxy | 39.021% |
| 4f | n-Undecyl | 42.391% |
| 4g | 2-(4-Chlorophenoxy) | 47.826% |
| 4h | 2,4,5-Trimethoxy | 44.565% |
| 4i | 3-(1H-indol-2-yl)propyl | 54.239% |
| 4j | 2-(4-(1H-indol-2-yl)butoxy) | 50.000% |
| Indomethacin | Standard Drug | 58.695% |
Data sourced from Bhookya et al. (2017).[1][2][3]
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key structure-activity relationships that govern the anti-inflammatory potency of these derivatives:
-
Electron-Withdrawing and Halogen Substituents: The presence of a fluorine atom at the 4-position of the benzamido ring (4a ) resulted in significant anti-inflammatory activity, nearly comparable to the standard drug indomethacin.[1][2][3] This suggests that electron-withdrawing groups in this position can enhance activity. The 2,4-dichloro substituted derivative (4d ) also showed moderate activity.[1][2][3]
-
Alkyl and Bulky Group Substitution: The introduction of alkyl groups, such as methyl (4b ) and tert-butyl (4c ), led to a slight decrease in activity compared to the fluoro-substituted analog.[1][2][3] This indicates that while lipophilicity may play a role, steric hindrance from bulky groups might be detrimental to the interaction with the biological target.
-
Indole Moiety: Notably, the derivatives containing an indole ring (4i and 4j ) exhibited the highest anti-inflammatory activity among the synthesized series.[1][2][3] Compound 4i , with a 3-(1H-indol-2-yl)propyl substituent, showed the most potent activity, highlighting the importance of this heterocyclic system for interacting with the target.[1][2][3]
-
Alkoxy and Long-Chain Alkyl Groups: The presence of multiple methoxy groups (4e and 4h ) or a long alkyl chain (4f ) generally resulted in lower anti-inflammatory activity compared to the other derivatives.[1][2][3]
In Silico Docking Studies: Elucidating the Mechanism of Action
To further understand the molecular basis of their anti-inflammatory activity, in silico docking studies were performed on the synthesized compounds with the cyclooxygenase-2 (COX-2) enzyme, a key target for many anti-inflammatory drugs.[1][2][3] The docking studies revealed that the derivatives bind to the active site of COX-2, with the most active compounds, 4a and 4i , showing strong binding interactions.[1][2][3]
Caption: Simplified representation of key interactions between a derivative and the COX-2 active site.
The docking analysis suggests that the anti-inflammatory effect of these compounds is likely mediated, at least in part, through the inhibition of the COX-2 enzyme. The variations in activity among the derivatives can be attributed to the different binding modes and interactions of their respective substituents within the enzyme's active site.
Conclusion and Future Directions
This comparative guide demonstrates that the derivatization of the tert-butyl phenylcarbamate scaffold is a fruitful strategy for the development of novel anti-inflammatory agents. The synthesized series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives exhibited a range of anti-inflammatory activities, with the fluoro- and indole-containing compounds emerging as the most promising candidates.
The strong correlation between the in vivo activity and the in silico docking studies provides a solid foundation for the rational design of future derivatives. Further optimization of the lead compounds, particularly focusing on modifications of the indole moiety and the substitution pattern on the benzamido ring, could lead to the discovery of even more potent and selective anti-inflammatory drugs. Additional studies, including in vitro enzyme assays and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of these compounds.
References
-
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 109–120. [Link]
-
SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
HPLC and GC-MS methods for analyzing Tert-butyl 4-nitro-2-iodophenylcarbamate
An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of Tert-butyl 4-nitro-2-iodophenylcarbamate
Introduction: The Analytical Imperative for a Niche Synthetic Intermediate
This compound is a substituted aromatic compound whose structure suggests a role as a carefully designed intermediate in multi-step organic synthesis. The presence of a Boc-protected amine (tert-butyl...carbamate), a nitro group (-NO2), and an iodo (-I) functional group makes it a versatile building block, likely for the introduction of a specific substituted aniline moiety in the synthesis of complex molecules such as pharmaceuticals or agrochemicals.
The purity and integrity of such an intermediate are paramount to the success of subsequent reaction steps and the quality of the final product. Therefore, robust, accurate, and reliable analytical methods are not merely a quality control checkpoint but a critical necessity for process development, reaction monitoring, and impurity profiling. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific analyte. As a Senior Application Scientist, this document moves beyond mere protocols to explain the fundamental causality behind the methodological choices, ensuring a scientifically rigorous and practical approach.
Physicochemical & Chromatographic Profile of the Analyte
A foundational understanding of the analyte's properties is essential for logical method development. While extensive experimental data for this specific compound is not widely published, we can deduce its key characteristics from its structure to predict its chromatographic behavior.
| Property | Predicted Value / Characteristic | Rationale & Implication for Analysis |
| Molecular Formula | C₁₁H₁₃IN₂O₄ | - |
| Molecular Weight | 364.14 g/mol | A moderate molecular weight, suitable for both HPLC and potentially GC if thermally stable. |
| Polarity | Moderately Polar | The nonpolar iodophenyl ring and tert-butyl group are balanced by the polar nitro and carbamate functionalities. This profile is ideal for Reversed-Phase HPLC. |
| Solubility | High in polar organic solvents | Expected to be readily soluble in common HPLC and GC solvents like Acetonitrile, Methanol, and Dichloromethane.[1][2] |
| UV Absorbance | Strong | The nitrophenyl chromophore will exhibit strong UV absorbance, making HPLC with a UV detector a highly sensitive and suitable technique. |
| Thermal Stability | Questionable / High Risk | Carbamates, particularly N-Boc protected amines, and nitroaromatic compounds can be thermally labile.[3][4] There is a significant risk of decomposition in a hot GC injector, potentially leading to the loss of the tert-butyl group or other fragmentation. This is the single most critical factor for GC-MS analysis. |
Part 1: High-Performance Liquid Chromatography (HPLC) — The Robust Standard for Quantification
For a molecule with the profile of this compound, HPLC, specifically Reversed-Phase HPLC (RP-HPLC), stands out as the most reliable and robust method for routine quantification and purity analysis. The key advantage is its operation at or near ambient temperature, which circumvents the primary risk associated with this analyte: thermal degradation.
Causality of Method Design for HPLC
The choice of an RP-HPLC method is a direct consequence of the analyte's structure. We employ a nonpolar stationary phase (C18) and a polar mobile phase. The analyte, being moderately polar, will partition between these two phases. By systematically increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively elute the analyte from the column with a sharp, symmetrical peak, providing excellent separation from potential impurities.
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array (DAD) or UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and ultrapure water.[5]
-
HPLC-grade Formic Acid (optional, for mobile phase modification).
-
Reference standard of this compound (>98% purity).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.22 µm or 0.45 µm syringe filters (PTFE or nylon).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier. ACN is chosen for its low viscosity and UV cutoff, providing sharp peaks and a stable baseline.[1][2] |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B | A gradient is essential to ensure elution of the main analyte and any less polar impurities, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 254 nm or DAD scan for λ_max | The nitro-aromatic structure guarantees strong absorbance at 254 nm. A DAD detector allows for confirmation of peak purity and selection of the optimal wavelength. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
3. Sample and Standard Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase at the initial conditions (50:50 ACN:Water) to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in ACN to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
4. Analysis and Quantification:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a blank (diluent) to verify the absence of system peaks.
-
Inject the working standards to construct a linear calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) — A Tool for Identification with Caveats
While GC-MS is a powerhouse for structural elucidation and identification due to its combination of chromatographic separation and mass-based detection, its application to this compound is fraught with challenges. The primary concern, as previously noted, is the thermal lability of the molecule.[3] The high temperatures of the GC injector port (typically >250 °C) can induce decomposition, leading to inaccurate quantification and a misleading representation of the sample's composition.
Causality of Method Design for GC-MS
The entire GC-MS method must be designed around one central goal: minimizing thermal degradation . This dictates the choice of injector type, temperature programming, and column. A low-polarity column is suitable for this moderately polar analyte, but the temperature conditions are non-negotiable. The method's validity hinges on demonstrating that the peak observed corresponds to the intact molecule and not a primary degradation product.
Detailed Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system equipped with a split/splitless or Programmable Temperature Vaporization (PTV) inlet. A PTV inlet is strongly recommended to reduce thermal stress.[6]
-
Low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase like a DB-5ms or equivalent).[6][7]
-
High-purity Helium as the carrier gas.
-
Reference standard and sample solutions prepared in a volatile solvent like Dichloromethane or Ethyl Acetate.
2. Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Inlet Type | PTV or Split/Splitless | PTV is ideal as it allows for a gentle temperature ramp. If using split/splitless, the lowest possible temperature that allows for efficient volatilization should be used. |
| Inlet Temperature | Critical Parameter: Start low (e.g., 200 °C) and test for degradation. Increase only if necessary. | To minimize the thermal decomposition of the carbamate and nitro groups.[3] |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A starting temperature well below the analyte's boiling point, followed by a steady ramp to elute the compound without excessive thermal exposure. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns for library matching and structural analysis. |
| Mass Range | 50 - 450 amu | A range that covers the expected fragments and the molecular ion. |
3. Self-Validating Trustworthiness Check:
-
Crucial Step: The first and most important experiment is to inject a known pure standard and analyze the resulting chromatogram and mass spectra.
-
Look for:
-
A single major peak corresponding to the intact molecule. The mass spectrum should show the molecular ion (M⁺ at m/z 364) and characteristic fragments.
-
The presence of additional peaks that could be degradation products. For example, a peak corresponding to 4-nitro-2-iodoaniline (m/z 264) would be strong evidence of the loss of the entire Boc group (-C(O)OC(CH3)3). A peak corresponding to the loss of isobutene (-C4H8) from the tert-butyl group is another possibility.
-
-
If significant degradation is observed, the GC-MS method as designed is not suitable for quantitative analysis and should only be used for qualitative identification with extreme caution.
Part 3: Head-to-Head Method Comparison
The choice between HPLC and GC-MS is not about which is "better" in a vacuum, but which is more fit-for-purpose for this specific analyte.
Quantitative Performance Comparison
| Parameter | HPLC-UV | GC-MS | Justification |
| Reliability | Excellent | Poor to Fair | HPLC analyzes the intact molecule at low temperatures, providing high confidence in the results. GC-MS results are highly susceptible to thermal degradation, which can lead to gross underestimation of the analyte and overestimation of impurities.[3][4] |
| Selectivity | Very Good | Excellent | HPLC-DAD offers good selectivity through retention time and UV spectra. GC-MS provides unparalleled selectivity through mass fragmentation patterns, which act as a chemical fingerprint. |
| Sensitivity | Good to Excellent | Potentially Excellent | Both techniques can achieve low limits of detection. However, if the analyte degrades on the GC column, the apparent sensitivity will be very poor. |
| Sample Throughput | Good | Good | Runtimes are comparable, typically in the 15-25 minute range for both. |
| Robustness | High | Low | HPLC methods for such analytes are generally robust and transferable. The GC-MS method would be highly dependent on instrument configuration and maintenance (e.g., inlet cleanliness) to minimize degradation. |
| Primary Application | Quantitative Analysis , Purity Testing, Stability Studies | Structural Confirmation , Identification of Unknowns (with caution) | HPLC is the workhorse for determining "how much" is in the sample. GC-MS is the specialist tool for confirming "what" it is, provided it can be analyzed intact. |
Visualizing the Analytical Workflows
A clear visual representation of the analytical process can help in understanding the practical steps and decision points involved in each method.
Caption: Experimental workflow for GC-MS analysis, highlighting the critical integrity validation step.
Conclusion and Recommendations
For the comprehensive analysis of This compound , a dual-technique approach is recommended, with each method playing a distinct and complementary role.
-
Primary Method for Quantification: HPLC-UV. Due to its non-destructive nature and operational conditions at ambient temperature, RP-HPLC is unequivocally the superior method for accurate, robust, and reliable quantification and purity assessment. It should be considered the gold standard for routine quality control, stability testing, and reaction monitoring.
-
Secondary Method for Identification: GC-MS. GC-MS should be employed judiciously as a powerful tool for initial structural confirmation of the synthesized material. Its use must be accompanied by a rigorous validation to assess the degree of on-column thermal degradation. If degradation is minimal, it can provide definitive identification. If degradation is significant, it can still offer valuable information about the potential degradation pathways and byproducts but cannot be used for reliable quantification.
By leveraging the strengths of each technique—the robustness of HPLC and the specificity of GC-MS—researchers and drug development professionals can build a complete and trustworthy analytical profile of this valuable synthetic intermediate.
References
-
PubChem. tert-butyl N-(4-iodophenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. tert-Butyl 4-nitrophenylcarbamate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available from: [Link]
-
AOCS. Antioxidants, Liquid Chromatographic Method. AOCS Methods. Available from: [Link]
-
Toyama, S., et al. (2014). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 80(2), 547-555. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization. Available from: [Link]
-
Wiley Online Library. Recent advances and applications of tert-butyl nitrite (TBN) in organic synthesis-Part II. Available from: [Link]
-
Bentham Science. Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Available from: [Link]
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. Available from: [Link]
-
LECO Corporation. Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. Available from: [Link]
-
SIELC Technologies. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column. Available from: [Link]
-
YouTube. SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Available from: [Link]
-
African Rock Art. 2886000-64-0 | tert-Butyl (3-iodo-4-nitrophenyl)(methyl)carbamate. Available from: [Link]
-
ResearchGate. Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. Available from: [Link]
-
ScienceDirect. Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Available from: [Link]
-
ResearchGate. Reversed Phase HPLC-UV Quantitation of BHA, BHT and TBHQ in Food Items Sold in Bindura Supermarkets, Zimbabwe. Available from: [Link]
-
ResearchGate. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Available from: [Link]
-
ResearchGate. Thermal Stability Study of 4-tert-Butylphenol. Available from: [Link]
-
GL Sciences. Organic Solvents Used in HPLC. Available from: [Link]
-
Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]
-
Purdue University Graduate School. SPECTROSCOPIC AND THERMAL ANALYSIS OF EXPLOSIVE AND RELATED COMPOUNDS VIA GAS CHROMATOGRAPHY/VACUUM ULTRAVIOLET SPECTROSCOPY (GC/VUV). Available from: [Link]
Sources
- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 2. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 3. repository.si.edu [repository.si.edu]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hzdr.de [hzdr.de]
- 7. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of Tert-butyl 4-nitro-2-iodophenylcarbamate
For researchers, scientists, and professionals in drug development, the efficient functionalization of complex aromatic building blocks is a cornerstone of modern synthetic chemistry. Tert-butyl 4-nitro-2-iodophenylcarbamate is a key intermediate, featuring a versatile Boc-protected amine, an electron-withdrawing nitro group, and a reactive iodo-substituent. This trifecta of functionalities makes it an excellent scaffold for introducing molecular diversity through cross-coupling reactions. However, the electronic nature of this substrate—specifically the steric hindrance and electron-withdrawing nitro group—presents unique challenges for catalysis.
This guide provides an in-depth comparison of catalytic systems for the most common and impactful transformations of this compound, drawing upon established principles and experimental data from analogous systems. We will delve into the causality behind catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, and also explore the utility of copper and nickel catalysts as practical alternatives.
The Strategic Importance of Catalyst Selection
The iodine atom at the C-2 position is the primary reactive site for oxidative addition to a low-valent metal center, initiating the catalytic cycle in most cross-coupling reactions. The electron-withdrawing nitro group at the C-4 position enhances the electrophilicity of the aryl iodide, which can facilitate oxidative addition. However, this same group can also influence the stability of intermediates and the overall reaction kinetics. The bulky tert-butoxycarbonyl (Boc) protecting group ortho to the iodine adds a layer of steric hindrance that must be overcome by the catalytic system. Therefore, the choice of catalyst, and particularly the ligand, is critical to achieving high efficacy.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium complexes are the most extensively studied and utilized catalysts for the functionalization of aryl halides. Their versatility, predictability, and the vast library of available ligands make them the first choice for many transformations of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. For a substrate like ours, the choice of a palladium(0) source and a suitable ligand is paramount to success.
Catalyst System Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Key Considerations & Rationale |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | A classic, readily available catalyst. The in-situ generated Pd(0) is highly active. However, the triphenylphosphine ligand may not be bulky enough to promote efficient reductive elimination with sterically hindered substrates. |
| Pd(OAc)₂ / SPhos | 1-3 | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, t-AmylOH | 100-110 | Palladium(II) acetate is a common precatalyst that is reduced in situ. SPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, making it ideal for challenging substrates. |
| PEPPSI-IPr | 0.5-2 | Cs₂CO₃, K₃PO₄ | t-AmylOH, Toluene | 100-110 | This N-heterocyclic carbene (NHC)-based catalyst is highly active and stable. The strong σ-donating NHC ligand promotes high catalytic turnover, often allowing for lower catalyst loadings and shorter reaction times, which is beneficial for preventing decomposition of sensitive functional groups. |
| t-BuXPhos Palladacycle | 1-3 | DBU, K₃PO₄ | t-AmOH, Dioxane | 80-100 | Palladacycles are pre-activated catalysts, offering high stability and activity. The t-BuXPhos ligand is designed for high performance in cross-coupling reactions of hindered substrates. |
Expert Insights: For this compound, a system employing a bulky and electron-rich phosphine ligand like SPhos or an NHC ligand is recommended. These ligands are crucial for overcoming the steric hindrance from the ortho Boc group and facilitating the reductive elimination step. The choice of a strong base like K₃PO₄ or Cs₂CO₃ is often necessary to promote the transmetalation step with the boronic acid or ester.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming aryl-amine bonds. This reaction is critical for synthesizing many pharmaceutical compounds. The substrate's nitro group can sometimes pose a challenge, but modern catalyst systems are often tolerant.
Catalyst System Comparison for Buchwald-Hartwig Amination
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Key Considerations & Rationale |
| Pd(OAc)₂ / BINAP | 1-3 | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 100-110 | An early, yet effective system. BINAP is a bidentate phosphine ligand that can be effective, but more advanced ligands often provide better results for challenging substrates. |
| Pd₂(dba)₃ / XPhos | 1-2 | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-110 | XPhos is a highly effective bulky biaryl phosphine ligand for C-N coupling. It promotes the reaction of a wide range of amines and aryl halides, including electron-deficient ones. |
| Pd-G3-XPhos Precatalyst | 1-2 | K₂CO₃, NaOt-Bu | t-BuOH, Dioxane | 80-100 | Third-generation Buchwald precatalysts are air- and moisture-stable, offering excellent convenience and reproducibility. They rapidly form the active Pd(0) species. |
Expert Insights: The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is common in Buchwald-Hartwig aminations to deprotonate the amine nucleophile. For a substrate with a nitro group, a milder base like K₃PO₄ may be preferable to avoid potential side reactions. The choice of a bulky, electron-rich ligand such as XPhos is highly recommended to facilitate the C-N reductive elimination.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling.
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
Sonogashira Coupling: This reaction introduces an alkyne moiety, a versatile functional group for further transformations. Traditionally, this reaction requires a copper co-catalyst, but copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. For this compound, a copper-free system is often preferred.
-
Typical Copper-Free System: Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃ and a base such as Cs₂CO₃ in a solvent like dioxane.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. The regioselectivity and stereoselectivity of the product are key considerations.
-
Typical System: Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃) and a hindered amine base (e.g., Et₃N or DBU) in a polar aprotic solvent like DMF or NMP.
Copper and Nickel Catalysis: Cost-Effective and Complementary Alternatives
While palladium catalysts are highly effective, their cost and potential for trace metal contamination in pharmaceutical products have driven the development of catalysts based on more earth-abundant metals like copper and nickel.
Copper-Catalyzed C-N Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems. It is particularly useful for coupling with N-heterocycles.
Catalyst System Comparison for Copper-Catalyzed Amination
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Key Considerations & Rationale |
| CuI / L-proline | 5-10 | K₂CO₃, K₃PO₄ | DMSO, DMF | 100-120 | An inexpensive and readily available system. L-proline acts as a ligand to solubilize and activate the copper catalyst. |
| Cu(OAc)₂ / α-Benzoin oxime | 10 | K₃PO₄ | DMSO | 80-100 | α-Benzoin oxime has been shown to be an effective N,O-ligand for promoting copper-catalyzed C-N couplings with a broad range of nucleophiles. |
| CuBr / DBO | 10 | K₃PO₄ | Dioxane | 110-130 | Oxalic diamide ligands like DBO have been developed to facilitate copper-catalyzed N-arylation of challenging substrates, including those with electron-withdrawing groups. |
Expert Insights: Copper-catalyzed reactions often require higher temperatures and catalyst loadings than their palladium-catalyzed counterparts. However, for certain applications, particularly with nucleophiles like amides or N-heterocycles, they can be highly effective and more economical.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts offer unique reactivity that can be complementary to palladium. They are particularly adept at activating less reactive electrophiles like aryl chlorides, though they are also highly effective for aryl iodides.
Catalyst System Comparison for Nickel-Catalyzed Coupling
| Catalyst System | Typical Loading (mol%) | Base/Reductant | Solvent | Temperature (°C) | Key Considerations & Rationale |
| NiCl₂(dppp) | 5-10 | Grignard Reagent | THF, Dioxane | 25-60 | For Kumada-type couplings with Grignard reagents. The reaction is often fast at room temperature. |
| Ni(COD)₂ / DPPF | 5-10 | K₃PO₄, LiOtBu | Dioxane, CPME | 100-110 | A versatile system for C-N coupling with secondary amines and anilines. Ni(COD)₂ is a common Ni(0) source, though it is air-sensitive. |
| NiCl₂·glyme / dtbbpy / Zn | 5-10 | Zn (reductant) | DMA, DMF | 25-80 | A reductive cross-electrophile coupling system. The zinc acts as a stoichiometric reductant to maintain the nickel in its active low-valent state. |
Expert Insights: Nickel catalysis can be sensitive to functional groups, and the presence of a nitro group on the substrate may require careful optimization of the reaction conditions. However, the lower cost and unique reactivity profile of nickel make it an attractive option to explore, especially for large-scale synthesis.
Conclusion
The functionalization of this compound is a critical step in the synthesis of many complex molecules. While palladium-based catalysts, particularly those with bulky, electron-rich phosphine or NHC ligands, remain the gold standard for a wide range of cross-coupling reactions, copper and nickel catalysts offer cost-effective and powerful alternatives. The choice of catalyst system should be guided by the specific transformation desired, the nature of the coupling partner, and considerations of cost and scalability. A thorough understanding of the principles outlined in this guide will empower researchers to select the optimal catalyst and conditions to achieve their synthetic goals with high efficacy and efficiency.
References
-
Szilágyi, A., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Accessed through ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Zhang, M., et al. (2020). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]
-
Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
Semantic Scholar. (n.d.). Direct C-H alkylation and indole formation of anilines with diazo compounds under rhodium catalysis. [Link]
-
Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed. [Link]
-
Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ODU Digital Commons. [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
- Reddy, B. V. S., et al. (2018). Rhodium Catalyzed Diastereoselective Synthesis of 2,2,3,3-Tetrasubstituted Indolines from N-Sulfonyl-1,2,3-Triazoles and ortho-Vinylanilines. ResearchGate. [https://www.researchgate.net/publication/326880315_Rhodium_Catalyzed_Diastereoselective_Synthesis_of_2233-Tetrasubstituted_Indolines_fr
A Comprehensive Guide to the Reactivity of Tert-butyl 4-nitro-2-iodophenylcarbamate: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Multifunctional Reagent
Tert-butyl 4-nitro-2-iodophenylcarbamate is a molecule of significant interest in medicinal chemistry and materials science due to its unique combination of functional groups. The presence of a Boc-protected amine, a nitro group, and an iodo group on a phenyl ring offers multiple handles for chemical modification. Understanding the interplay of these groups and their influence on the molecule's reactivity is paramount for its effective utilization.
The electron-withdrawing nature of the nitro group, the lability of the iodine atom in cross-coupling reactions, and the synthetic versatility of the carbamate moiety make this compound a valuable precursor for a wide range of complex molecules. This guide will delve into the predicted reactivity of this compound through the lens of Density Functional Theory (DFT), a powerful computational tool for elucidating reaction mechanisms and predicting chemical behavior.[1]
A Predictive Framework: DFT-Guided Reactivity Analysis
While a specific DFT study on this compound is not yet available in the literature, we can construct a robust, hypothetical reactivity model based on extensive computational studies of molecules with similar functionalities.[2][3][4][5][6] This predictive analysis provides a foundational understanding of the electronic landscape and potential reaction pathways.
Computational Methodology: A Validated Approach
To ensure the reliability of our predictions, we propose a computational workflow grounded in methodologies that have demonstrated excellent agreement with experimental data for similar carbamate and nitroaromatic systems.[2][3]
Caption: Proposed DFT workflow for reactivity analysis.
A typical DFT study would employ a hybrid functional such as B3LYP with a Pople-style basis set like 6-311G++(d,p).[2] To account for solvent effects, the Polarizable Continuum Model (PCM) is often utilized.[2] This level of theory has been shown to provide accurate geometries and relative energies for carbamate-containing molecules.
Predicted Reactivity Hotspots
The electronic structure of this compound suggests several potential sites for chemical reactions:
-
The Carbon-Iodine Bond: The C-I bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). DFT calculations on similar iodobenzene derivatives have shown that oxidative addition to a low-valent metal catalyst (like Pd(0)) is a key step in these transformations.[7][8] The presence of the electron-withdrawing nitro group is expected to facilitate this oxidative addition.
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r) , particularly at the positions ortho and para to the nitro group.[5][6] The iodine atom, being a good leaving group, makes the C2 position susceptible to nucleophilic attack. Furthermore, the nitro group itself can be reduced to an amine, providing a pathway to di- or tri-substituted anilines.
-
The Carbamate Group: The Boc-protecting group can be removed under acidic conditions to liberate the free amine. The carbamate itself can influence the regioselectivity of reactions on the aromatic ring through its directing effects.
Illustrative Reaction Mechanisms: A DFT Perspective
Caption: Simplified catalytic cycle for Sonogashira coupling.
DFT calculations can be used to model the energy profile of this catalytic cycle, identifying the rate-determining step.[8] For iodobenzene derivatives, the oxidative addition is typically facile.
Caption: General mechanism for nucleophilic aromatic substitution.
Computational studies on the reaction of nucleophiles with nitroaromatics can help predict the feasibility and regioselectivity of such transformations.[4] The stability of the intermediate Meisenheimer complex is a key factor.
Comparative Analysis with Alternative Reagents
The choice of a starting material is critical in synthesis design. Here, we compare this compound with other common reagents used for similar transformations.
| Feature | This compound | Alternative 1: 4-Nitro-2-iodoaniline | Alternative 2: Tert-butyl (4-aminophenyl)carbamate |
| Amino Group Protection | Boc-protected (stable to many conditions) | Free amine (may require protection/deprotection steps) | Boc-protected |
| Reactivity in Cross-Coupling | High (activated by NO2) | High (activated by NO2) | Lower (less activated ring) |
| Susceptibility to SNA_r | High (activated by NO2, I is a good leaving group) | High (activated by NO2, I is a good leaving group) | Not applicable |
| Versatility | High (three distinct functional groups) | Moderate (two functional groups) | Moderate (two functional groups) |
| Cost & Availability | Typically higher | Generally more available and less expensive | Readily available |
Key Insights: this compound offers the advantage of having a pre-protected amine, which can simplify synthetic sequences by avoiding extra protection/deprotection steps. Its enhanced reactivity in cross-coupling and SNA_r reactions due to the nitro group makes it a superior choice for the synthesis of highly functionalized aromatic compounds.
Proposed Experimental Protocols for Reactivity Validation
To validate the predicted reactivity, the following experimental protocols are proposed.
Protocol for Sonogashira Cross-Coupling
-
To a sealed tube, add this compound (1.0 equiv.), terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add degassed solvent (e.g., THF or DMF) and a degassed base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Protocol for Nucleophilic Aromatic Substitution with a Thiolate
-
Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired thiol (1.1 equiv.) and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
This compound is a highly versatile and reactive building block with significant potential in organic synthesis. A DFT-informed approach to understanding its reactivity allows for the rational design of synthetic routes to complex target molecules. The presence of three distinct and tunable functional groups provides a platform for diverse chemical transformations, including cross-coupling, nucleophilic substitution, and functional group interconversion.
Future experimental and computational studies are warranted to fully map the reactivity profile of this compound and to explore its application in the synthesis of novel pharmaceuticals and functional materials. The insights provided in this guide serve as a valuable starting point for researchers looking to harness the synthetic potential of this promising reagent.
References
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PubMed Central. Available at: [Link]
-
Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction - University of Regina. Available at: [Link]
-
Recent advances and applications of tert-butyl nitrite (TBN) in organic synthesis-Part II - ResearchGate. Available at: [Link]
-
Autonomous Reaction Discovery of CO2 Capture in Aqueous Ammonia through Active-Learning Neural Networks | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - ChemRxiv. Available at: [Link]
-
DFT calculations a The reaction pathway for the aminocarbonylation of iodobenzene by 1.0 Fe2O3-Ovac - ResearchGate. Available at: [Link]
-
Theoretical Calculations in Reaction Mechanism Studies. Available at: [Link]
-
Intermolecular Carbanion Attack on Nitro vs. Carbonyl Group: Experimental and Computational Studies | Request PDF - ResearchGate. Available at: [Link]
-
DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction. Available at: [Link]
-
Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Available at: [Link]
-
DFT Mechanistic Investigation into the Phenol Dearomatization Mediated by an Iodine(III) reagent | Request PDF - ResearchGate. Available at: [Link]
-
A DFT study on the carbamates formation through the absorption of CO>2> by AMP. Available at: [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PubMed Central. Available at: [Link]
-
DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - ResearchGate. Available at: [Link]
Sources
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Tert-butyl 4-nitro-2-iodophenylcarbamate in Synthesis: A Guide for Researchers
For professionals in chemical synthesis and drug development, the strategic selection of intermediates is paramount to achieving efficient, scalable, and cost-effective outcomes. This guide provides an in-depth cost-benefit analysis of using Tert-butyl 4-nitro-2-iodophenylcarbamate, a specialized building block, in complex synthetic routes. As this reagent is not commercially available, this analysis will focus on its in situ generation or prior synthesis versus the more conventional stepwise approach of protecting its parent aniline at a later stage in a synthetic sequence.
The Strategic Importance of Functionalized Carbamates
Carbamates, particularly the tert-butyloxycarbonyl (Boc) protected amines, are fundamental in modern organic synthesis.[1] The Boc group offers robust protection for amines against a wide array of non-acidic reagents, yet it can be readily cleaved under acidic conditions, making it a cornerstone of many multi-step synthetic campaigns in pharmaceutical development.[2][3] The subject of this guide, this compound, is a trifunctionalized intermediate, presenting chemists with a Boc-protected aniline scaffold containing two distinct, orthogonally reactive sites: an iodo group amenable to cross-coupling reactions and a nitro group that can be reduced to an amine for further derivatization.
Defining the Synthetic Alternatives
Given that this compound (CAS 171513-06-7) is not a stock chemical, a direct cost comparison against a shelf-reagent is not feasible.[4][5] The practical comparison lies in the workflow:
-
Approach A: The Pre-formed Intermediate. Synthesizing this compound in a dedicated step from commercially available 2-iodo-4-nitroaniline and di-tert-butyl dicarbonate (Boc anhydride). This intermediate is then purified and used in subsequent reactions.
-
Approach B: The Stepwise Synthesis. Carrying the unprotected 2-iodo-4-nitroaniline through one or more synthetic steps before introducing the Boc protecting group later in the sequence. The most direct comparison involves performing the Boc protection immediately before the next reaction without isolating the carbamate intermediate, or as a distinct step within the main synthetic workflow.
The decision between these two approaches is a critical fork in the road for any synthetic strategy.
Quantitative Cost Analysis
To ground our analysis, we must first consider the cost of the requisite starting materials: 2-iodo-4-nitroaniline and di-tert-butyl dicarbonate (Boc anhydride).
| Reagent | CAS Number | Representative Supplier & Price (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| 2-Iodo-4-nitroaniline | 6293-83-0 | Fisher Scientific (TCI) - $87.60 / 1g[6] | 264.02[7] | ~$23,128 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 24424-99-5 | Sigma-Aldrich - $170.00 / 50g[8] | 218.25 | ~$742 |
Cost Estimation for Approach A (Synthesis of the Intermediate):
Assuming a near-quantitative yield for the Boc protection reaction (a reasonable assumption for this type of transformation), the cost to produce one mole of this compound is dominated by the high cost of the aniline precursor.
-
Cost per mole of product ≈ Cost of 1 mole of 2-iodo-4-nitroaniline + Cost of ~1.1 moles of Boc Anhydride
-
Estimated Cost ≈ $23,128 + (1.1 * $742) ≈ $23,944 per mole
This calculation does not include solvent, base, energy, or labor costs, but provides a baseline for material expenses. The primary cost driver is unequivocally the 2-iodo-4-nitroaniline.
Cost Analysis of Approach B (Stepwise Synthesis):
In this approach, the material costs are incurred as needed within the synthetic sequence. The cost of the Boc protection step itself remains the same, but the timing of this expenditure is deferred. The key economic consideration here is the potential for material loss in the steps preceding protection. If reactions on the unprotected 2-iodo-4-nitroaniline are low-yielding, then more of this expensive starting material is consumed per mole of the final product, amplifying the overall cost.
Performance and Logic: A Deeper Dive
The decision to pre-form the carbamate intermediate extends beyond simple reagent costs. It is a strategic choice influenced by reaction compatibility, efficiency, and downstream processing.
Benefits of Using the Pre-formed Intermediate (Approach A)
-
Reaction Compatibility: The primary driver for using the pre-formed this compound is to protect the nucleophilic amine from incompatible reagents in a subsequent step. For instance, in a planned Suzuki coupling, the free amine of 2-iodo-4-nitroaniline could potentially coordinate to the palladium catalyst, inhibiting catalysis. Protecting it beforehand circumvents this issue.
-
Simplified Purification: Performing the Boc protection as a separate, initial step allows for the purification of the carbamate. This ensures that any impurities from the starting aniline or the protection reaction itself are removed before committing the valuable material to more complex and costly downstream transformations.
-
Predictable Reactivity: A purified, well-characterized intermediate leads to more predictable and reproducible outcomes in subsequent reactions, which is critical in process development and scale-up.
Drawbacks of Using the Pre-formed Intermediate (Approach A)
-
Additional Step: This approach adds an extra step to the overall synthesis (protection and purification), which increases labor, time, and solvent consumption.
-
Atom Economy: While the protection reaction itself is often efficient, adding a step to a synthesis invariably decreases the overall yield and atom economy compared to an ideal, shorter route.
When to Favor the Stepwise Approach (Approach B)
-
Compatible Downstream Chemistry: If the planned subsequent reactions are fully compatible with a free aniline, then pre-protection is unnecessary. For example, if the first step were the reduction of the nitro group, the free amine might not interfere.
-
Maximizing Step-Economy: In academic or early discovery chemistry, minimizing the number of synthetic steps is often prioritized to accelerate the synthesis of analogues.[9]
-
Cost Deferral: From a project management perspective, deferring the cost of the Boc anhydride until it is absolutely necessary can be advantageous.
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on specific laboratory conditions and substrate requirements.
Protocol 1: Synthesis of this compound (Approach A)
This procedure is based on standard methods for the Boc protection of anilines.[10][11]
Materials:
-
2-Iodo-4-nitroaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional catalyst)
-
Triethylamine (Et₃N) or another suitable base (1.5 - 2.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-iodo-4-nitroaniline in the chosen solvent (e.g., DCM).
-
Add triethylamine and DMAP (if used).
-
Add di-tert-butyl dicarbonate portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Anilines with electron-withdrawing groups may react more slowly.[10]
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol 2: Representative Use in a Suzuki Coupling Reaction
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst and heat the reaction mixture (typically 80-100 °C) with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the coupled product.
Safety and Handling
As this compound is not commercially available, a specific Safety Data Sheet (SDS) is unavailable. However, its hazards can be inferred from its precursors and functional groups.
-
2-Iodo-4-nitroaniline: This compound is a solid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.
-
Di-tert-butyl dicarbonate (Boc Anhydride): This reagent is a low-melting solid or liquid and is a lachrymator. It is flammable and should be handled in a well-ventilated fume hood.[12] It is sensitive to moisture and should be stored in a cool, dry place.[8]
-
This compound: As a nitroaromatic compound, it should be treated as potentially toxic and an irritant. The presence of the iodo- group means it could be a sensitizer. Standard safe laboratory practices for handling chemical reagents should be strictly followed.
Conclusion and Recommendations
The decision to use this compound as a pre-formed intermediate is a strategic one, dictated by the specific demands of the synthetic route.
Recommendation: The synthesis and isolation of this compound (Approach A) is strongly recommended under the following circumstances:
-
Incompatible Downstream Reagents: When subsequent reaction conditions are harsh or would react with a free amine (e.g., strong electrophiles, certain coupling conditions).
-
Improved Process Control: In later-stage development or scale-up campaigns where the use of a purified, well-defined intermediate is crucial for reproducibility and downstream purity.
-
Complex Multi-Step Syntheses: When the aniline nitrogen requires protection early to prevent side reactions over several subsequent steps.
Conversely, the stepwise approach of protecting the amine later in the synthesis (Approach B) is more suitable for:
-
Rapid Analogue Synthesis: In early-stage discovery where speed and step-economy are prioritized over process optimization.
-
Amine-Compatible Chemistry: When the initial synthetic steps are fully compatible with the unprotected aniline functionality.
Ultimately, the high cost of the 2-iodo-4-nitroaniline starting material places a premium on maximizing its efficient incorporation into the final product. While pre-forming the carbamate intermediate adds a step, the enhanced control and prevention of yield loss in subsequent, potentially complex reactions often provide a compelling long-term cost and performance benefit.
References
Click to expand
-
Zauba. (n.d.). Boc Anhydride Imports. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemsrc. (2024, January 2). 2-Iodo-4-nitroaniline Price. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). di-tert-butyl dicarbonate, >=98.0% (gc). Retrieved from [Link]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
-
IndiaMART. (n.d.). Di Tert Butyl Dicarbonate - 24424-99-5 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6).
- BenchChem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1228-1243. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
-
ResearchGate. (2025, August 10). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(4-iodophenyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Retrieved from [Link]
- National Institutes of Health. (2017, September 28). Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 171513-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 171513-06-7 [chemicalbook.com]
- 6. 2-Iodo-4-nitroaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. Di-tert-butyl dicarbonate ReagentPlus�, 99 24424-99-5 [sigmaaldrich.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Di-tert-butyl Dicarbonate | 24424-99-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Tert-butyl 4-nitro-2-iodophenylcarbamate
As a Senior Application Scientist, it is my experience that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Tert-butyl 4-nitro-2-iodophenylcarbamate, designed for the discerning researcher who values both scientific accuracy and operational safety. The causality behind each step is explained to ensure a self-validating and trustworthy workflow.
Hazard Profile and Immediate Safety Precautions
Before beginning any disposal procedure, a thorough understanding of the compound's specific hazards is paramount. This dictates the necessary personal protective equipment (PPE) and handling precautions.
Hazard Identification Summary
| Hazard Statement | GHS Classification | Pictogram | Source |
| H317: May cause an allergic skin reaction. | Skin Sensitisation, Category 1 | ! | [1] |
| H319: Causes serious eye irritation. | Eye Irritation, Category 2A | ! | [1] |
| H412: Harmful to aquatic life with long lasting effects. | Chronic Aquatic Hazard, Category 3 | (None) | [1] |
Personal Protective Equipment (PPE) Protocol
The choice of PPE is dictated by a risk assessment of the potential routes of exposure. For this compound, the primary risks are skin and eye contact.
-
Hand Protection : Wear nitrile rubber gloves. Gloves must be inspected for integrity before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves as hazardous waste in accordance with laboratory practices and applicable laws.[1]
-
Eye and Face Protection : Use safety glasses with side-shields or goggles that comply with OSHA's 29 CFR 1910.133 regulations or European Standard EN166.[2][3] If there is a splash hazard, a face shield should also be worn.
-
Skin and Body Protection : A standard laboratory coat is required. For significant quantities or in the event of a spill, chemical-resistant outerwear may be necessary. Ensure contaminated work clothing is not allowed out of the workplace.[1]
-
Respiratory Protection : While this compound is a solid, respiratory protection may be required if dusts are generated. All handling should occur within a certified chemical fume hood to minimize inhalation risk.[4]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[5][6][7] This substance must be treated as hazardous waste and never disposed of in regular trash or down the sanitary sewer.[6]
Step 1: Waste Characterization and Segregation
Causality : Proper segregation is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing different categories of waste (e.g., halogenated and non-halogenated) significantly increases disposal costs and complexity.
-
Identify as Halogenated Waste : this compound contains iodine, classifying it as a halogenated organic compound .[8] Halogenated organic wastes require specific high-temperature incineration protocols to prevent the formation of highly toxic dioxins and furans.
-
Segregation Protocol : This waste must be collected separately from non-halogenated organic solvents (like acetone, ethanol, hexane).[9] Do not mix this waste stream with acids, bases, or aqueous wastes.[8]
Step 2: Waste Containment
Causality : The integrity of the waste container is essential to prevent leaks and environmental contamination during storage and transport.
-
Select a Container : Use a dedicated, leak-proof hazardous waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.[5][10]
-
Transfer Waste : Carefully transfer the solid waste (including any contaminated items like weighing paper, gloves, or paper towels) into the designated container. Perform this transfer inside a chemical fume hood to contain any dust.[4]
-
Container Capacity : Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[5]
Step 3: Compliant Waste Labeling
Causality : Accurate labeling is a non-negotiable regulatory requirement. The label communicates the container's contents and associated hazards to all personnel, from laboratory staff to waste management professionals.[11]
-
Labeling Requirements : Each waste container must be affixed with a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. The label must include, at a minimum:[6][12]
-
The words "Hazardous Waste ".
-
The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[6]
-
An accurate estimation of the quantity or concentration .
-
The date when waste was first added to the container (the "accumulation start date").
-
The physical location of generation (e.g., Building, Room Number).
-
The Principal Investigator's name and contact information.[6]
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant/sensitizer).[12]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Causality : SAAs are designated to allow for the safe, short-term collection of hazardous waste at or near the point of generation, under the control of laboratory personnel.[11][12]
-
SAA Requirements : The designated SAA must be:
-
Storage Conditions : Keep the waste container securely closed at all times, except when adding waste.[11] Store it away from drains and sources of ignition.[10]
Step 5: Final Disposal and Record Keeping
Causality : Hazardous waste must be tracked from its point of generation ("cradle") to its final disposal ("grave"). This is a core tenet of RCRA, and meticulous record-keeping is essential for regulatory compliance and liability protection.[12][13]
-
Arrange for Pickup : Once the waste container is full, or within the time limits specified by your institution (e.g., 90 days), contact your EHS department to schedule a waste pickup.[5] You will likely need to submit a completed chemical waste collection form.[6]
-
Professional Disposal : Your institution's EHS department will work with a licensed hazardous waste disposal facility to transport and properly dispose of the material, likely via incineration.[12][13]
-
Documentation : Maintain accurate records of the waste generated and disposed of, as this documentation is crucial for regulatory inspections and compliance.[13]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Consult SDS : Refer to the Safety Data Sheet (SDS) for specific guidance.
-
Control and Contain : For a small, manageable spill of solid material, prevent the generation of dust. Do not let the product enter drains.[1]
-
Clean-up : Wearing appropriate PPE, carefully sweep or scoop up the material. Collect the spilled material and all contaminated cleaning supplies in a designated hazardous waste container.[4]
-
Decontaminate : Clean the affected area thoroughly.
-
Report : Report the incident to your institution's EHS department.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
GAIACA, "How to Dispose of Chemical Waste in a Lab Correctly," 2022. [Online]. Available: [Link]
-
Central Washington University, "Laboratory Hazardous Waste Disposal Guidelines." [Online]. Available: [Link]
-
U.S. Environmental Protection Agency, "Laboratory Environmental Sample Disposal Information Document," 2019. [Online]. Available: [Link]
-
University of Texas at Dallas, "How to Dispose of Chemical Waste," Environmental Health and Safety. [Online]. Available: [Link]
-
American Laboratory, "Managing Hazardous Chemical Waste in the Lab," 2023. [Online]. Available: [Link]
-
PubChem, "tert-butyl N-(4-iodophenyl)carbamate." [Online]. Available: [Link]
-
PubChem, "tert-Butyl 4-nitrophenylcarbamate." [Online]. Available: [Link]
-
Unknown, "hazardous waste segregation." [Online]. Available: [Link]
-
PubChem, "Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate." [Online]. Available: [Link]
-
U.S. Environmental Protection Agency, "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests," 2023. [Online]. Available: [Link]
-
Electronic Code of Federal Regulations, "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." [Online]. Available: [Link]
-
U.S. Environmental Protection Agency, "Resource Conservation and Recovery Act (RCRA) Regulations," 2023. [Online]. Available: [Link]
-
U.S. Environmental Protection Agency, "Review of the Environmental Fate of Selected Chemicals," 1975. [Online]. Available: [Link]
-
Bio Based Press, "Environmental fate of chemicals in societal use," 2023. [Online]. Available: [Link]
-
Chem-Space, "MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate," 2018. [Online]. Available: [Link]
-
ResearchGate, "Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats," 2004. [Online]. Available: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. epa.gov [epa.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling Tert-butyl 4-nitro-2-iodophenylcarbamate
An In-depth Technical Guide to the Safe Handling of Tert-butyl 4-nitro-2-iodophenylcarbamate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following protocols are synthesized from data on structurally analogous chemicals, including nitrated aromatic compounds and organoiodine substances. Adherence to these stringent safety measures is critical to mitigate potential risks.
Hazard Assessment and Risk Mitigation
This compound incorporates three key functional groups that dictate its hazard profile: a nitroaromatic ring, an iodo-substituent, and a carbamate group.
-
Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity, including mutagenicity and carcinogenicity.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Overexposure may lead to serious health issues, including organ damage.[2]
-
Organoiodine Compounds: While iodine is an essential element, many organoiodine compounds are toxic and require careful handling.[4] Some can be irritants to the skin, eyes, and respiratory system.[4][5]
-
Carbamates: This group can exhibit a wide range of toxicities, with some being known cholinesterase inhibitors.
Given these structural alerts, this compound should be treated as a hazardous substance. A thorough risk assessment must be conducted before any handling.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[6]
-
Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[6]
-
Specific Target Organ Toxicity: Prolonged or repeated exposure could cause organ damage.[3]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate PPE is the last line of defense against chemical exposure, but it is a critical one.[7] All PPE should be inspected before use and be readily available at no cost to the worker.[7]
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and immediately if contaminated. | To prevent skin contact and absorption. A double layer of gloves is recommended.[8] |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[4][9] | To protect against dust, splashes, and vapors. Standard prescription glasses are not a substitute.[10] |
| Skin and Body Protection | A fire-retardant and chemically resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are mandatory.[11] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used when handling the powder outside of a fume hood or if dust is generated.[12] | To prevent inhalation of the compound, which may be toxic. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12][14]
-
Work Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.
Handling the Compound
-
Weighing and Transfer: When weighing the solid, use a closed container within the fume hood to prevent dust from dispersing.[13] Use appropriate tools like spatulas to avoid direct contact.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][9]
Emergency Procedures: Rapid and Effective Response
Immediate and appropriate first aid is crucial in the event of an exposure.[13]
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][12] |
| Skin Contact | Take off contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention. |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[5] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.[14]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[13] Never dispose of this compound down the drain.[15]
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, filter paper, absorbent material) should be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[13]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[14][15][16]
References
-
GOV.UK. Nitrobenzene - Incident management. Available from: [Link]
-
New Jersey Department of Health. Hazard Summary: Nitrobenzene. Available from: [Link]
-
International Association of Oil & Gas Producers. Personal Protective Equipment. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert-Butyl nitrite. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. Available from: [Link]
-
GOV.UK. What to do in a chemical emergency. Available from: [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. Available from: [Link]
-
Godo Shigen Co., Ltd. Iodine Recycling Business. Available from: [Link]
-
YouTube. Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Available from: [Link]
-
YouTube. Personal Protective Equipment (PPE) | Chemistry | Wits. Available from: [Link]
-
National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
-
CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Available from: [Link]
-
European Industrial Gases Association. Selection of Personal Protective Equipment. Available from: [Link]
-
Reddit. How to store / dispose of Iodine crystals?. Available from: [Link]
-
YouTube. Nitration Lab. Available from: [Link]
-
ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. Available from: [Link]
-
CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. Available from: [Link]
-
U.S. Environmental Protection Agency. Emergency Response to Hazardous Material Incidents. Available from: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. iogp.org [iogp.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. eiga.eu [eiga.eu]
- 11. youtube.com [youtube.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nj.gov [nj.gov]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


